molecular formula C61H106O22 B15622745 Desertomycin B

Desertomycin B

Cat. No.: B15622745
M. Wt: 1191.5 g/mol
InChI Key: ZQGMDHCZCLGAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desertomycin B is a macrolide.
8,10,16,20,24,26,28,30,32,34,36,38-Dodecahydroxy-42-[1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one has been reported in Streptomyces with data available.
structure given in first source;  structure corrected and name changed to desertomycin D in J Antibiot (Tokyo) 1992 Dec; 45(12):C-8

Properties

IUPAC Name

8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H106O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-59,61-78H,11-12,15,18-19,22-23,25-30H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGMDHCZCLGAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(O3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H106O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Desertomycin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Desertomycin (B81353) family of macrolide natural products represents a promising area of research for novel therapeutic agents. First reported in the mid-20th century, these complex polyketides, produced primarily by Streptomyces species, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties. Of particular note is the activity of some congeners against clinically significant pathogens such as Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Desertomycin compounds, with a focus on detailed experimental protocols and quantitative data analysis. It is intended to serve as a valuable resource for researchers engaged in natural product discovery and development.

Introduction

Desertomycins are a class of macrocyclic lactone antibiotics belonging to the polyketide family. The archetypal member, Desertomycin A, was first described in 1958. Since then, several other members of this family, including Desertomycins B, D, E, F, G, and H, have been identified from various terrestrial and marine actinomycetes.[1][2] Structurally, they are characterized by a large macrolactone ring, a polyol chain, and often a sugar moiety.[3][4] Their diverse biological activities have made them attractive candidates for further investigation in drug discovery programs.[5][6]

Producing Microorganisms

Desertomycin compounds are primarily produced by filamentous bacteria of the genus Streptomyces, which are well-known for their ability to synthesize a wide array of secondary metabolites.[7][8]

Table 1: Known Desertomycin-Producing Streptomyces Strains

Desertomycin Compound(s)Producing StrainSource of Isolation
Desertomycin AStreptomyces flavofunginiSoil
Desertomycin AStreptomyces macronensisSoil
Desertomycin GStreptomyces althioticus MSM3Marine Macroalgae (Ulva sp.)
Desertomycin HStreptomyces sp. PAP62Soil
Not SpecifiedStreptomyces spectabilisSoil
Desertomycin BStreptomyces nobilis JCM4274Not Specified

Fermentation and Production

The production of Desertomycin compounds is typically achieved through submerged fermentation of the producing Streptomyces strain. The choice of fermentation medium and culture conditions are critical for obtaining high yields of the desired metabolites.

Recommended Fermentation Medium: R5A

R5A medium has been successfully used for the production of Desertomycin G from Streptomyces althioticus.[4]

Table 2: Composition of R5A Medium

ComponentConcentration (g/L)
Sucrose103
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10
Difco Casamino Acids0.1
Difco Yeast Extract5
TES Buffer5.73
Trace Element Solution2 mL
Post-Autoclave Additions
KH₂PO₄ (0.5% w/v)10 mL
CaCl₂·2H₂O (5M)4 mL
L-proline (20% w/v)15 mL
NaOH (1N)7 mL
Agar (for solid medium)22
Final Volume1000 mL

Reference for R5A medium composition.[9]

Fermentation Protocol
  • Inoculum Preparation: Inoculate a suitable seed medium with spores or a vegetative mycelial suspension of the Streptomyces strain. Incubate at 28-30°C with shaking (e.g., 250 rpm) for 2-3 days.

  • Production Culture: Transfer the seed culture to a production medium, such as R5A liquid medium. A typical inoculation volume is 5-10% (v/v).

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 250 rpm) for 6-10 days.[4] Monitor the production of the target Desertomycin compound periodically using analytical techniques such as HPLC.

Isolation and Purification

The isolation and purification of Desertomycin compounds from the fermentation broth typically involve a multi-step process combining extraction and chromatography.

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of Desertomycin compounds.

G General Isolation and Purification Workflow for Desertomycins Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (Discarded/Extracted Separately) Centrifugation->Mycelial_Cake Solid_Phase_Extraction Solid-Phase Extraction (e.g., C18 Sep-Pak) Supernatant->Solid_Phase_Extraction Crude_Extract Crude Extract Solid_Phase_Extraction->Crude_Extract HPLC_Purification Semi-Preparative HPLC Crude_Extract->HPLC_Purification Pure_Desertomycin Pure Desertomycin Compound HPLC_Purification->Pure_Desertomycin

Caption: A generalized workflow for the isolation of Desertomycin compounds.

Detailed Protocol for Desertomycin G Isolation

This protocol is based on the reported method for the isolation of Desertomycin G from Streptomyces althioticus MSM3.[1][4]

  • Harvesting: At the end of the fermentation, centrifuge the culture broth to separate the supernatant from the mycelial biomass.

  • Solid-Phase Extraction (SPE):

    • Filter the supernatant and apply it to a C18 solid-phase extraction cartridge (e.g., Sep-Pak Vac C18, 10 g).

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the retained compounds with a gradient of methanol (B129727) in water. A linear gradient from 0% to 100% methanol over 60 minutes at a flow rate of 10 mL/min can be effective.[1]

    • Collect fractions and analyze them by UPLC-MS or HPLC to identify those containing Desertomycin G.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing Desertomycin G and concentrate them under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Purify the compound using semi-preparative reversed-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.05% trifluoroacetic acid (TFA), is commonly employed.

    • Detection: Monitor the elution profile using a UV detector, typically in the range of 210-230 nm.

    • Collect the peak corresponding to Desertomycin G and verify its purity by analytical HPLC and mass spectrometry.

Structure Elucidation and Physicochemical Properties

The structures of Desertomycin compounds are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Physicochemical Properties and Spectroscopic Data for Selected Desertomycins

PropertyDesertomycin ADesertomycin GDesertomycin H
Molecular Formula C₆₁H₁₀₉NO₂₁[3]C₆₂H₁₀₉NO₂₁[4]C₆₃H₁₁₁NO₂₂[3]
Molecular Weight 1192.51203.751234.78
Appearance White amorphous solid[3]White solidNot specified
HR-ESI-MS ([M+H]⁺) m/z 1192.7584[3]m/z 1204.7609[4]Not specified
HR-ESI-MS ([M+Na]⁺) Not specifiedNot specifiedm/z 1256.7504[3]
Key ¹H NMR Signals (CD₃OD) δ 5.30–6.80 (olefinic), 3.40–5.10 (oxymethines), 4.83 (anomeric)[3]δ 7.20, 6.47, 6.23, 5.63, 5.48, 5.49 (olefinic)[10]Similar to Desertomycin A with additional acetamide (B32628) signals (δH 1.92)[3]
Key ¹³C NMR Signals (CD₃OD) Not specified in detailSee Table 4Similar to Desertomycin A with additional acetamide signals (δC 22.6, 173.2)[3]

Table 4: ¹H and ¹³C NMR Data for Desertomycin G in CD₃OD

PositionδC (ppm)δH (ppm, mult., J in Hz)
1169.8-
2126.4-
3140.87.20 (br d, 11.1)
4126.96.47 (dd, 14.4, 11.4)
5148.96.23 (dd, 15.5)
.........
4640.82.93 (m)
1'97.74.86 (m)
2'69.44.03 (m)
3'72.33.77 (m)
4'72.73.75 (m)
5'75.13.82 (m)
6'68.83.63 (dd, 9.2)

Abridged data from Pérez-Victoria et al. (2019).[10]

Biosynthesis of Desertomycins

Desertomycins are polyketides, synthesized by Type I Polyketide Synthases (PKSs).[11] These are large, modular enzymes that function as an assembly line to construct the complex carbon skeleton of the macrolide from simple carboxylic acid precursors. The recent identification and cloning of a 127-kb biosynthetic gene cluster (BGC) for Desertomycin from Streptomyces nobilis JCM4274 has provided significant insight into its biosynthesis.[1][5]

General Scheme for Type I PKS Biosynthesis

G General Mechanism of Type I Polyketide Synthase cluster_0 Loading Module cluster_1 Elongation Module cluster_2 Termination Starter_Unit Starter Unit (e.g., Propionyl-CoA) AT_L Acyltransferase (AT) Starter_Unit->AT_L ACP_L Acyl Carrier Protein (ACP) AT_L->ACP_L KS Ketosynthase (KS) ACP_L->KS Extender_Unit Extender Unit (e.g., Methylmalonyl-CoA) AT_E Acyltransferase (AT) Extender_Unit->AT_E ACP_E Acyl Carrier Protein (ACP) AT_E->ACP_E ACP_E->KS KR Ketoreductase (KR) KS->KR DH Dehydratase (DH) KR->DH ER Enoylreductase (ER) DH->ER Polyketide_Chain Growing Polyketide Chain ER->Polyketide_Chain TE Thioesterase (TE) Macrolactone Released Macrolactone TE->Macrolactone Polyketide_Chain->TE

Caption: A simplified diagram of a Type I PKS assembly line.

Identification and Expression of the Desertomycin Biosynthetic Gene Cluster

The identification of the Desertomycin BGC involved genome mining of a microbial database, followed by cloning and heterologous expression.

G Workflow for Desertomycin BGC Identification and Expression Genome_Mining Genome Mining of Streptomyces Database Candidate_BGC Identification of Candidate BGC in S. nobilis Genome_Mining->Candidate_BGC BAC_Cloning Cloning of 127-kb BGC into Bacterial Artificial Chromosome (BAC) Candidate_BGC->BAC_Cloning Heterologous_Host Transformation into Heterologous Host (S. lividans) BAC_Cloning->Heterologous_Host Fermentation_Analysis Fermentation and HPLC/MS Analysis Heterologous_Host->Fermentation_Analysis Desertomycin_Production Confirmation of Desertomycin Production Fermentation_Analysis->Desertomycin_Production

Caption: Workflow for the heterologous expression of the Desertomycin BGC.

Biological Activity

Desertomycin compounds exhibit a range of biological activities, with potential applications as antibacterial, antifungal, and anticancer agents.

Table 5: Reported Biological Activities of Desertomycin Compounds

CompoundActivity TypeTarget Organisms/Cell LinesReported MIC/EC₅₀
Desertomycin A AntibacterialGram-positive and Gram-negative bacteriaMIC values vary
AntifungalYeasts and fungiMIC values vary
Desertomycin G AntibacterialMycobacterium tuberculosisMIC: 16 µg/mL[12]
Staphylococcus aureus, Streptococcus pneumoniaeMICs: 2-8 µg/mL[4]
CytotoxicHuman breast adenocarcinoma (MCF-7)Affects viability[6]
Human colon carcinoma (DLD-1)Affects viability[6]
Desertomycin 44-1 & 44-2 AntibacterialMycobacterium tuberculosisEC₅₀: 25-50 µg/mL[13]

Conclusion

The Desertomycins are a structurally diverse and biologically active family of macrolides with significant therapeutic potential. This guide has provided a comprehensive overview of the key technical aspects related to their discovery and isolation, from the producing organisms to the detailed methodologies for their production, purification, and characterization. The recent advances in the understanding of their biosynthesis, through the identification of the complete gene cluster, open up new avenues for the generation of novel analogues through genetic engineering and synthetic biology approaches. Further research into the mechanism of action and preclinical development of these compounds is warranted to fully exploit their therapeutic potential.

References

Desertomycin B chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin (B81353) B is a macrolide antibiotic belonging to the desertomycin family, a group of natural products primarily isolated from Streptomyces species.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of Desertomycin B. It includes a compilation of available quantitative data, generalized experimental protocols for its study, and a visualization of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolide characterized by a large lactone ring with multiple hydroxyl groups and glycosidically linked sugar moieties.

Chemical Structure:

The chemical structure of this compound is presented below.

Desertomycin_B_Structure Sugar_Moiety_1 3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl Side_Chain 1-(5-hydroxyoxolan-2-yl)ethyl Macrolide_Core Macrolide_Core Macrolide_Core->Sugar_Moiety_1 O-glycosidic bond Macrolide_Core->Side_Chain C-C bond

Caption: A simplified diagram representing the core structural components of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C61H106O22[1]
Molecular Weight 1191.5 g/mol [1]
IUPAC Name 8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one[1]
Appearance White solid (for related desertomycins)[3]
Solubility Soluble in ethanol, methanol (B129727), DMF, and DMSO; limited water solubility (for related desertomycins)[3]

Biological Activities

This compound exhibits a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.

Antifungal Activity

Desertomycin has been shown to be effective against various yeasts and filamentous fungi.[3] The mechanism of its antifungal action is believed to involve the disruption of the plasma membrane.[3] This leads to the leakage of essential ions, such as potassium, from the fungal cells, ultimately resulting in cell death.[3]

Antibacterial Activity

This compound and its analogs have demonstrated activity against Gram-positive bacteria.[4][5] Notably, related compounds like Desertomycin G have shown strong activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5]

Cytotoxic Activity

Some members of the desertomycin family have displayed cytotoxic activity against human tumor cell lines. For instance, Desertomycin G was found to reduce the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cells, while showing no effect on normal mammary fibroblasts.[5]

Summary of Biological Activity Data

ActivityOrganism/Cell LineMeasurementValueSource
AntifungalYeastsMIC≥ 100 µg/mL[3]
AntifungalFilamentous FungiMIC50 µg/mL[3]
AntibacterialMycobacterium tuberculosis (Desertomycin A)EC5025 µg/mL[6]
CytotoxicHuman Breast Adenocarcinoma (MCF-7) (Desertomycin G)Viability Reduction~50% at 5 µM[5]
CytotoxicHuman Colon Carcinoma (DLD-1) (Desertomycin G)Viability Reduction~50% at 2.5 µM[5]

Mechanism of Action

The primary mechanism of antifungal action for desertomycins involves the perturbation of the fungal plasma membrane. This interaction leads to increased membrane permeability and the subsequent loss of vital intracellular components.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Plasma_Membrane Plasma Membrane Membrane_Disruption Membrane Disruption & Increased Permeability Plasma_Membrane->Membrane_Disruption Intracellular_Components Intracellular Components (e.g., K+ ions) Desertomycin_B This compound Desertomycin_B->Plasma_Membrane Interacts with Membrane_Disruption->Intracellular_Components Leakage of Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of action of this compound against fungal cells.

Currently, specific signaling pathways modulated by this compound have not been elucidated in the available literature. Research into its molecular targets and downstream effects is ongoing.

Experimental Protocols

This section provides generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound. These protocols are based on methodologies reported for macrolide antibiotics and may require optimization for specific experimental conditions.

4.1. Isolation and Purification

The following is a general workflow for the isolation and purification of desertomycins from Streptomyces fermentation broth.

Isolation_Workflow Fermentation Streptomyces Fermentation Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) Centrifugation->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A typical workflow for the isolation and purification of this compound.

4.2. Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: Process the NMR data using appropriate software. Assign the proton and carbon signals and use the correlations from the 2D spectra to determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion.

  • Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure and identify characteristic fragments.

4.3. Biological Assays

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacterial or fungal) in a suitable growth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the test organism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed human cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a promising macrolide antibiotic with a broad spectrum of biological activities. Its complex chemical structure presents opportunities for further chemical modification and structure-activity relationship studies. The detailed information and experimental guidelines provided in this technical guide are intended to facilitate future research and development of this compound and its analogs as potential therapeutic agents. Further investigation into its specific molecular targets and signaling pathways will be crucial for a complete understanding of its mechanism of action and for advancing its potential clinical applications.

References

The Desertomycin Family: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Desertomycin family, a class of macrolide antibiotics produced by Streptomyces species, exhibits a broad spectrum of antimicrobial and anticancer activities. This technical guide provides an in-depth analysis of the current understanding of their mechanism of action. Desertomycins primarily exert their effects through a multi-pronged attack on fundamental cellular processes, including disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cell wall synthesis in fungi. Notably, recent evidence suggests a multi-target mechanism for Desertomycin G against Mycobacterium tuberculosis, involving the ribosomal protein S12 (RPSL), ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (CLPC1). This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

The Desertomycin family comprises a series of structurally related macrolactones, including Desertomycin A, B, C, D, E, F, G, and H, along with related compounds like Oasomycin B.[1] These natural products have garnered significant interest due to their potent biological activities against a wide range of pathogens and cancer cell lines.[1][2] This guide focuses on elucidating the molecular mechanisms that underpin these activities, providing a foundational resource for further research and therapeutic development.

Antimicrobial Mechanism of Action

The antimicrobial activity of the Desertomycin family is multifaceted, involving the disruption of cellular homeostasis at multiple levels.

Disruption of Cell Membrane Integrity

A primary mechanism of action for Desertomycins is the perturbation of the plasma membrane's integrity. This is particularly evident in their antifungal activity. Studies have shown that contact with Desertomycin leads to a rapid and significant leakage of potassium ions from yeast cells.[3] This loss of ionic homeostasis is a strong indicator of membrane damage and is a key factor in the fungicidal action of these compounds.[3] The large macrolide structure of Desertomycins is thought to interact with and disrupt the lipid bilayer, leading to pore formation or a general increase in membrane permeability.

Inhibition of Protein Synthesis

Desertomycins have been shown to inhibit protein synthesis, a crucial process for bacterial and eukaryotic cell viability. At concentrations of 100 µg/mL or more, Desertomycin affects protein synthesis in bacteria.[3] More specifically, in Mycobacterium tuberculosis, a multi-target mechanism has been proposed for Desertomycin G, involving key proteins in the ribosome and protein quality control.[4] Molecular docking studies suggest that Desertomycins can bind to the 30S ribosomal protein S12 (RPSL) and the 50S ribosomal protein L3 (RPLC), which are critical components of the bacterial ribosome.[4][5] By interacting with these proteins, Desertomycins likely interfere with the initiation and elongation steps of translation.[6][7]

Interference with Fungal Cell Wall Synthesis

In addition to membrane disruption, Desertomycins also impact the synthesis of the fungal cell wall. In Saccharomyces uvarum, Desertomycin treatment leads to a reduction in the content of insoluble alkali constituents of the cell wall, particularly the β(1,3)-glucans that form the structural backbone.[8] While mannan (B1593421) synthesis is not directly inhibited, the newly synthesized mannans cannot be properly incorporated into the glucan matrix and are released into the medium.[8] Interestingly, the in vitro effect on glucan synthase activity is less pronounced, suggesting an indirect action on cell wall synthesis, possibly as a downstream consequence of membrane disruption and altered cellular signaling.[8]

Anticancer Mechanism of Action

Several members of the Desertomycin family, notably Desertomycin G, have demonstrated cytotoxic activity against various cancer cell lines.

Cytotoxicity against Cancer Cell Lines

Desertomycin G has been shown to reduce the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines.[1][9] The cytotoxic effect appears to be selective, as it does not affect normal mammary fibroblasts at similar concentrations.[1] The precise signaling pathways involved in Desertomycin-induced cancer cell death are still under investigation, but it is likely that they involve the induction of apoptosis or other forms of programmed cell death.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of the Desertomycin family.

Table 1: Minimum Inhibitory Concentrations (MIC) of Desertomycin Family Members against Bacteria

CompoundOrganismStrainMIC (µg/mL)Reference
Desertomycin AStaphylococcus aureusATCC 259234[3]
Desertomycin GCorynebacterium urealyticum1492<0.25[3]
Staphylococcus aureus114974[3]
ATCC 433004[3]
ATCC 259234[3]
Streptococcus pneumoniae644128[3]
Streptococcus pyogenes812934[3]
Enterococcus faecium107014[3]
Enterococcus faecalis105448[3]
Clostridium perfringens10328116[3]
Mycobacterium tuberculosisH37Rv16[3]
MDR-116[3]
MDR-216[3]
Bacteroides fragilis6159232[3]
ATCC 2528532[3]
Haemophilus influenzae10996>64[3]
ATCC 4924764[3]
Neisseria meningitidis7132764[3]
Desertomycin HStaphylococcus aureusEUCAST std.>64[10]
Enterococcus faecalisEUCAST std.>64[10]
Klebsiella pneumoniaeEUCAST std.>64[10]
Acinetobacter baumanniiEUCAST std.>64[10]
Pseudomonas aeruginosaEUCAST std.>64[10]
Enterococcus faeciumEUCAST std.>64[10]

Table 2: Half-maximal Effective Concentrations (EC50) of Desertomycin Family Members

CompoundTargetEC50 (µg/mL)Reference
Desertomycin AMycobacterium tuberculosis25[5]
Desertomycin 44-1Mycobacterium tuberculosis25[5]
Desertomycin 44-2Mycobacterium tuberculosis50[5]

Table 3: Cytotoxicity of Desertomycin G against Cancer Cell Lines

Cell LineCell TypeEffectConcentration (µM)Reference
A549Human lung carcinomaMore resistant2.5 and 5[3]
DLD-1Human colon carcinoma~50% viability decrease2.5 and 5[3]
MCF-7Human breast adenocarcinoma~50% viability decrease2.5 and 5[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the Desertomycin family.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a representative method for determining the MIC of an antimicrobial agent using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strain of interest.

  • Desertomycin compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of the Antibiotic:

    • Prepare a stock solution of the Desertomycin compound.

    • In a 96-well plate, perform a two-fold serial dilution of the antibiotic in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Alternatively, the OD600 of each well can be measured using a microplate reader.

Potassium Leakage Assay

This protocol describes a method to measure the release of potassium ions from yeast cells upon treatment with a membrane-active agent like Desertomycin.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae).

  • Yeast growth medium (e.g., YPD).

  • Wash buffer (e.g., 10 mM MES-Tris, pH 6.0, containing 2% glucose).

  • Desertomycin compound.

  • Potassium-selective electrode or atomic absorption spectrophotometer.

  • Centrifuge.

Procedure:

  • Yeast Culture Preparation:

    • Inoculate the yeast strain into YPD broth and grow overnight at 30°C with shaking.

    • Harvest the cells by centrifugation and wash them twice with the wash buffer.

    • Resuspend the cells in the wash buffer to a final OD600 of approximately 1.0.

  • Treatment with Desertomycin:

    • Add the Desertomycin compound to the yeast suspension at the desired concentration.

    • Incubate the suspension at 30°C.

  • Measurement of Potassium Release:

    • At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

    • Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

    • To determine the total intracellular potassium, an aliquot of the untreated cell suspension can be boiled for 10 minutes to release all intracellular ions.

  • Data Analysis:

    • Express the amount of potassium released as a percentage of the total intracellular potassium.

In Vitro Protein Synthesis Inhibition Assay

This is a general protocol for a cell-free protein synthesis inhibition assay.

Materials:

  • Bacterial S30 cell-free extract (e.g., from E. coli).

  • Reaction buffer containing ATP, GTP, amino acids, and other necessary components for translation.

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Desertomycin compound.

  • Scintillation counter or fluorescence/luminescence plate reader.

Procedure:

  • Assay Setup:

    • In a microfuge tube or a well of a microplate, combine the S30 extract, reaction buffer, and the DNA or mRNA template.

    • Add the Desertomycin compound at various concentrations. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for protein synthesis.

  • Detection of Protein Synthesis:

    • If using a radiolabeled amino acid, measure the incorporation of radioactivity into newly synthesized proteins by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

    • If using a reporter protein like luciferase, add the appropriate substrate and measure the luminescence. For GFP, measure the fluorescence.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of the Desertomycin compound relative to the no-antibiotic control.

Molecular Docking of Desertomycin with Target Proteins

This protocol outlines the general steps for performing molecular docking studies.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, MOE).

  • Protein and ligand preparation software.

Procedure:

  • Protein and Ligand Preparation:

    • Obtain the 3D structures of the target proteins (RPSL, RPLC, CLPC1) from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the Desertomycin molecule and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Perform the docking simulation to predict the binding pose and affinity of the Desertomycin molecule within the defined binding site.

  • Analysis of Results:

    • Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the Desertomycin and the target protein.

    • Score the docking poses based on their predicted binding energies to estimate the binding affinity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the mechanism of action of the Desertomycin family.

Desertomycin_Antifungal_MoA cluster_membrane Cell Membrane Disruption cluster_cellwall Cell Wall Synthesis Inhibition Desertomycin Desertomycin Membrane Plasma Membrane Desertomycin->Membrane GlucanSynthase Glucan Synthase (Indirect Inhibition) Desertomycin->GlucanSynthase YeastCell Yeast Cell K_leakage Potassium Ion Leakage Membrane->K_leakage Damage K_leakage->YeastCell Leads to Death BetaGlucan β(1,3)-Glucan Synthesis GlucanSynthase->BetaGlucan Inhibits CellWall Impaired Cell Wall Integrity BetaGlucan->CellWall Leads to CellWall->YeastCell Contributes to Death

Fig. 1: Antifungal mechanism of action of Desertomycin.

Desertomycin_Antibacterial_MoA cluster_ribosome Protein Synthesis Inhibition cluster_proteostasis Protein Quality Control Disruption Desertomycin Desertomycin RPSL RPSL (30S) Desertomycin->RPSL RPLC RPLC (50S) Desertomycin->RPLC CLPC1 CLPC1 Protease Desertomycin->CLPC1 Ribosome 70S Ribosome Translation Translation RPSL->Translation Inhibits RPLC->Translation Inhibits BacterialCell Bacterial Cell Translation->BacterialCell Leads to Death ProteinHomeostasis Protein Homeostasis CLPC1->ProteinHomeostasis Disrupts ProteinHomeostasis->BacterialCell Contributes to Death

Fig. 2: Proposed multi-target antibacterial mechanism of Desertomycin.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_target_id Target Identification cluster_anticancer Anticancer Activity start Start: Bioactive Desertomycin Compound MIC MIC Determination start->MIC MembraneAssay Membrane Permeability (e.g., K+ Leakage) start->MembraneAssay ProteinSynthAssay Protein Synthesis Inhibition Assay start->ProteinSynthAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) start->CytotoxicityAssay ResistantMutants Generation of Resistant Mutants MIC->ResistantMutants end Elucidation of Mechanism of Action MembraneAssay->end ProteinSynthAssay->end WGS Whole Genome Sequencing ResistantMutants->WGS Docking Molecular Docking WGS->Docking Docking->end ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CytotoxicityAssay->ApoptosisAssay ApoptosisAssay->end

Fig. 3: General experimental workflow for elucidating the mechanism of action.

Conclusion

The Desertomycin family of macrolide antibiotics represents a promising class of natural products with diverse biological activities. Their multi-target mechanism of action, encompassing cell membrane disruption, protein synthesis inhibition, and interference with cell wall synthesis, makes them attractive candidates for further development, particularly in the face of growing antimicrobial resistance. The specific targeting of multiple essential proteins in Mycobacterium tuberculosis by Desertomycin G highlights a potential avenue for the development of novel anti-tubercular agents. Further research is warranted to fully elucidate the signaling pathways involved in their anticancer activity and to optimize their therapeutic potential through medicinal chemistry efforts. This technical guide provides a solid foundation for these future investigations.

References

Desertomycin G: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial properties of Desertomycin (B81353) G, a novel macrolide antibiotic. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.

Core Antibacterial Activity

Desertomycin G, isolated from the marine actinomycete Streptomyces althioticus MSM3, has demonstrated significant inhibitory activity against a range of clinically relevant bacteria. Its spectrum of activity is particularly notable for its potent effects against multi-drug resistant Gram-positive pathogens.

In Vitro Antibacterial Spectrum

Desertomycin G exhibits strong activity against several Gram-positive bacteria, including Corynebacterium urealyticum, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens[1]. Of particular interest is its pronounced activity against clinical isolates of Mycobacterium tuberculosis, including multi-drug resistant strains[1][2].

The compound also displays moderate activity against certain Gram-negative pathogens, such as Bacteroides fragilis, Haemophilus influenzae, and Neisseria meningitidis[1].

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) of Desertomycin G against a panel of clinical bacterial pathogens have been determined and are summarized in the table below.

Gram Stain Clinical Pathogen Isolate Antibiotic Resistances MIC (µg/mL)
Gram-positiveMycobacterium tuberculosis H37RvATCC 27294-16
Gram-positiveMycobacterium tuberculosis MDR-114595Multiresistance a16
Gram-positiveMycobacterium tuberculosis MDR-214615Multiresistance b16
Gram-positiveMycobacterium tuberculosis XDR-115002Extensively drug-resistant c32
Gram-positiveMycobacterium tuberculosis XDR-215003Extensively drug-resistant d32
Gram-positiveCorynebacterium urealyticum1312Multiresistance e2
Gram-positiveStaphylococcus aureus MRSA11497Methicillin-resistant4
Gram-positiveStaphylococcus aureus MRSAATCC 43300Methicillin-resistant4
Gram-positiveStaphylococcus aureusATCC 25923-4
Gram-positiveStreptococcus pneumoniae1412Penicillin-resistant4
Gram-positiveStreptococcus pyogenes1211Erythromycin-resistant4
Gram-positiveEnterococcus faecium1512Vancomycin-resistant8
Gram-positiveEnterococcus faecalis1611-8
Gram-positiveClostridium perfringens1711-4
Gram-negativeBacteroides fragilis1811-64
Gram-negativeHaemophilus influenzae1912Ampicillin-resistant64
Gram-negativeNeisseria meningitidis2011-32

Table 1: Minimum Inhibitory Concentrations (MICs) of Desertomycin G against various clinical pathogens. Data sourced from Braña et al., 2019.

Proposed Mechanism of Action

While the precise antibacterial mechanism of Desertomycin G is still under investigation, studies on related desertomycins provide strong indications of its mode of action. Research on a nonpolyenic antifungal desertomycin produced by Streptomyces spectabilis revealed that it affects the plasma membranes of yeast, leading to the leakage of potassium ions[3]. At higher concentrations, it was also found to inhibit protein synthesis[3].

More recent molecular docking studies on desertomycins and their activity against Mycobacterium tuberculosis suggest that these compounds can bind to crucial bacterial proteins, including ribosomal proteins RPSL and RPLC, and the chaperone protein CLPC1. This interaction would disrupt protein synthesis and folding, leading to bacterial cell death.

Based on this, the proposed mechanism of action for Desertomycin G is multi-faceted, likely involving disruption of cell membrane integrity and inhibition of protein synthesis.

Desertomycin_G_Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_protein_synthesis Protein Synthesis Inhibition Desertomycin G Desertomycin G Membrane_Integrity Loss of Membrane Integrity Desertomycin G->Membrane_Integrity Ribosomal_Binding Binding to Ribosomal Proteins (RPSL, RPLC) Desertomycin G->Ribosomal_Binding Bacterial Cell Bacterial Cell Ion_Leakage K+ Ion Leakage Membrane_Integrity->Ion_Leakage leads to Bacterial_Cell_Death Bacterial Cell Death Ion_Leakage->Bacterial_Cell_Death Protein_Synthesis_Block Blocked Protein Synthesis & Folding Ribosomal_Binding->Protein_Synthesis_Block Chaperone_Binding Binding to Chaperone Protein (CLPC1) Chaperone_Binding->Protein_Synthesis_Block Protein_Synthesis_Block->Bacterial_Cell_Death

Proposed mechanism of action for Desertomycin G.

Signaling Pathways

Currently, there is no published research detailing the specific effects of Desertomycin G on bacterial signaling pathways. The primary mechanism of action for macrolide antibiotics is typically the inhibition of protein synthesis, rather than direct interference with signaling cascades.

Experimental Protocols

The following methodologies are based on the key experiments conducted to determine the antibacterial spectrum of Desertomycin G.

Bacterial Strains and Culture Conditions

A panel of clinical isolates and reference strains of both Gram-positive and Gram-negative bacteria were used. Bacterial strains were cultured on appropriate media, such as Tryptic Soy Agar (B569324) (TSA) or Brain Heart Infusion (BHI) agar, and incubated under conditions suitable for each species (e.g., 37°C, aerobic or anaerobic conditions).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Desertomycin G was determined by the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial colonies from fresh agar plates were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Desertomycin G: A stock solution of Desertomycin G was serially diluted two-fold in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted Desertomycin G. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of Desertomycin G that completely inhibited visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Fresh Agar Plate) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Desertomycin_Stock Desertomycin G Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Desertomycin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Value Determine MIC Value Visual_Inspection->MIC_Value

Experimental workflow for MIC determination.

Summary and Future Directions

Desertomycin G is a promising new macrolide antibiotic with a potent antibacterial profile, especially against clinically challenging Gram-positive pathogens, including drug-resistant M. tuberculosis. Its dual-action mechanism, targeting both the cell membrane and protein synthesis, suggests a low potential for the rapid development of resistance.

Further research is warranted to fully elucidate the molecular details of its mechanism of action, explore its in vivo efficacy and safety profile, and investigate its potential for synergistic combinations with other antimicrobial agents. The data presented in this guide provides a solid foundation for these future investigations.

References

The Anti-Tuberculosis Potential of Desertomycin Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic agents. Desertomycins, a family of macrolide antibiotics, have recently emerged as promising candidates with potent anti-tuberculosis activity. This technical guide provides a comprehensive overview of the current state of research on Desertomycin compounds, focusing on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new anti-TB drugs.

Introduction

The discovery of new antibiotics is crucial in the fight against infectious diseases. Natural products, particularly those derived from microorganisms, have historically been a rich source of novel therapeutic agents. The Desertomycin family of compounds, produced by Streptomyces species, has demonstrated significant biological activities. Recent studies have highlighted their potent inhibitory effects against M. tb, including clinically isolated resistant strains, making them a focal point for further investigation.[1][2][3] This paper synthesizes the available quantitative data, details the experimental protocols for assessing anti-TB activity, and visualizes the proposed mechanisms and workflows to provide a thorough technical understanding of Desertomycin's potential.

Quantitative Efficacy Data

The anti-tuberculosis activity of several Desertomycin compounds has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values. This data is crucial for comparing the potency of different analogs and benchmarking them against existing anti-TB drugs.

CompoundMycobacterium tuberculosis Strain(s)MIC (µg/mL)EC50 (µg/mL)Reference(s)
Desertomycin AM. tb25[4][5][6][7]
Desertomycin GClinical Isolates16[5]
Desertomycin 44-1M. tb25[4][5][6][7]
Desertomycin 44-2M. tb50[4][5][6][7]

Proposed Mechanism of Action

Desertomycins, as macrolide antibiotics, are believed to exert their anti-tuberculosis effects by inhibiting protein synthesis.[1][5][8][9] Molecular docking studies have provided insights into the potential molecular targets of these compounds within M. tb. The proposed mechanism involves the binding of Desertomycins to key proteins involved in ribosomal function and protein processing.

The primary molecular targets identified are:

  • RPSL (Ribosomal Protein S12): A protein of the small (30S) ribosomal subunit that plays a critical role in translational accuracy.[10][11][12]

  • RPLC (Ribosomal Protein L3): A component of the large (50S) ribosomal subunit.

  • CLPC1 (Caseinolytic Protease C1): An ATP-dependent chaperone that is essential for the viability of mycobacteria and is involved in protein degradation.[13][14][15]

Binding to these targets is hypothesized to disrupt the normal function of the ribosome and protein quality control machinery, ultimately leading to the inhibition of bacterial growth.

cluster_desertomycin Desertomycin Compounds cluster_targets Molecular Targets in M. tuberculosis cluster_processes Inhibited Cellular Processes cluster_outcome Result Desertomycin Desertomycin (A, G, 44-1, 44-2) RPSL RPSL (S12) (30S Ribosomal Subunit) Desertomycin->RPSL Binds to RPLC RPLC (L3) (50S Ribosomal Subunit) Desertomycin->RPLC Binds to CLPC1 CLPC1 (Chaperone) Desertomycin->CLPC1 Binds to Translation Protein Synthesis (Translation) RPSL->Translation Disrupts RPLC->Translation Disrupts Protein_Degradation Protein Degradation CLPC1->Protein_Degradation Disrupts Growth_Inhibition Inhibition of M. tuberculosis Growth Translation->Growth_Inhibition Leads to Protein_Degradation->Growth_Inhibition Leads to

Figure 1: Proposed mechanism of action of Desertomycin compounds.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the research on the anti-tuberculosis activity of Desertomycin compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of compounds against M. tb.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates (U-shaped)

  • Desertomycin compounds and control antibiotics (e.g., isoniazid, kanamycin)

  • Sterile water with 0.05% Tween 80

  • Glass beads

  • McFarland 0.5 turbidity standard

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation:

    • Culture M. tb in Middlebrook 7H9 broth.

    • Prepare a bacterial suspension by vortexing colonies with glass beads in sterile water.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[16][17]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the Desertomycin compounds and control antibiotics in the 96-well plates.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plates in plastic bags to prevent evaporation.

    • Incubate the plates at 37°C.

  • Reading and Interpretation:

    • Read the plates when visible growth is observed in the growth control well (typically after 7-21 days) using an inverted mirror.[18]

    • The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[16][17]

Cytotoxicity Assay (MTT Assay)

It is essential to assess the toxicity of potential drug candidates against mammalian cells to ensure a therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • 96-well flat-bottom plates

  • Desertomycin compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to various concentrations of the Desertomycin compounds for a specified period (e.g., 24-48 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

In Vivo Efficacy Testing (Murine Model)

Animal models are critical for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The mouse model is a commonly used preclinical model.[4][20][21][22][23]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Aerosol exposure chamber

  • Desertomycin compounds and control drugs (e.g., isoniazid, rifampin)

  • Appropriate vehicle for drug administration

  • Middlebrook 7H11 agar (B569324) plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tb to establish a lung infection.

    • Confirm the initial bacterial load in the lungs of a subset of mice one day post-infection.

  • Treatment:

    • Allow the infection to establish for a few weeks to become chronic.

    • Administer the Desertomycin compounds and control drugs to different groups of mice, typically via oral gavage or injection, for a specified duration (e.g., 4-8 weeks).[21]

    • Include a vehicle control group.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen and homogenize the tissues in PBS with Tween 80.

    • Plate serial dilutions of the tissue homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) to determine the bacterial load in the organs.

    • Compare the CFU counts between the treated and control groups to assess the efficacy of the compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.

Software and Tools:

  • Molecular docking software (e.g., AutoDock Vina)

  • Protein Data Bank (PDB) for target protein structures

  • Ligand structure files (e.g., from PubChem or drawn using chemical software)

  • Visualization software (e.g., PyMOL, BIOVIA Discovery Studio)

Procedure:

  • Target and Ligand Preparation:

    • Obtain the 3D structures of the target M. tb proteins (RPSL, RPLC, CLPC1) from the PDB.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the Desertomycin compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Run the docking simulation to predict the binding poses of the Desertomycin compound within the active site of the protein.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues to understand the binding mode.[24][25][26]

Experimental and Drug Discovery Workflow

The discovery and development of novel anti-tuberculosis drugs from natural products like Desertomycin follows a structured workflow, from initial screening to preclinical evaluation.

cluster_discovery Discovery & Isolation cluster_screening Screening & Identification cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development Isolation Isolation of Streptomyces sp. (e.g., from marine environments) Fermentation Fermentation & Extraction of Secondary Metabolites Isolation->Fermentation Screening Phenotypic Screening (Anti-M. tb Activity) Fermentation->Screening Bioassay Bioassay-Guided Fractionation Screening->Bioassay Identification Structural Elucidation (e.g., NMR, Mass Spectrometry) Bioassay->Identification MIC MIC Determination (Potency) Identification->MIC Cytotoxicity Cytotoxicity Assays (Selectivity) MIC->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Molecular Docking) Cytotoxicity->Mechanism InVivo In Vivo Efficacy (Murine Model) Mechanism->InVivo ADMET ADMET Studies (Pharmacokinetics & Toxicology) InVivo->ADMET Lead_Optimization Lead Optimization (Structure-Activity Relationship) ADMET->Lead_Optimization

Figure 2: Workflow for natural product anti-tuberculosis drug discovery.

Conclusion and Future Directions

Desertomycin compounds represent a promising new class of anti-tuberculosis agents. The available data demonstrates their potent activity against M. tb, and initial mechanistic studies have identified plausible molecular targets. However, further research is required to fully elucidate their therapeutic potential.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for anti-TB activity and to guide the synthesis of more potent and selective analogs.

  • In-depth Mechanistic Studies: To validate the proposed molecular targets and to investigate potential secondary mechanisms of action.

  • Evaluation against a broader panel of drug-resistant M. tb strains: To determine the spectrum of activity against clinically relevant resistant isolates.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising candidates and to ensure their suitability for further development.

The continued investigation of Desertomycin compounds holds the potential to deliver a new and effective treatment for tuberculosis, addressing a critical unmet medical need.

References

Cytotoxic Effects of Desertomycin G on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desertomycin G, a polyene macrolide antibiotic, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This technical guide synthesizes the currently available data on the cytotoxic properties of Desertomycin G, providing a resource for researchers and professionals in drug development. The document details its activity against specific cancer cell lines, outlines the experimental protocols used for these assessments, and presents the available quantitative data in a structured format.

Cytotoxic Activity and Specificity

Desertomycin G has shown selective cytotoxic activity against several human cancer cell lines. Notably, it has been reported to be effective against human breast adenocarcinoma (MCF-7), colon carcinoma (DLD-1), and lung carcinoma (A549) cells.[1][2][3][4] An important characteristic of Desertomycin G is its apparent selectivity for malignant cells, as it has been observed to not affect the viability of normal human mammary fibroblasts.[2][3] This selectivity is a crucial attribute for any potential anti-cancer therapeutic agent.

Quantitative Cytotoxicity Data

The potency of Desertomycin G's cytotoxic effects has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The reported IC50 values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma6.3
MCF-7 Breast Adenocarcinoma3.8
DLD-1 Colon Carcinoma8.7

Data sourced from a study by Braña et al. (2019).

Experimental Protocols

The cytotoxic activity of Desertomycin G was assessed using the CellTiter 96® Non-Radioactive Cell Proliferation Assay, a colorimetric method for determining the number of viable cells.

Principle of the Assay

This assay is based on the cellular conversion of a tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS), into a soluble formazan (B1609692) product. This conversion is mediated by dehydrogenase enzymes in metabolically active cells. The quantity of the formazan product, measured by its absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

General Procedure
  • Cell Seeding: Cancer cells (A549, MCF-7, or DLD-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Desertomycin G. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period to allow the compound to exert its cytotoxic effects.

  • Addition of Assay Reagent: The CellTiter 96® AQueous One Solution Reagent, which contains the MTS and an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.

  • Incubation with Reagent: The plates are incubated for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: The absorbance is recorded at 490 nm using a 96-well plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control group. The IC50 value is then determined from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere Overnight seed_cells->adhesion add_desertomycin Add Various Concentrations of Desertomycin G adhesion->add_desertomycin incubate_drug Incubate for a Defined Period add_desertomycin->incubate_drug add_reagent Add CellTiter 96® Reagent incubate_drug->add_reagent incubate_reagent Incubate for 1-4 Hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance at 490 nm incubate_reagent->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of Desertomycin G.

Mechanism of Action

The precise signaling pathways through which Desertomycin G exerts its cytotoxic effects on cancer cells have not yet been elucidated in published literature. However, as a polyene macrolide, its mechanism of action might be related to its ability to interact with cell membranes. Polyene antibiotics are known to form pores in lipid membranes, leading to increased permeability and subsequent cell death. This proposed general mechanism for polyene macrolides is depicted below. Further research is required to determine if this is the primary mechanism of its anti-cancer activity and to identify the specific intracellular signaling cascades that may be involved.

Polyene_Mechanism cluster_membrane Cancer Cell Membrane cluster_cell Intracellular Effects membrane_surface Membrane Surface pore_formation Pore Formation membrane_surface->pore_formation Induces increased_permeability Increased Permeability pore_formation->increased_permeability ion_imbalance Ion Imbalance increased_permeability->ion_imbalance cell_death Cell Death ion_imbalance->cell_death desertomycin Desertomycin G desertomycin->membrane_surface Binds to

References

Desertomycin A: An In-depth Technical Guide on its Initial Antibacterial and Cytostatic Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reports on the antibacterial and cytostatic properties of Desertomycin A. The document synthesizes available data, details experimental methodologies, and visualizes the proposed mechanism of action to serve as a valuable resource for researchers in microbiology, oncology, and pharmacology.

Introduction

Desertomycin A is a macrolide antibiotic first reported in 1958.[1] As a member of the macrolide family, its biological activity is primarily attributed to the inhibition of protein synthesis in susceptible organisms. This guide focuses on the early findings related to its efficacy against bacterial strains and its growth-inhibiting effects on various cell lines, providing a foundational understanding for further research and development.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of Desertomycin A from its initial discovery are scarce in currently accessible literature. However, studies on Desertomycin A and its close analogue, Desertomycin G, provide valuable insights into its potential efficacy.

Antibacterial Activity

The antibacterial activity of desertomycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. More recent studies have established the activity of Desertomycin A against Mycobacterium tuberculosis and a broader spectrum for Desertomycin G.

Table 1: Antibacterial Spectrum of Desertomycin A and G

MicroorganismDesertomycin A (EC50 in µg/mL)Desertomycin G (MIC in µg/mL)Reference
Mycobacterium tuberculosis H37Ra25-[2]
Mycobacterium tuberculosis H37Rv-16[3]
Corynebacterium urealyticum-16[3]
Staphylococcus aureus-16[3]
Streptococcus pneumoniae-4[3]
Streptococcus pyogenes-4[3]
Enterococcus faecium-8[3]
Enterococcus faecalis-8[3]
Clostridium perfringens-4[3]
Bacteroides fragilis-32[3]
Haemophilus influenzae-32[3]
Neisseria meningitidis-32[3]

EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Cytostatic Activity

The cytostatic action of desertomycins is evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%. Data on the cytostatic effects of Desertomycin G on various human cancer cell lines are available.

Table 2: Cytostatic Activity of Desertomycin G

Cell LineCancer TypeIC50 (in µM)Reference
A549Human Lung Carcinoma>5[3]
DLD-1Colon Carcinoma~2.5-5[3]
MCF-7Human Breast Adenocarcinoma~2.5-5[3]

Experimental Protocols

The following sections detail the standard methodologies employed to ascertain the antibacterial and cytostatic activities of macrolide antibiotics like Desertomycin A.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antibiotic.[4][5]

Protocol: Broth Microdilution Assay

  • Preparation of Antibiotic Stock Solution: A stock solution of Desertomycin A is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Serial Dilution: A two-fold serial dilution of the antibiotic stock solution is performed in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific bacterial strain (e.g., 37°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat Cells with Desertomycin A A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G H Determine IC50 G->H DesertomycinA_Pathway DesertomycinA Desertomycin A Ribosome 50S Ribosomal Subunit DesertomycinA->Ribosome Binds to 23S rRNA in exit tunnel GeneExpression Ribosomal Gene Expression (rpsL, rplC) DesertomycinA->GeneExpression ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits elongation CellGrowth Bacterial Growth and Proliferation ProteinSynthesis->CellGrowth GeneExpression->Ribosome

References

The Expanding Therapeutic Landscape of Desertomycins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic potential of Desertomycin variants, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Desertomycins, a family of macrolide antibiotics, are demonstrating a broad spectrum of bioactivity, including potent antifungal, antibacterial, and promising anticancer properties. This document consolidates the current understanding of these compounds, presenting their chemical diversity, biological activities, and the experimental methodologies crucial for their investigation.

Introduction to Desertomycins

Desertomycins are a class of polyketide macrolides produced by various species of Streptomyces. First discovered in the mid-20th century, interest in these compounds has been revitalized by the identification of new variants with significant therapeutic potential. Structurally, they are characterized by a large macrolactone ring, a feature that contributes to their diverse biological activities. This guide will delve into the known variants, their mechanisms of action, and the experimental frameworks for their study.

Chemical Diversity of Desertomycin Variants

The Desertomycin family encompasses a range of structurally related compounds. While sharing a common macrolide core, they exhibit variations in their side chains and functional groups, which significantly influence their biological activity. The known variants include Desertomycin A, B, G, H, and the more recently identified 44-1 and 44-2.

Below are the currently identified chemical structures for several key Desertomycin variants:

  • Desertomycin A: A foundational member of the family, its structure has been well-characterized.

  • Desertomycin B: A closely related analog of Desertomycin A.

  • Desertomycin G: A variant showing strong activity against Mycobacterium tuberculosis and certain cancer cell lines.[1][2][3][4]

  • Desertomycin H: An acetylated homolog of Desertomycin A.[5]

  • Desertomycin 44-1 and 44-2: Newer additions to the family with a 44-membered macrolide ring, as opposed to the 42-membered ring of Desertomycin A.

Therapeutic Potential and Biological Activity

Desertomycin variants have demonstrated a wide array of biological activities, positioning them as promising candidates for further therapeutic development. Their effects range from antimicrobial to cytotoxic, with specific variants showing particular efficacy against challenging pathogens and cancer cell lines.

Antimicrobial Activity

Desertomycins exhibit broad-spectrum antimicrobial activity. They are effective against various Gram-positive and Gram-negative bacteria, as well as fungi. Of particular note is the potent activity of some variants against clinically relevant pathogens.

  • Antifungal Activity: Desertomycin has been shown to affect the plasma membranes of fungi, leading to the leakage of potassium ions and subsequent cell death.[6]

  • Antibacterial Activity: Several Desertomycin variants have demonstrated significant antibacterial properties. For instance, Desertomycin G shows strong activity against a panel of Gram-positive bacteria, including Corynebacterium urealyticum, Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[1][2]

  • Anti-tuberculosis Activity: A significant area of interest is the activity of Desertomycin variants against Mycobacterium tuberculosis. Desertomycin G, in particular, has shown strong inhibitory effects against clinical isolates of this bacterium.[1][2][3][4] The EC50 values for Desertomycin A, 44-1, and 44-2 against M. tuberculosis have been reported as 25 µg/mL, 25 µg/mL, and 50 µg/mL, respectively.[7]

Anticancer Activity

Emerging research has highlighted the cytotoxic effects of Desertomycin variants against various cancer cell lines, suggesting their potential as novel anticancer agents. This activity appears to be selective, with some variants showing less toxicity towards normal, non-cancerous cells.

  • Cytotoxicity against Cancer Cell Lines: Desertomycin G has been shown to reduce the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines.[1][2][3][4] The cytotoxic mechanism of macrolides, in general, can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.[6] Some macrolides are also known to inhibit autophagy, a cellular process that cancer cells can exploit for survival.[8][9]

Quantitative Biological Data

To facilitate a comparative analysis of the therapeutic potential of different Desertomycin variants, the following tables summarize the available quantitative data on their antimicrobial and cytotoxic activities.

VariantOrganism/Cell LineActivity TypeValueReference
Desertomycin AMycobacterium tuberculosisEC5025 µg/mL[7]
Desertomycin GCorynebacterium urealyticumMIC1 µg/mL[2]
Staphylococcus aureusMIC4 µg/mL[2]
Streptococcus pneumoniaeMIC4 µg/mL[2]
Enterococcus faecalisMIC4 µg/mL[2]
Mycobacterium tuberculosis (H37Rv)MIC8 µg/mL[2]
MCF-7 (Breast Adenocarcinoma)IC50~2.5-5 µM[2]
DLD-1 (Colon Carcinoma)IC50~2.5-5 µM[2]
Desertomycin 44-1Mycobacterium tuberculosisEC5025 µg/mL[7]
Desertomycin 44-2Mycobacterium tuberculosisEC5050 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the study of Desertomycin variants.

Protocol 1: Extraction and Purification of Desertomycins

This protocol is a general guideline for the extraction and purification of Desertomycins from Streptomyces fermentation broths, with specific details adaptable based on the variant of interest.

1. Fermentation and Extraction:

  • Culture the desired Streptomyces strain in a suitable liquid medium (e.g., R5A medium) under optimal conditions for Desertomycin production.[3]
  • After the fermentation period, separate the mycelium from the culture broth by centrifugation.
  • Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate.
  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Solid-Phase Extraction (SPE): Pre-fractionate the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute the Desertomycin-containing fraction with a step gradient of methanol (B129727) in water.
  • High-Performance Liquid Chromatography (HPLC): Further purify the active fraction using reversed-phase HPLC.
  • Column: A C18 column (e.g., 250 x 10 mm, 5 µm) is typically used.
  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is effective for separating macrolides. A typical gradient might run from 30% to 100% acetonitrile over 40 minutes.
  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210 nm.
  • Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze for biological activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique for its determination.

1. Preparation of Reagents:

  • Prepare a stock solution of the purified Desertomycin variant in a suitable solvent (e.g., DMSO).
  • Prepare the appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

2. Assay Procedure:

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the Desertomycin stock solution in the growth medium to achieve a range of desired concentrations.
  • Add the standardized inoculum to each well.
  • Include a positive control (inoculum without the compound) and a negative control (medium only).
  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the Desertomycin variant in the cell culture medium.
  • Replace the medium in the wells with the medium containing the different concentrations of the compound.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
  • The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the therapeutic effects of Desertomycin variants are an active area of research. Understanding these pathways is crucial for optimizing their therapeutic application and for the rational design of new derivatives.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of Desertomycins appears to involve the disruption of the cell membrane's integrity. Studies have shown that Desertomycin induces the rapid leakage of potassium ions from fungal cells, indicating damage to the plasma membrane.[6] Additionally, at higher concentrations, it has been observed to inhibit protein synthesis.

Anticancer Mechanism of Action

The anticancer activity of macrolides is multifaceted and can involve the modulation of several key cellular signaling pathways. While the specific pathways affected by Desertomycin variants are still under investigation, general mechanisms for macrolide-induced cytotoxicity in cancer cells include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Macrolides have been shown to induce apoptosis in various cancer cell lines.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Modulation of Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or cell death. Some macrolides have been found to inhibit autophagic flux, which can lead to the accumulation of cellular waste and ultimately trigger cell death in cancer cells that rely on autophagy for survival.[8][9]

  • Cell Cycle Arrest: Macrolides can also interfere with the cell cycle, causing arrest at different phases (e.g., G1, G2/M), thereby preventing cancer cell proliferation.[6]

The following diagram illustrates a hypothetical workflow for investigating the anticancer mechanism of a Desertomycin variant.

anticancer_mechanism_workflow Workflow for Investigating Anticancer Mechanism of Desertomycin Variants cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_pathway_analysis Signaling Pathway Analysis Treat Cancer Cells Treat Cancer Cells MTT Assay MTT Assay Treat Cancer Cells->MTT Assay Dose-response Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assays Apoptosis Assays (Annexin V/PI, Caspase activity) Determine IC50->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Determine IC50->Cell Cycle Analysis Western Blot Western Blot Analysis (Apoptotic & Cell Cycle markers) Apoptosis Assays->Western Blot Cell Cycle Analysis->Western Blot Phospho-protein Array Phospho-protein Array Western Blot->Phospho-protein Array Identify Altered Pathways Identify Altered Pathways (e.g., MAPK, PI3K/Akt) Phospho-protein Array->Identify Altered Pathways Pathway Validation Pathway Validation (Specific inhibitors, siRNA) Identify Altered Pathways->Pathway Validation

Caption: A logical workflow for elucidating the anticancer mechanism of Desertomycin variants.

Synthesis of Desertomycin Derivatives

The development of synthetic and semi-synthetic methods for modifying the structure of macrolide antibiotics is a key strategy for improving their therapeutic properties. While the total synthesis of complex macrolides like Desertomycins is challenging, semi-synthesis, which involves the chemical modification of the natural product, offers a more accessible route to novel derivatives.

The following diagram illustrates a general workflow for the semi-synthesis and evaluation of Desertomycin derivatives.

semisynthesis_workflow Workflow for Semi-synthesis and Evaluation of Desertomycin Derivatives Isolate Desertomycin Isolate Desertomycin Chemical Modification Chemical Modification (e.g., acylation, glycosylation) Isolate Desertomycin->Chemical Modification Purify Derivative Purification of Derivative (HPLC) Chemical Modification->Purify Derivative Structure Elucidation Structure Elucidation (NMR, Mass Spec) Purify Derivative->Structure Elucidation Biological Evaluation Biological Evaluation (MIC, IC50) Structure Elucidation->Biological Evaluation SAR Studies Structure-Activity Relationship (SAR) Studies Biological Evaluation->SAR Studies

Caption: A generalized workflow for the generation and assessment of novel Desertomycin derivatives.

Conclusion and Future Directions

The Desertomycin family of macrolides represents a promising frontier in the search for novel therapeutic agents. Their diverse biological activities, including potent antimicrobial and anticancer effects, warrant further investigation. This technical guide provides a foundational resource for researchers in this field, outlining the known variants, their biological activities, and key experimental protocols.

Future research should focus on several key areas:

  • Discovery of New Variants: Continued exploration of diverse microbial sources is likely to yield novel Desertomycin variants with unique therapeutic properties.

  • Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by Desertomycins is crucial for their rational development as therapeutic agents.

  • Synthesis of Novel Derivatives: The generation of new analogs through semi-synthesis or total synthesis will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • In Vivo Studies: Preclinical studies in animal models are a necessary next step to evaluate the efficacy and safety of the most promising Desertomycin variants.

By addressing these research priorities, the full therapeutic potential of the Desertomycin family can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.

References

The Core of Desertomycin B: A Technical Guide to its Natural Producers and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural production of Desertomycin (B81353) B, a polyketide antibiotic with significant therapeutic potential. Focusing on its primary microbial sources, particularly species of the genus Streptomyces, this document provides a comprehensive overview of the producing organisms, their cultivation, and the intricate pathways leading to the synthesis of this complex molecule. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to support research and development efforts in the fields of natural product chemistry, microbiology, and drug discovery.

Natural Producers of Desertomycin B and its Analogs

This compound belongs to the broader family of desertomycins, a class of macrolide antibiotics. Several species of Streptomyces, a genus renowned for its prolific production of secondary metabolites, have been identified as natural producers of desertomycins.[1][2][3]

Table 1: Known Streptomyces Producers of Desertomycins

Streptomyces SpeciesDesertomycin Variant(s) ProducedSource of Isolation
Streptomyces flavofunginiDesertomycin A, 44-1, and 44-2Soil[4][5]
Streptomyces althioticusDesertomycin GMarine (intertidal seaweed Ulva sp.)[3]
Streptomyces spectabilisDesertomycin-related macrolideSoil
Streptomyces alboflavusDesertomycin ASoil
Streptomyces nobilisThis compound (from biosynthetic gene cluster analysis)Not specified[4]
Streptomyces macronensisDesertomycinSoil[3]

The morphological and physiological characteristics of these producing strains are typical of the Streptomyces genus, exhibiting filamentous growth and the formation of aerial mycelia and spores.[1][6] Their identification is confirmed through a combination of morphological assessment, biochemical tests, and 16S rRNA gene sequencing.[2][7][8]

Experimental Protocols

Isolation of Streptomyces from Environmental Samples

This protocol outlines the general procedure for isolating Streptomyces species from soil or marine sediments.

Materials:

  • Sterile collection tubes or bags

  • Sterile spatulas or scoops

  • Sterile distilled water or physiological saline

  • Starch Casein Agar (B569324) (SCA) or Actinomycetes Isolation Agar (AIA)

  • Antifungal agents (e.g., cycloheximide, nystatin)

  • Antibacterial agents (e.g., nalidixic acid)

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Sample Collection: Aseptically collect approximately 10-20 g of soil or sediment from the desired location and place it in a sterile container.[9]

  • Pre-treatment (optional): To reduce the number of non-spore-forming bacteria, air-dry the sample at room temperature for several days or heat at 50-55°C for 10-60 minutes.[9]

  • Serial Dilution: Suspend 1 g of the pre-treated sample in 9 mL of sterile distilled water or saline to create a 10⁻¹ dilution. Vortex thoroughly. Prepare a dilution series up to 10⁻⁵.

  • Plating: Spread 0.1 mL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto SCA or AIA plates supplemented with antifungal and antibacterial agents.

  • Incubation: Incubate the plates at 28-30°C for 7-21 days, observing for the appearance of characteristic chalky, leathery, and filamentous colonies typical of Streptomyces.[9]

  • Purification: Subculture individual colonies with distinct morphologies onto fresh plates to obtain pure cultures.

Cultivation and Fermentation for Desertomycin Production

This protocol is based on the cultivation of Streptomyces flavofungini for the production of desertomycin analogs.[4]

Media Preparation:

  • GAUZE's No. 1 Medium (for plate culture):

    • Soluble starch: 20 g/L

    • KNO₃: 1 g/L

    • K₂HPO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • NaCl: 1 g/L

    • Agar: 16 g/L

    • Adjust pH to 7.0 before autoclaving.[4]

  • Seed and Fermentation Medium:

    • Millet extract: 10 g/L

    • Glucose: 10 g/L

    • Peptone: 5 g/L

    • NaCl: 2.5 g/L

    • (NH₄)₂SO₄: 1 g/L

    • Adjust pH to 7.0 before autoclaving.[4]

Procedure:

  • Inoculum Preparation: Inoculate a GAUZE's No. 1 agar plate with a pure culture of the Streptomyces strain and incubate at 28°C for 7 days. Scrape the resulting spores and mycelia into a flask containing the seed medium.[4]

  • Seed Culture: Incubate the seed culture at 28°C with shaking at 150 rpm for 3 days.[4]

  • Production Fermentation: Inoculate the fermentation medium with 8% (v/v) of the seed culture. Incubate at 28°C with shaking at 150 rpm for 7 days.[4]

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of polyketide antibiotics like desertomycins from fermentation broth.

Materials:

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Organic solvents (e.g., n-butanol, ethyl acetate, methanol)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Biomass Separation: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) to pellet the mycelia. Separate the supernatant.

  • Solvent Extraction: Extract the supernatant and/or the mycelial cake with an appropriate organic solvent such as n-butanol or ethyl acetate. The choice of solvent may need to be optimized for this compound.[10][11]

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a step or gradient elution of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate, followed by increasing concentrations of methanol (B129727) in chloroform).

  • HPLC Purification: Further purify the fractions containing this compound by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[12][13][14][15]

  • Characterization: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

Quantitative data on the production and bioactivity of desertomycins are crucial for evaluating their therapeutic potential.

Table 2: Bioactivity of Desertomycin Analogs against Mycobacterium tuberculosis [4]

CompoundEC₅₀ (µg/mL)
Desertomycin A25
Desertomycin 44-125
Desertomycin 44-250

Biosynthesis and Signaling Pathways

The biosynthesis of this compound, like other polyketides, is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The genetic blueprint for this machinery is encoded in a biosynthetic gene cluster (BGC).

Desertomycin Biosynthetic Gene Cluster

Genome mining studies have identified the putative biosynthetic gene cluster for desertomycins in Streptomyces nobilis and a highly similar cluster in Streptomyces flavofungini.[4] These clusters contain the necessary genes for the assembly of the polyketide backbone, its modification, and the attachment of sugar moieties.

Desertomycin_Biosynthesis_Gene_Cluster cluster_PKS Polyketide Synthase (PKS) Modules cluster_Mod Modification Enzymes cluster_Reg Regulatory Genes PKS_Module1 Module 1 PKS_Module2 Module 2 PKS_Module1->PKS_Module2 PKS_Module_n ... PKS_Module2->PKS_Module_n PKS_TE Thioesterase PKS_Module_n->PKS_TE Glycosyltransferase Glycosyl- transferase PKS_TE->Glycosyltransferase Polyketide Backbone Oxidoreductase Oxido- reductase Other_Mod_Enzymes Other Modification Enzymes SARP SARP-family Regulator cluster_PKS cluster_PKS SARP->cluster_PKS Transcriptional Activation Other_Regulators Other Regulators Other_Regulators->cluster_PKS Modulation

Caption: A simplified representation of a typical Desertomycin biosynthetic gene cluster.

General Signaling Pathway for Secondary Metabolite Production in Streptomyces

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. This ensures that antibiotic production is initiated at the appropriate stage of the colony's life cycle, often coinciding with nutrient limitation and the onset of sporulation.

Streptomyces_Signaling_Pathway cluster_signals Environmental & Cellular Signals cluster_global_reg Global Regulators cluster_pathway_reg Pathway-Specific Regulation cluster_output Output Nutrient_Limitation Nutrient Limitation (e.g., phosphate, nitrogen) Global_Regulator Global Regulatory Proteins Nutrient_Limitation->Global_Regulator Population_Density Population Density Population_Density->Global_Regulator SARP SARP Family Regulator Global_Regulator->SARP Induction BGC Desertomycin Biosynthetic Gene Cluster SARP->BGC Activation Desertomycin_B This compound Biosynthesis BGC->Desertomycin_B Natural_Product_Discovery_Workflow cluster_isolation Strain Isolation & Identification cluster_production Production & Extraction cluster_purification Purification & Characterization cluster_evaluation Bioactivity Evaluation A1 Environmental Sample Collection A2 Isolation of Streptomyces A1->A2 A3 Morphological & Physiological Characterization A2->A3 A4 16S rRNA Gene Sequencing A3->A4 B1 Fermentation Optimization A4->B1 B2 Large-Scale Fermentation B1->B2 B3 Extraction of Bioactive Compounds B2->B3 C1 Bioassay-Guided Fractionation B3->C1 C2 Chromatographic Purification (HPLC) C1->C2 C3 Structure Elucidation (NMR, MS) C2->C3 D1 Antimicrobial Assays (MIC, EC50) C3->D1 D2 Cytotoxicity Assays D1->D2

References

Methodological & Application

Application Notes and Protocols for the Isolation of Desertomycin B from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, generalized protocol for the isolation of Desertomycin B, a macrolide antibiotic, from Streptomyces species. Due to the limited availability of a specific, published protocol for this compound, this document synthesizes established methods for the isolation of similar macrolide antibiotics from Streptomyces.

Introduction

This compound is a polyene macrolide antibiotic belonging to the larger family of desertomycins produced by various Streptomyces species, including Streptomyces macronensis and Streptomyces flavofungini.[1][2][3] Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, and they often exhibit a range of biological activities, including antibacterial and antifungal properties.[4] The isolation and purification of these compounds are critical steps in drug discovery and development. This protocol outlines the key stages of fermentation, extraction, and purification applicable to this compound.

Data Presentation

The following table summarizes illustrative quantitative data for macrolide antibiotic production by Streptomyces, providing a general reference for expected yields. Note that these values are not specific to this compound but are representative of macrolide production.

ParameterValueStreptomyces Strain/CompoundReference
Fermentation Titer194 - 337 mg/LStreptomyces sp. BICC 7522 (Tacrolimus)[1]
Crude Extract Yield0.8 g from 200 mLStreptomyces sp. (unspecified macrolide)[2]
Purified Compound Yield20.4 mgStreptomyces althioticus MSM3 (Desertomycin G)[5]
Minimum Inhibitory Concentration (MIC)25 µg/mLStreptomyces flavofungini TRM90047 (Desertomycin A and 44-1)[6]
Minimum Inhibitory Concentration (MIC)50 µg/mLStreptomyces flavofungini TRM90047 (Desertomycin 44-2)[6]

Experimental Protocols

This section details the methodologies for the key experiments in the isolation of this compound.

Fermentation of Streptomyces

Objective: To culture a this compound-producing Streptomyces strain under optimal conditions for macrolide production.

Materials:

  • Streptomyces strain (e.g., S. macronensis or S. flavofungini)

  • Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)

  • Production medium (e.g., Starch Casein Nitrate Broth or a modified production medium)[7]

  • Shaking incubator

  • Baffled Erlenmeyer flasks

Protocol:

  • Inoculum Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of Streptomyces spores or mycelia from a stock culture. Incubate at 28-30°C with shaking at 180-250 rpm for 2-3 days until good growth is observed.[8]

  • Production Culture: Transfer the seed culture (typically 2-5% v/v) to a 2 L baffled Erlenmeyer flask containing 400 mL of production medium.

  • Incubation: Incubate the production culture at 28-30°C with shaking at 180-250 rpm for 5-10 days.[7] Monitor the production of this compound periodically by taking small samples and analyzing them via techniques like HPLC or bioassay.

Extraction of this compound

Objective: To extract the crude this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate (B1210297) or n-butanol)

  • Rotary evaporator

Protocol:

  • Separation of Biomass: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-20 minutes to separate the mycelium from the supernatant.[2][8]

  • Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate or n-butanol and shake vigorously for 15-20 minutes.[2] Allow the layers to separate.

  • Collection of Organic Phase: Collect the upper organic layer containing the extracted macrolides. Repeat the extraction of the aqueous layer two more times to maximize recovery.

  • Concentration: Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.[2] The resulting residue is the crude extract containing this compound.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column for chromatography

  • Solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Solvent system for HPLC (e.g., a gradient of acetonitrile (B52724) and water)

  • Fractions collector

  • TLC plates for monitoring fractions

Protocol:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Pack a glass column with silica gel slurried in the initial elution solvent (e.g., 100% chloroform).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool the fractions containing the compound of interest from the silica gel chromatography and concentrate them.

    • Dissolve the concentrated material in a suitable solvent (e.g., methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent and collect fractions. This step helps in removing smaller and larger impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the semi-purified fractions to reverse-phase HPLC on a C18 column.[7]

    • Elute with a gradient of water and acetonitrile.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

Experimental Workflow

DesertomycinB_Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Inoculum Inoculum Preparation (Streptomyces sp.) Production Production Culture (5-10 days, 28-30°C) Inoculum->Production Centrifugation Centrifugation (Separation of Mycelium) Production->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate/Butanol) Centrifugation->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC Reverse-Phase HPLC Sephadex->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: Experimental workflow for the isolation of this compound.

Generalized Signaling Pathway for Macrolide Biosynthesis in Streptomyces

Macrolide_Regulation_Pathway Signal Environmental/Physiological Signals GlobalRegulator Global Regulatory Genes (e.g., adpA) Signal->GlobalRegulator PathwayRegulator Pathway-Specific Activator (e.g., SARPs) GlobalRegulator->PathwayRegulator BiosynthesisGenes Macrolide Biosynthesis Genes (PKS cluster) PathwayRegulator->BiosynthesisGenes Activation Macrolide Macrolide Antibiotic (e.g., this compound) BiosynthesisGenes->Macrolide Macrolide->PathwayRegulator Feedback Inhibition Feedback Feedback Regulation

Caption: Generalized signaling pathway for macrolide biosynthesis regulation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Desertomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Desertomycin (B81353) B, a macrolide antibiotic with potential therapeutic applications. The methodology covers the entire workflow, from the initial extraction of the compound from Streptomyces fermentation broth to its final purification using preparative high-performance liquid chromatography (HPLC). The protocols are designed to be clear and reproducible for researchers in both academic and industrial settings. All quantitative data is presented in structured tables for easy interpretation and comparison. Additionally, diagrams generated using the DOT language are included to visualize key experimental workflows.

Introduction

Desertomycin B is a large polyene macrolide antibiotic produced by various species of Streptomyces.[1] Like other members of the desertomycin family, it exhibits significant antimicrobial activity. The purification of this compound from complex fermentation broths is a critical step in its characterization, biological evaluation, and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation of such high-molecular-weight natural products, offering high resolution and reproducibility. This document outlines a robust method for the preparative purification of this compound.

Materials and Reagents

  • Streptomyces species fermentation broth containing this compound

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water and acetonitrile)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 20 x 250 mm, 10 µm particle size)

  • Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Filtration apparatus with 0.45 µm filters

Experimental Protocols

Extraction of Crude this compound from Fermentation Broth

This protocol describes the initial liquid-liquid extraction of this compound from the Streptomyces fermentation culture.

Workflow for Extraction of this compound

ExtractionWorkflow Fermentation_Broth Streptomyces Fermentation Broth Centrifugation Centrifugation to remove mycelia Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Ethyl Acetate Phase (contains this compound) Solvent_Extraction->Organic_Phase Drying Drying with Na2SO4 Organic_Phase->Drying Evaporation Evaporation under reduced pressure Drying->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: Workflow for the extraction of crude this compound.

Procedure:

  • Harvest the Streptomyces fermentation broth.

  • Centrifuge the broth at 5000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Collect the supernatant, which contains the secreted this compound.

  • Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried organic extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

  • Redissolve the crude extract in a minimal amount of methanol for subsequent HPLC analysis and purification.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is essential to develop an analytical method to determine the retention time and purity of this compound in the crude extract.

Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 230 nm
Column Temperature 30°C

Note: The UV detection wavelength of 230 nm is a common choice for macrolide antibiotics that lack a strong chromophore.

Preparative HPLC Purification of this compound

This protocol outlines the scale-up from the analytical method to a preparative scale for the purification of larger quantities of this compound.

Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude_Extract Crude Extract Dissolve in Methanol Filtered_Sample Filtered Sample 0.45 µm filter Crude_Extract->Filtered_Sample HPLC_System Preparative HPLC System C18 Column Filtered_Sample->HPLC_System Fraction_Collection Fraction Collection Based on UV signal HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis Analytical HPLC Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Lyophilization Purity_Analysis->Solvent_Evaporation Pure_Desertomycin_B Pure this compound Solvent_Evaporation->Pure_Desertomycin_B

Caption: Workflow for the preparative HPLC purification of this compound.

Preparative HPLC Parameters

ParameterValue
Column C18, 20 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-90% B over 40 minutes
Flow Rate 18 mL/min
Injection Volume 1-5 mL (depending on concentration)
Detection UV at 230 nm
Column Temperature Ambient

Procedure:

  • Prepare the crude this compound extract by dissolving it in methanol to a concentration of approximately 10-50 mg/mL.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (50% B).

  • Inject the filtered sample onto the column.

  • Run the gradient method as described in the table above.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak, which should elute at a predictable retention time based on the analytical run.

  • Analyze the purity of the collected fraction using the analytical HPLC method.

  • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.

Data Presentation

The following table summarizes the expected results from the analytical and preparative HPLC runs.

Summary of HPLC Data

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 4.6 x 150 mm20 x 250 mm
Particle Size 5 µm10 µm
Flow Rate 1.0 mL/min18 mL/min
Expected Retention Time ~12-15 min~25-30 min
Sample Loading ~0.1-0.5 mg~50-250 mg
Expected Purity >95% (for the peak in the crude extract)>98% (after purification)
Expected Recovery N/A>80%

Conclusion

The protocols described in this application note provide a comprehensive and reproducible method for the extraction and high-performance liquid chromatography purification of this compound from Streptomyces fermentation broth. The use of a systematic approach, starting with analytical method development and scaling up to a preparative method, ensures efficient and high-purity isolation of the target compound. This methodology is crucial for obtaining the quantities of pure this compound required for further biological and pharmacological studies.

References

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Desertomycin G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desertomycin G is a macrolide antibiotic produced by the marine actinomycete Streptomyces althioticus.[1][2][3][4] It has demonstrated significant antimicrobial activity against a range of clinically relevant pathogens. Notably, Desertomycin G exhibits potent inhibitory effects against Gram-positive bacteria, including drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecium.[2][4][5] It also shows moderate activity against certain Gram-negative bacteria such as Bacteroides fragilis and Haemophilus influenzae.[2][4][5] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Desertomycin G using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.[6][7][8]

Data Presentation

The antimicrobial activity of Desertomycin G has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antibiotic that completely inhibits visible growth.

MicroorganismTypeMIC (µg/mL)
Corynebacterium urealyticumGram-positive< 0.03
Staphylococcus aureusGram-positive2
Streptococcus pneumoniaeGram-positive0.5
Streptococcus pyogenesGram-positive0.25
Enterococcus faeciumGram-positive1
Enterococcus faecalisGram-positive2
Clostridium perfringensGram-positive0.25
Mycobacterium tuberculosisAcid-fast16
Bacteroides fragilisGram-negative16
Haemophilus influenzaeGram-negative16
Neisseria meningitidisGram-negative8

Note: The MIC values presented are based on published data and may vary depending on the specific strain and testing conditions.[2][4][5][9]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

1. Materials

  • Desertomycin G

  • Sterile 96-well microtiter plates (U-bottom)[6]

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for Mycobacterium)[8]

  • Bacterial strains for testing

  • Sterile diluent (e.g., sterile water, DMSO)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

2. Preparation of Reagents

  • Desertomycin G Stock Solution: Prepare a stock solution of Desertomycin G in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Ensure complete dissolution.

  • Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

3. Assay Procedure

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Desertomycin G stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[6]

    • The eleventh well will serve as the positive control (inoculum without antibiotic), and the twelfth well will be the negative control (broth only).[8]

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the negative control well.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of Desertomycin G at which there is no visible growth (turbidity) in the wells.[7][8]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results stock Prepare Desertomycin G Stock Solution dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic

Caption: Experimental workflow for determining the MIC of Desertomycin G.

Signaling_Pathway cluster_cell Bacterial Cell membrane Cell Membrane disruption Membrane Potential Disruption & Pore Formation membrane->disruption cytoplasm Cytoplasm protein_synthesis Protein Synthesis inhibition Inhibition of Protein Synthesis desertomycin Desertomycin G desertomycin->membrane desertomycin->protein_synthesis Secondary Effect desertomycin->inhibition leakage Ion Leakage (e.g., K+) disruption->leakage death Bacterial Cell Death leakage->death inhibition->death

Caption: Proposed mechanism of action of Desertomycin on bacterial cells.

References

Application Notes and Protocols for Cell Viability Assays Using Desertomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desertomycins are a family of macrolide antibiotics produced by Streptomyces species that have garnered interest for their potential as both antimicrobial and anticancer agents. This document provides detailed application notes and protocols for assessing the effects of Desertomycin B and its analogs on cell viability. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related desertomycins, such as Desertomycin G, to provide a framework for experimental design and execution. The protocols outlined herein are standardized methods for determining cytotoxic and cytostatic effects of novel compounds.

Data Presentation: Cytotoxicity of Desertomycins

The following table summarizes the available quantitative data on the cytotoxic effects of various Desertomycin compounds on different cell lines. This data is essential for designing dose-response experiments and selecting appropriate concentration ranges for initial screening of this compound.

CompoundCell LineAssay TypeConcentrationEffect on Cell ViabilitySource
Desertomycin GDLD-1 (Colon Carcinoma)Cell Proliferation Assay2.5 µM~50% decrease in viability[1][2]
Desertomycin GMCF-7 (Breast Adenocarcinoma)Cell Proliferation Assay5 µM~50% decrease in viability[1][2]
Desertomycin GA549 (Lung Carcinoma)Cell Proliferation Assay2.5 µM and 5 µMMore resistant compared to DLD-1 and MCF-7[1][2]
Desertomycin GHealthy Mammary FibroblastsCell Proliferation Assay2.5 µM and 5 µMUnaffected[1][2]
Desertomycin AMycobacterium tuberculosisNot specifiedEC50: 25 µg/mLEffective concentration for 50% inhibition[3][4]
Desertomycin 44-1Mycobacterium tuberculosisNot specifiedEC50: 25 µg/mLEffective concentration for 50% inhibition[3][4]
Desertomycin 44-2Mycobacterium tuberculosisNot specifiedEC50: 50 µg/mLEffective concentration for 50% inhibition[3][4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Target cell lines (e.g., MCF-7, DLD-1, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations for the initial experiments (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol for Suspension Cells:

  • Cell Seeding:

    • Seed suspension cells in a 96-well plate at an optimal density in 100 µL of complete culture medium.

  • Compound Treatment:

    • Add the desired concentrations of this compound to the wells.

    • Incubate for the chosen duration.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant without disturbing the cell pellet.

    • Add 100 µL of solubilization solution and resuspend the cells to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance as described for adherent cells.

Apoptosis vs. Necrosis Differentiation Assay (Annexin V-FITC and Propidium Iodide Staining)

To determine the mechanism of cell death induced by this compound, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains necrotic or late apoptotic cells.

Materials:

  • This compound

  • Target cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells in the medium) by trypsinization followed by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, DLD-1) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Stock Solution treatment Treat with Serial Dilutions of this compound compound_prep->treatment seeding->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read Read Absorbance at 570 nm solubilize->read calc_viability Calculate % Cell Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis cluster_results Interpretation start Treat Cells with This compound (IC50) harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Acquire Data on Flow Cytometer stain->analyze quadrant Quadrant Analysis analyze->quadrant viable Viable (Annexin V-, PI-) quadrant->viable Q4 early_apop Early Apoptosis (Annexin V+, PI-) quadrant->early_apop Q3 late_apop Late Apoptosis (Annexin V+, PI+) quadrant->late_apop Q2 necrotic Necrosis (Annexin V-, PI+) quadrant->necrotic Q1 G cluster_apoptosis Apoptotic Cascade DesertomycinB This compound CellularTarget Cellular Target (e.g., Mitochondria, Ribosome) DesertomycinB->CellularTarget CellularStress Cellular Stress (e.g., ROS Production, Protein Synthesis Inhibition) CellularTarget->CellularStress Bax_Bak Bax/Bak Activation CellularStress->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Molecular Docking Simulation of Desertomycin with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of Desertomycin, a macrolide antibiotic, with its potential target proteins in Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. The information presented herein is intended to guide researchers in utilizing computational methods to investigate the binding interactions of Desertomycin and to understand its mechanism of action at a molecular level.

Introduction

Desertomycin and its analogues have demonstrated promising anti-mycobacterial activity.[1][2] Understanding how these compounds interact with their molecular targets is crucial for the development of new and more effective anti-tuberculosis drugs. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique allows for the elucidation of binding modes and the estimation of binding affinities, providing valuable insights into drug-target interactions.

This document details the molecular docking simulation of Desertomycin A, Desertomycin 44-1, and Desertomycin 44-2 with three key M.tb target proteins:

  • 30S ribosomal protein S12 (RPSL): A component of the small ribosomal subunit, essential for protein synthesis.[3]

  • 50S ribosomal protein L3 (RPLC): A component of the large ribosomal subunit, also critical for protein synthesis.

  • ATP-dependent Clp protease ATP-binding subunit ClpC1: A chaperone protein and ATPase that is a key component of the ClpC1P1P2 proteolytic complex, essential for protein degradation and quality control in M.tb.[4][5][6][7]

Data Presentation

The following table summarizes the binding free energy values obtained from the molecular docking simulations of Desertomycin A, Desertomycin 44-1, and Desertomycin 44-2 with the M.tb target proteins RPSL, RPLC, and CLPC1.[1][8] Lower binding energy values indicate a more stable protein-ligand complex.

LigandTarget ProteinBinding Free Energy (kcal/mol)
Desertomycin ARPSL-8.89[1][8]
RPLC-7.99[1][8]
CLPC1-8.45[1][8]
Desertomycin 44-1RPSL-8.52[1][8]
RPLC-7.85[1][8]
CLPC1-8.11[1][8]
Desertomycin 44-2RPSL-7.53[1][8]
RPLC-6.99[1][8]
CLPC1-7.23[1][8]

Experimental Protocols

The following protocols provide a detailed methodology for performing molecular docking simulations of Desertomycin with its target proteins. These protocols are based on the methodologies reported in the literature and general best practices for molecular modeling.[1][9][10][11]

Protocol 1: Homology Modeling of Target Proteins

Since the crystal structures of RPSL, RPLC, and CLPC1 from M. tuberculosis may not be readily available in the Protein Data Bank (PDB), homology modeling is required to generate their 3D structures.[12][13][14][15][16]

1.1. Template Selection:

  • Obtain the amino acid sequences of RPSL, RPLC, and CLPC1 from M. tuberculosis H37Rv from a public database such as NCBI.[1]
  • Perform a BLASTp search against the PDB to identify suitable template structures with high sequence identity and resolution.
  • Select the best template(s) based on sequence similarity, E-value, and structural resolution.

1.2. Model Building:

  • Use a homology modeling server or software such as SWISS-MODEL or MOE (Molecular Operating Environment).[1]
  • Align the target protein sequence with the template sequence.
  • Build the 3D model of the target protein based on the alignment and the template structure.

1.3. Model Validation:

  • Evaluate the quality of the generated model using tools like Ramachandran plots (to check for stereochemical quality) and programs like PROCHECK and Verify3D.
  • Refine the model if necessary by performing energy minimization to relieve any steric clashes.

Protocol 2: Ligand Preparation

Proper preparation of the ligand (Desertomycin) is crucial for accurate docking results.

2.1. 3D Structure Generation:

  • Obtain the 2D structure of Desertomycin A, 44-1, or 44-2 from a chemical database like PubChem.
  • Convert the 2D structure to a 3D structure using a molecular modeling software like MOE.

2.2. Ligand Optimization:

  • Add hydrogen atoms to the 3D structure.
  • Assign partial charges to each atom using a suitable force field (e.g., MMFF94x in MOE).[9]
  • Perform energy minimization of the ligand structure to obtain a stable conformation.
  • Save the prepared ligand in a suitable format (e.g., .mol2 or .mdb).

Protocol 3: Molecular Docking Simulation using MOE

This protocol outlines the steps for performing the docking simulation using the Molecular Operating Environment (MOE) software.[17][18]

3.1. Receptor and Ligand Loading:

  • Launch MOE and load the prepared 3D structure of the target protein (receptor).
  • Load the prepared 3D structure of the Desertomycin analogue (ligand).

3.2. Binding Site Definition:

  • Identify the potential binding site on the receptor. This can be done based on the location of the co-crystallized ligand in the template structure or by using a site finder algorithm within MOE.

3.3. Docking Parameter Setup:

  • Open the Dock panel in MOE (Compute -> Dock).
  • Set the receptor and ligand fields to the loaded protein and Desertomycin structures, respectively.
  • Define the binding site using the identified residues or a defined sphere.
  • Select the placement algorithm (e.g., Triangle Matcher) and the scoring function (e.g., London dG).
  • Set the number of poses to be generated and retained.

3.4. Running the Docking Simulation:

  • Initiate the docking run. MOE will then explore different conformations of the ligand within the defined binding site and score them.

Protocol 4: Post-Docking Analysis

After the docking simulation is complete, the results need to be analyzed to understand the binding interactions.

4.1. Visualization of Docking Poses:

  • Visualize the top-ranked docking poses of Desertomycin within the binding site of the target protein.
  • Analyze the orientation and conformation of the ligand in the binding pocket.

4.2. Interaction Analysis:

  • Identify the key amino acid residues of the target protein that are interacting with the ligand.
  • Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
  • Use the Ligand Interactions tool in MOE to generate a 2D diagram of the interactions.

4.3. Binding Affinity Evaluation:

  • Examine the docking scores (e.g., S-score in MOE) for the different poses. The more negative the score, the higher the predicted binding affinity.
  • Compare the binding affinities of different Desertomycin analogues to the same target protein.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by the interaction of Desertomycin with its target proteins in Mycobacterium tuberculosis.

Protein_Synthesis_Inhibition RPSL RPSL (30S subunit) RPLC RPLC (50S subunit) Protein Protein Synthesis RPLC->Protein peptide bond formation mRNA mRNA mRNA->RPSL binds tRNA tRNA-Amino Acid tRNA->RPLC delivers Desertomycin Desertomycin Desertomycin->RPSL inhibits Desertomycin->RPLC inhibits

Caption: Inhibition of Protein Synthesis by Desertomycin.

ClpC1_Mediated_Protein_Degradation cluster_Clp_Complex Clp Proteolytic Complex ClpC1 ClpC1 (ATPase/Chaperone) Unfolded_Protein Unfolded Protein ClpC1->Unfolded_Protein unfolds (ATP-dependent) ClpP1P2 ClpP1P2 (Protease) Degradation Protein Degradation ClpP1P2->Degradation degrades Misfolded_Protein Misfolded/Damaged Protein Misfolded_Protein->ClpC1 recognized by Unfolded_Protein->ClpP1P2 translocated to Desertomycin Desertomycin Desertomycin->ClpC1 inhibits ATPase activity Molecular_Docking_Workflow start Start: Define Research Question protein_prep Target Protein Preparation (Homology Modeling & Validation) start->protein_prep ligand_prep Ligand Preparation (Desertomycin 3D Structure & Optimization) start->ligand_prep docking Molecular Docking Simulation (MOE: Define Binding Site, Run Docking) protein_prep->docking ligand_prep->docking analysis Post-Docking Analysis (Visualize Poses, Analyze Interactions, Evaluate Scores) docking->analysis results Interpret Results & Draw Conclusions analysis->results end End: Report Findings results->end

References

Application Notes and Protocols for Desertomycin B in Mycobacterium tuberculosis Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Desertomycin (B81353) Activity against M. tuberculosis

Recent studies have highlighted the anti-tuberculosis activity of several desertomycin compounds.[1][2][3][4] These molecules have been shown to inhibit the growth of M. tb, including multidrug-resistant strains.[4] The proposed mechanism of action for the desertomycin family involves the targeting of essential bacterial proteins, including the ribosomal protein S12 (RPSL), ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (ClpC1).[2][3] Molecular docking studies suggest that desertomycins bind to these proteins, likely disrupting protein synthesis and proteostasis, which are vital for bacterial survival.[2][3]

Quantitative Data for Desertomycin Analogues

While specific MIC (Minimum Inhibitory Concentration) or EC50 (Half-maximal Effective Concentration) values for Desertomycin B against M. tuberculosis are not yet published, data for other members of the desertomycin family provide a valuable reference for expected potency.

CompoundM. tuberculosis StrainAssay TypeMIC (µg/mL)EC50 (µg/mL)Reference
Desertomycin AH37RaBroth microdilution-25[2][3]
Desertomycin GH37Rv & MDR strainsAgar (B569324) proportion16-[4]
Desertomycin 44-1H37RaBroth microdilution-25[2][3]
Desertomycin 44-2H37RaBroth microdilution-50[2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric assay to determine the MIC of this compound against M. tuberculosis. The assay relies on the reduction of the blue indicator dye, resazurin (B115843) (Alamar Blue), to the pink and fluorescent resorufin (B1680543) by metabolically active mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv or H37Ra)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC

  • This compound (stock solution in DMSO)

  • Sterile 96-well, flat-bottom microplates

  • Alamar Blue reagent

  • Sterile deionized water

  • Positive control antibiotic (e.g., Kanamycin or Rifampicin)

  • Parafilm or plate sealer

Procedure:

  • Preparation of M. tb Inoculum:

    • Grow M. tuberculosis in 7H9 broth until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).

    • Dilute the bacterial culture in 7H9 broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.

    • In the experimental wells, add 100 µL of 7H9 broth.

    • Prepare a serial two-fold dilution of this compound directly in the plate. Start by adding 100 µL of a 2X starting concentration of this compound to the first column of wells. Mix and transfer 100 µL to the next column, repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution column.

    • Include control wells:

      • Positive Control: Wells with a known anti-TB drug.

      • Negative Control (No Drug): Wells containing only 7H9 broth and the bacterial inoculum.

      • Sterility Control: Wells containing only 7H9 broth.

  • Inoculation:

    • Add 100 µL of the prepared M. tb inoculum to each experimental and control well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with parafilm or a plate sealer to prevent contamination and evaporation.

    • Incubate the plate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-seal the plate and incubate at 37°C for another 24-48 hours.

  • Reading the Results:

    • Visually inspect the plate or use a microplate reader to measure fluorescence or absorbance.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_mtb Prepare M. tb Inoculum (5 x 10^5 CFU/mL) inoculate Inoculate with M. tb prep_mtb->inoculate prep_drug Prepare this compound Stock Solution plate_setup Set up 96-well Plate (Add broth, create drug dilutions) prep_drug->plate_setup plate_setup->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate at 37°C (24-48 hours) add_alamar->incubate2 read_results Read Results (Color change: Blue to Pink) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol 2: Intracellular Mycobacterium tuberculosis Growth Inhibition Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, providing a more physiologically relevant model.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1 or J774A.1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis strain expressing a reporter gene (e.g., luciferase or GFP) is recommended for easier quantification, but not essential.

  • This compound (stock solution in DMSO)

  • Sterile 96-well, clear-bottom black plates (for luminescence/fluorescence) or standard tissue culture plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Reagents for quantifying mycobacterial growth (e.g., luciferase assay substrate or plating on 7H10/7H11 agar)

Procedure:

  • Macrophage Seeding and Differentiation:

    • Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well.

    • If using THP-1 monocytes, add PMA (e.g., 25-100 ng/mL) and incubate for 24-48 hours to induce differentiation into adherent macrophages.

    • After differentiation, wash the cells with fresh medium to remove PMA.

  • Infection of Macrophages:

    • Prepare an inoculum of M. tuberculosis in cell culture medium.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 to 10.

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells with fresh medium to remove extracellular bacteria. Amikacin (e.g., 200 µg/mL) can be used for a short period (2 hours) to kill remaining extracellular bacteria, followed by washing.

  • Treatment with this compound:

    • Add fresh cell culture medium containing serial dilutions of this compound to the infected cells.

    • Include appropriate controls: infected untreated cells (positive control for growth) and uninfected cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

  • Quantification of Intracellular Growth:

    • Lysis: Lyse the macrophages by adding lysis buffer to each well.

    • Quantification:

      • Reporter Strains: If using a luciferase-expressing strain, add the luciferase substrate and measure luminescence. If using a GFP-expressing strain, measure fluorescence.

      • Colony Forming Units (CFU) Counting: Serially dilute the cell lysates and plate on 7H10 or 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the colonies.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration of this compound compared to the untreated control.

    • Determine the EC50 value, which is the concentration of this compound that inhibits intracellular mycobacterial growth by 50%.

Intracellular_Assay_Workflow cluster_setup Cell Culture and Infection cluster_treatment Treatment and Incubation cluster_quantification Quantification of Growth cluster_analysis Data Analysis seed_cells Seed and Differentiate Macrophages infect_cells Infect with M. tuberculosis seed_cells->infect_cells wash_cells Wash to Remove Extracellular Bacteria infect_cells->wash_cells add_drug Add this compound (Serial Dilutions) wash_cells->add_drug incubate Incubate at 37°C, 5% CO2 (3-5 days) add_drug->incubate lyse_cells Lyse Macrophages incubate->lyse_cells quantify Quantify Growth lyse_cells->quantify reporter Reporter Assay (Luminescence/Fluorescence) quantify->reporter Reporter Strain cfu CFU Counting (Plating on Agar) quantify->cfu Standard Strain analyze Calculate % Inhibition and EC50 reporter->analyze cfu->analyze

Caption: Workflow for the intracellular M. tuberculosis growth inhibition assay.

Potential Signaling Pathways and Mechanism of Action

Based on studies of other desertomycins, the primary mechanism of action against M. tuberculosis is likely the inhibition of essential cellular processes through binding to key proteins.

Desertomycin_MoA cluster_targets Potential Cellular Targets in M. tuberculosis cluster_processes Inhibited Cellular Processes desertomycin_b This compound rpsl Ribosomal Protein S12 (RPSL) desertomycin_b->rpsl rplc Ribosomal Protein L3 (RPLC) desertomycin_b->rplc clpc1 Caseinolytic Protease C1 (ClpC1) desertomycin_b->clpc1 protein_synthesis Protein Synthesis rpsl->protein_synthesis rplc->protein_synthesis proteostasis Protein Homeostasis (Proteostasis) clpc1->proteostasis bacterial_death Inhibition of Growth & Bacterial Death protein_synthesis->bacterial_death proteostasis->bacterial_death

Caption: Putative mechanism of action of this compound in M. tuberculosis.

Disclaimer

The protocols and data presented herein are for research purposes only. The quantitative data provided is for desertomycin analogues and not specifically for this compound. Researchers should independently validate these protocols and determine the specific activity of this compound in their experimental systems. All work with Mycobacterium tuberculosis must be conducted in an appropriate biosafety level facility (BSL-3).

References

Application of Desertomycin G in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Desertomycin G, a polyketide macrolide antibiotic, has demonstrated notable cytotoxic activity against human breast cancer cell lines.[1][2][3][4] This document provides a comprehensive overview of its application in in vitro studies, focusing on the human breast adenocarcinoma cell line, MCF-7. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Of particular interest is the compound's selective action. While Desertomycin G affects the viability of tumor cell lines, it does not impact normal mammary fibroblasts, suggesting a promising therapeutic window.[1][2][3][4]

Quantitative Data Summary

The cytotoxic effects of Desertomycin G on the MCF-7 breast cancer cell line have been quantified, showing a significant reduction in cell viability and proliferation. The key quantitative data from the primary literature is summarized in the tables below.

Cell LineTreatment DurationConcentrationEffectReference
MCF-73 days2.5 µM~50% decrease in cell viability[1]
MCF-73 days5 µM~50% decrease in cell viability[1]
Cell LineIC50 ValueReference
MCF-73.8 µM[5]

Experimental Protocols

The following is a detailed protocol for a cell proliferation assay to evaluate the cytotoxic effects of Desertomycin G on the MCF-7 breast cancer cell line, based on the methodology reported by Braña et al. (2019).

Cell Culture and Proliferation Assay (MCF-7)

Objective: To determine the effect of Desertomycin G on the proliferation of MCF-7 human breast adenocarcinoma cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Healthy mammary fibroblasts (as a control for selectivity)

  • Desertomycin G

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • CellTiter 96® Non-radioactive Cell Proliferation Assay kit (or equivalent MTS-based assay)

  • Automated microtiter plate reader

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells and healthy mammary fibroblasts in appropriate cell culture medium.

    • Trypsinize and resuspend the cells to a concentration suitable for seeding.

    • Seed 1 x 10³ cells per well in a 96-well plate.

    • Include six replicate wells for each condition and time point.

  • Treatment with Desertomycin G:

    • Prepare a stock solution of Desertomycin G in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Desertomycin G in cell culture medium to achieve the desired final concentrations (e.g., 2.5 µM and 5 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the highest Desertomycin G concentration).

    • Add the prepared Desertomycin G solutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for up to five consecutive days.

  • Cell Proliferation Measurement:

    • At each desired time point (e.g., daily for five days), perform the cell proliferation assay according to the manufacturer's instructions (e.g., CellTiter 96®).

    • This typically involves adding the assay reagent to each well and incubating for a specified period.

    • Measure the absorbance at the appropriate wavelength using an automated microtiter plate reader.

  • Data Analysis:

    • Calculate the average absorbance for the replicate wells for each condition.

    • Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.

    • Plot the cell proliferation rates over the five consecutive days.

    • Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed differences. A p-value less than 0.005 is considered statistically significant.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Desertomycin G Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture Culture MCF-7 and Normal Fibroblasts cell_seeding Seed 1x10^3 cells/well in 96-well plates cell_culture->cell_seeding treatment Add Desertomycin G to wells cell_seeding->treatment drug_prep Prepare Desertomycin G and Vehicle Control drug_prep->treatment incubation Incubate for 5 days (37°C, 5% CO2) treatment->incubation proliferation_assay Perform CellTiter 96 Assay Daily incubation->proliferation_assay read_plate Measure Absorbance proliferation_assay->read_plate data_analysis Analyze Data & Determine Viability read_plate->data_analysis

References

Desertomycin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Desertomycin A is a macrolide antibiotic produced by various species of Streptomyces. It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria, as well as certain fungi. Recent studies have highlighted its potent activity against Mycobacterium tuberculosis, making it a compound of interest for further investigation in drug development. This document provides detailed guidelines for the proper storage, handling, and use of Desertomycin A in a laboratory setting.

Physicochemical Properties

Desertomycin A is a white solid with the following properties:

PropertyValueReference
Molecular Formula C₆₁H₁₀₉NO₂₁[1]
Molecular Weight 1192.5 g/mol [1]
Appearance White solid[1]
Purity >95%[1]
CAS Number 121820-50-6[1]

Proper Storage and Handling

Storage Conditions

Proper storage of Desertomycin A is crucial to maintain its stability and activity.

FormStorage TemperatureDurationContainer
Solid (Powder) -20°CUp to 3 yearsTightly sealed, light-protected vial
In Solvent -80°CUp to 1 yearTightly sealed, light-protected vial

Note: Avoid repeated freeze-thaw cycles of solutions. Aliquoting into single-use volumes is highly recommended.

Solubility

Desertomycin A has limited solubility in water but is soluble in several organic solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble
Methanol Soluble
Ethanol Soluble
N,N-Dimethylformamide (DMF) Soluble
Stability

Detailed quantitative stability data for Desertomycin A under various conditions such as a range of pH values, temperatures, and light exposure are not extensively documented in publicly available literature. However, as a macrolide antibiotic, it is prudent to protect it from strong acids, bases, and prolonged exposure to light to prevent degradation.

Safety Precautions

While the Safety Data Sheet (SDS) for Desertomycin A does not classify it as a hazardous substance, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling Desertomycin A.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mg/mL stock solution of Desertomycin A in DMSO.

Materials:

  • Desertomycin A (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of Desertomycin A powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, light-protected tubes.

  • Store the aliquots at -80°C.

G cluster_prep Stock Solution Preparation Workflow weigh Weigh Desertomycin A Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate volume for 10 mg/mL vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store

Workflow for preparing Desertomycin A stock solution.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of Desertomycin A against a bacterial strain using the broth microdilution method.

Materials:

  • Desertomycin A stock solution (10 mg/mL)

  • Bacterial culture in logarithmic growth phase

  • Müller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of Desertomycin A by diluting the stock solution in MHB.

    • Add 200 µL of the Desertomycin A working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for many common bacteria).

  • Reading Results:

    • The MIC is the lowest concentration of Desertomycin A at which there is no visible growth of bacteria.

G cluster_mic MIC Determination Workflow serial_dilution Prepare Serial Dilutions of Desertomycin A inoculation Inoculate 96-Well Plate serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC incubation->read_results

Workflow for MIC determination of Desertomycin A.

In Vivo Administration (General Guidance)

A specific, validated protocol for the in vivo administration of Desertomycin A is not currently established in the literature. The following is a general guideline for formulation and administration in a murine model based on common practices for compounds with similar solubility profiles. This protocol must be optimized and validated by the researcher.

Formulation for Oral Gavage (Example):

A common vehicle for oral administration of hydrophobic compounds is a suspension. An example formulation could be:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline

Procedure:

  • Dissolve the required amount of Desertomycin A in DMSO.

  • Add PEG300 and Tween 80, and mix thoroughly.

  • Add the saline solution gradually while vortexing to form a stable suspension.

  • Administer the formulation to the animal via oral gavage at the desired dosage. The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

Note: The stability of Desertomycin A in this formulation should be determined by the researcher. It is recommended to prepare the formulation fresh before each use.

Mechanism of Action

The precise mechanism of action and signaling pathways affected by Desertomycin A have not been extensively investigated. As a macrolide antibiotic, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Recent studies have suggested that in M. tuberculosis, it may bind to proteins such as RPSL, RPLC, and CLPC1.[2]

G cluster_moa Hypothesized Mechanism of Action desertomycin Desertomycin A ribosome 50S Ribosomal Subunit desertomycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to

Hypothesized mechanism of action of Desertomycin A.

Summary of Quantitative Data

ParameterOrganismValueReference
EC₅₀ Mycobacterium tuberculosis25 µg/mL[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a thorough literature review and validation of protocols in your own laboratory. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Application Notes and Protocols for Studying Desertomycin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the bioactivity of Desertomycin, a macrolide antibiotic with promising antimicrobial and anticancer properties. The following sections detail experimental protocols and data presentation for assessing its efficacy and elucidating its mechanism of action.

Quantitative Bioactivity Data of Desertomycin

The bioactivity of Desertomycin and its analogs has been quantified against various bacterial strains and cancer cell lines. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin Analogs against Various Bacteria
Desertomycin AnalogBacterial StrainMIC (µg/mL)Reference
Desertomycin AMycobacterium tuberculosis25 (EC50)[1][2]
Desertomycin GCorynebacterium urealyticum0.5-1[3]
Staphylococcus aureus2-4[3]
Streptococcus pneumoniae2[3]
Streptococcus pyogenes4[3]
Enterococcus faecium4[3]
Enterococcus faecalis4[3]
Clostridium perfringens4[3]
Mycobacterium tuberculosis16[3][4][5]
Bacteroides fragilis16[3]
Haemophilus influenzae32[3]
Neisseria meningitidis32[3]
Desertomycin 44-1Mycobacterium tuberculosis25 (EC50)[1][2]
Desertomycin 44-2Mycobacterium tuberculosis50 (EC50)[1][2]
Table 2: Cytotoxic Activity (IC50) of Desertomycin G against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation TimeReference
MCF-7Breast Adenocarcinoma3.872 hours[6]
DLD-1Colon Carcinoma8.772 hours[6]
A549Lung Carcinoma6.3Not Specified[6]

Note: Desertomycin G did not show significant cytotoxicity against normal mammary fibroblasts at concentrations effective against cancer cell lines.[7][8]

Experimental Protocols

Detailed methodologies for key experiments to assess Desertomycin's bioactivity are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Desertomycin against clinically relevant bacteria, following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Desertomycin stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Desertomycin Dilutions:

    • Perform serial two-fold dilutions of the Desertomycin stock solution in CAMHB in the 96-well plate to achieve a range of final concentrations.

    • Include a growth control well (no Desertomycin) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the Desertomycin dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Desertomycin that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring absorbance.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Desertomycin Stock Solution D Serial Dilution of Desertomycin in 96-well plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate wells with bacterial suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth C->D C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually inspect for growth or measure absorbance F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: CellTiter 96® AQueous One Solution Cell Proliferation (MTS) Assay

This colorimetric assay measures the number of viable cells in culture to determine the cytotoxic effects of Desertomycin on cancer cell lines.

Materials:

  • Desertomycin stock solution

  • Human cancer cell lines (e.g., MCF-7, DLD-1, A549)

  • Complete cell culture medium

  • CellTiter 96® AQueous One Solution Reagent (Promega)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Desertomycin in complete culture medium and add them to the respective wells.

    • Include vehicle control wells (medium with the same concentration of the solvent used for the Desertomycin stock).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation with MTS:

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Reading:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of Desertomycin that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Workflow for Cytotoxicity Assay

G cluster_setup Assay Setup cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h for attachment A->B C Treat cells with serial dilutions of Desertomycin B->C D Incubate for 72h C->D E Add CellTiter 96® AQueous One Solution Reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Workflow for determining the cytotoxic activity (IC50) of Desertomycin.

Proposed Signaling Pathway for Desertomycin-Induced Apoptosis

Based on the known effects of Desertomycin on cell membranes and the general mechanisms of macrolide-induced apoptosis, a plausible signaling pathway for its anticancer activity is proposed below. This pathway involves initial membrane damage, leading to ion dysregulation, mitochondrial dysfunction, and subsequent activation of the intrinsic apoptotic cascade.

Proposed Signaling Pathway for Desertomycin-Induced Apoptosis

G Desertomycin Desertomycin Membrane Plasma Membrane Damage Desertomycin->Membrane K_efflux K+ Efflux Membrane->K_efflux Mito_dysfunction Mitochondrial Dysfunction K_efflux->Mito_dysfunction MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_dysfunction->MMP_loss Cyto_c Cytochrome c Release MMP_loss->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis pathway induced by Desertomycin.

References

Employing Mass Spectrometry for Desertomycin Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desertomycins are a family of macrolide antibiotics produced by various species of Streptomyces. These complex natural products exhibit a range of biological activities, including antibacterial and antifungal properties. Notably, some desertomycins have demonstrated potent activity against Mycobacterium tuberculosis, making them promising candidates for further drug development. Accurate and sensitive analytical methods are crucial for the discovery, characterization, and quantification of desertomycins in various matrices. This application note provides detailed protocols for the analysis of desertomycins using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of these compounds.

Quantitative Data Summary

Mass spectrometry is a primary tool for the identification and quantification of desertomycins. The table below summarizes the known precursor ion mass-to-charge ratios (m/z) for several desertomycin (B81353) analogues. For quantitative analysis using Multiple Reaction Monitoring (MRM), specific product ions and optimized collision energies must be determined experimentally.

CompoundMolecular FormulaPrecursor IonPrecursor m/zProduct Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Retention Time (min)Limit of Detection (LOD)
Desertomycin AC₆₁H₁₀₉NO₂₁[M+H]⁺1192.76To be determinedTo be determinedTo be determined~13.0 - 14.3[1]To be determined
Desertomycin BC₆₁H₁₁₁N₃O₂₁[M+H]⁺1234.7To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Desertomycin GC₆₂H₁₀₉NO₂₁[M+H]⁺1204.76To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Desertomycin HC₆₃H₁₁₁NO₂₂[M+Na]⁺1256.75To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Desertomycin 44-1Not ReportedNot ReportedNot ReportedTo be determinedTo be determinedTo be determinedNot ReportedTo be determined
Desertomycin 44-2Not ReportedNot ReportedNot ReportedTo be determinedTo be determinedTo be determinedNot ReportedTo be determined

Note: Product ions and collision energies are compound-specific and must be optimized during method development by performing product ion scans on a standard of the target desertomycin.

Experimental Protocols

Sample Preparation: Extraction of Desertomycins from Streptomyces Culture

This protocol describes the extraction of desertomycins from a Streptomyces fermentation broth for LC-MS/MS analysis.

Materials:

  • Streptomyces culture broth

  • Methanol (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Harvesting: Centrifuge 10 mL of the Streptomyces culture broth at 4,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Extraction of Supernatant:

    • Decant the supernatant into a clean 50 mL centrifuge tube.

    • Add an equal volume of ethyl acetate (10 mL) to the supernatant.

    • Vortex vigorously for 2 minutes to partition the metabolites into the organic phase.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate and combine the organic extracts.

  • Extraction of Mycelium:

    • To the mycelial pellet, add 10 mL of methanol.

    • Vortex vigorously for 5 minutes to ensure thorough extraction.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to lyse the cells and facilitate extraction.[2]

    • Centrifuge at 4,000 x g for 15 minutes to pellet the cell debris.

    • Carefully transfer the methanolic extract to a new tube.

  • Drying and Reconstitution:

    • Combine the ethyl acetate and methanolic extracts.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in 1 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[2]

    • Vortex for 1 minute to ensure complete dissolution.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method for Desertomycin Analysis

This protocol provides a general method for the analysis of desertomycins using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 98
    15.0 98
    15.1 5

    | 20.0 | 5 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.4 kV.[3]

  • Source Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Method Development: To establish MRM transitions for a specific desertomycin, infuse a standard solution into the mass spectrometer and perform a product ion scan of the precursor ion (from the table above). Select the two most abundant and stable product ions for quantification and qualification.

    • Analysis: Use the experimentally determined MRM transitions for each target desertomycin.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Streptomyces Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Mycelium Mycelium Centrifuge1->Mycelium Supernatant Supernatant Centrifuge1->Supernatant MeOH_Extraction Methanol Extraction & Sonication Mycelium->MeOH_Extraction EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Centrifuge2 Centrifugation MeOH_Extraction->Centrifuge2 Combine Combine Extracts EtOAc_Extraction->Combine Centrifuge2->Combine Dry Evaporation Combine->Dry Reconstitute Reconstitution Dry->Reconstitute Filter Filtration Reconstitute->Filter Final_Sample Sample for LC-MS Filter->Final_Sample LC_Separation LC Separation (C18) Final_Sample->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Processing Data Processing & Quantification MS2->Data_Processing

Caption: Workflow for Desertomycin analysis.

Mechanism of Action of Desertomycins against M. tuberculosis

G cluster_targets M. tuberculosis Protein Targets cluster_effects Biological Effects Desertomycin Desertomycin RPSL RPSL (Ribosomal Protein S12) Desertomycin->RPSL RPLC RPLC (Ribosomal Protein L3) Desertomycin->RPLC CLPC1 CLPC1 (Caseinolytic Protease) Desertomycin->CLPC1 Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RPSL->Protein_Synthesis_Inhibition RPLC->Protein_Synthesis_Inhibition Protein_Homeostasis_Disruption Disruption of Protein Homeostasis CLPC1->Protein_Homeostasis_Disruption Bacterial_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Death Protein_Homeostasis_Disruption->Bacterial_Death

Caption: Desertomycin's mechanism of action.

References

Application Notes & Protocols for the Structural Analysis of Desertomycin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desertomycins are a family of macrolide antibiotics known for their broad-spectrum antimicrobial and potential antitumor activities.[1][2] Elucidating the complex structure of these natural products is crucial for understanding their mechanism of action, optimizing their biological activity through medicinal chemistry efforts, and enabling their synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of Desertomycin and its analogues in solution.[3][4] This document provides detailed application notes and standardized protocols for the structural analysis of Desertomycin using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Application Notes

The structural elucidation of a novel Desertomycin analogue, like any complex natural product, is a systematic process. It begins with the determination of the molecular formula, typically by high-resolution mass spectrometry (HRMS), followed by a comprehensive analysis of various NMR spectra to piece together the molecular puzzle.[1][5]

1. Establishing the Carbon Skeleton and Proton Environments (1D NMR)

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule. For Desertomycins, this spectrum reveals distinct regions corresponding to olefinic protons, oxymethines, aliphatic methines and methylenes, and methyl groups.[5][6] The integration of the signals gives the relative number of protons in each environment.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). In Desertomycins, this helps identify carbons of the polyketide backbone, the sugar moiety, and any other functional groups.[5][6]

2. Assembling the Molecular Fragments (2D NMR)

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for establishing proton-proton (¹H-¹H) coupling networks. By identifying cross-peaks between coupled protons, it is possible to trace out the spin systems within the molecule, such as the long polyketide chains present in Desertomycins.[6][7] For example, correlations observed in the COSY spectrum of Desertomycin G allowed for the establishment of sequences from C-3 to C-19 and from C-21 to C-46.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the ¹³C chemical shifts based on the more easily assigned ¹H spectrum.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the fragments identified by COSY. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). These long-range correlations are used to link different spin systems across quaternary carbons, ester linkages, and glycosidic bonds.[6][7] For instance, in Desertomycin G, HMBC correlations from the anomeric proton H-1' to C-22 and from H-22 to C-1' confirmed the attachment point of the sugar moiety to the macrolactone ring.[6]

  • HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This technique is particularly useful for identifying all protons within a spin system that are coupled to a specific carbon-proton pair. It provides both direct one-bond C-H correlation and multi-bond H-H correlation information within a spin system, which is a valuable tool for structural elucidation and chemical fingerprinting of complex molecules like Desertomycins.[8]

3. Determining the Relative Stereochemistry (NOESY/ROESY)

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity.[9][10] The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry of the stereogenic centers along the macrolide ring and the sugar moiety.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the size range of Desertomycins, which may have a correlation time close to the point where the NOE is zero, ROESY can be a more effective alternative to NOESY for observing through-space correlations.

The combination of these NMR techniques allows for the unambiguous determination of the planar structure and the relative stereochemistry of Desertomycin analogues.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for Desertomycin G and Desertomycin H, as reported in the literature. This structured presentation allows for easy comparison and serves as a reference for the characterization of new analogues.

Table 1: ¹H and ¹³C NMR Data for Desertomycin G in CD₃OD [6]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1168.0
235.82.51, m
370.14.01, m
4131.25.68, dd, 15.5, 6.5
5130.15.51, dd, 15.5, 7.0
638.92.29, m
769.83.65, m
.........
4640.82.93, m
1'102.54.85, d, 8.0
.........

(Note: The table is abridged for brevity. The full dataset can be found in the cited reference.)

Table 2: ¹H and ¹³C NMR Data for Desertomycin H in CD₃OD [11]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1169.1
235.52.45, m
370.53.98, m
4131.55.65, dd, 15.4, 6.8
5130.45.48, dd, 15.4, 7.2
639.22.25, m
770.13.61, m
.........
4640.23.15, m
46-NHCOCH₃173.2
46-NHCOCH₃22.61.92, s
1'102.84.83, d, 7.9
.........

(Note: The table is abridged for brevity. The full dataset can be found in the cited reference.)

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structural analysis of Desertomycin. Instrument-specific parameters should be optimized for the available spectrometer and the specific sample.

1. Sample Preparation

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for macrolides.[5][11] The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH₂).

  • Concentration: Dissolve 5-10 mg of the purified Desertomycin analogue in 0.5-0.6 mL of the deuterated solvent. For ¹³C NMR and some 2D experiments, a higher concentration (15-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[12]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy

  • ¹H NMR:

    • Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Parameters:

      • Spectral Width: 12-15 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal (CD₃OD: δH 3.31 ppm).

  • ¹³C NMR:

    • Spectrometer: 125 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CD₃OD: δC 49.0 ppm).

3. 2D NMR Spectroscopy

  • gCOSY (gradient-selected COSY):

    • Pulse Sequence: cosygpmfqf.

    • Parameters:

      • Acquire 2048 data points in F2 and 256-512 increments in F1.

      • Set spectral widths in both dimensions to be the same as the ¹H spectrum.

      • Number of Scans per Increment: 4-8.

    • Processing: Apply a sine-squared window function in both dimensions and perform a complex Fourier transform.

  • gHSQC (gradient-selected HSQC):

    • Pulse Sequence: hsqcedetgpsisp2.2.

    • Parameters:

      • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

      • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

      • Acquire 2048 data points in F2 and 256-512 increments in F1.

      • Number of Scans per Increment: 8-16.

    • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

  • gHMBC (gradient-selected HMBC):

    • Pulse Sequence: hmbcgplpndqf.

    • Parameters:

      • Set the long-range coupling constant to an optimized value, typically between 6-10 Hz.

      • Acquire 2048 data points in F2 and 256-512 increments in F1.

      • Number of Scans per Increment: 16-64.

    • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

  • NOESY:

    • Pulse Sequence: noesygpph.

    • Parameters:

      • Set the mixing time (d8) to a range of values (e.g., 300-800 ms) to find the optimal value for the molecule's size and tumbling rate.

      • Acquire 2048 data points in F2 and 256-512 increments in F1.

      • Number of Scans per Increment: 8-16.

    • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Visualizations

Desertomycin_Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 NMR Data Acquisition cluster_3 Structure Elucidation Isolation Isolation from Streptomyces sp. Purification Chromatographic Purification (HPLC) Isolation->Purification HRMS HRMS Analysis (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Stereo Stereochemistry NMR (NOESY/ROESY) NMR_2D->NMR_Stereo Planar_Structure Planar Structure Determination NMR_Stereo->Planar_Structure Relative_Stereo Relative Stereochemistry Assignment Planar_Structure->Relative_Stereo Absolute_Stereo Absolute Stereochemistry (e.g., Marfey's Method, X-ray) Relative_Stereo->Absolute_Stereo Final_Structure Final 3D Structure Absolute_Stereo->Final_Structure

Caption: Workflow for the structural elucidation of Desertomycin.

NMR_Logic_Diagram H1_NMR ¹H NMR (Proton Environments, Couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Types) C13_NMR->HSQC Planar Planar Structure COSY->Planar HSQC->Planar HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Planar NOESY NOESY / ROESY (Through-Space Correlations) Stereo Relative Stereochemistry NOESY->Stereo Planar->Stereo

Caption: Logical relationships of NMR experiments in structural analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desertomycin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the yield of Desertomycin B in Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Q1: Low or no production of this compound is observed, although the Streptomyces strain shows good growth. What are the potential causes and solutions?

A1: This is a common issue in secondary metabolite production. Several factors related to fermentation conditions and strain stability could be the cause.

Initial Troubleshooting Steps:

  • Verify Culture Purity: Contamination with other bacteria or bacteriophages can severely impact antibiotic production. Streak the culture on an appropriate agar (B569324) medium to check for uniform colony morphology. Microscopic examination can also help identify contaminants. Phage contamination may be indicated by cell lysis and a sudden decrease in culture viscosity.

  • Confirm Strain Integrity: Streptomyces species are known for genetic instability. It is advisable to use a freshly prepared stock from a lyophilized or cryopreserved culture. Serial subculturing should be avoided.

  • Optimize Fermentation Medium: The composition of the culture medium is critical for triggering secondary metabolism. Ensure that the carbon-to-nitrogen ratio is optimized, as an excess of readily metabolizable carbon sources like glucose can repress antibiotic production.[1]

Q2: The this compound yield is inconsistent between fermentation batches. How can I improve reproducibility?

A2: Inconsistent yields often point to variability in experimental conditions. Strict control over all fermentation parameters is crucial for reproducibility.

Key Parameters to Standardize:

  • Inoculum Preparation: Standardize the age and size of the inoculum. An inconsistent inoculum can lead to significant variations in the fermentation timeline and final yield.[2][3]

  • Raw Material Quality: Use high-quality, consistent sources for all media components. Variations in the composition of complex media components like yeast extract or peptone can affect productivity.

  • Sterilization Procedures: Ensure consistent and adequate sterilization of all media and equipment. Incomplete sterilization can lead to contamination, while over-sterilization can degrade essential media components.

  • Environmental Control: Precisely control and monitor pH, temperature, agitation, and aeration rates throughout the fermentation process.

Frequently Asked Questions (FAQs)

Medium Optimization

Q3: What are the recommended carbon and nitrogen sources for optimal this compound production?

A3: The optimal carbon and nitrogen sources can be strain-specific. However, for macrolide production in Streptomyces, a combination of a rapidly metabolizable sugar for initial growth and a more complex carbohydrate for the production phase is often beneficial.

  • Carbon Sources: Glucose is a common carbon source that supports good initial growth, but high concentrations can inhibit secondary metabolite production.[1] Starch, maltose, or glycerol (B35011) can be effective for the production phase.

  • Nitrogen Sources: A combination of organic and inorganic nitrogen sources often yields the best results. Soybean meal, peptone, and yeast extract are excellent organic sources, while ammonium (B1175870) sulfate (B86663) can serve as a readily available inorganic source.[4][5][6][7] The optimal concentration needs to be determined empirically for your specific strain.

Q4: How critical is the C:N ratio for this compound fermentation?

A4: The carbon-to-nitrogen (C:N) ratio is a critical factor influencing the switch from primary to secondary metabolism in Streptomyces. A high C:N ratio often favors the production of polyketide antibiotics. It is recommended to experimentally determine the optimal C:N ratio for your Streptomyces strain.

Fermentation Parameters

Q5: What is the optimal pH range for this compound production?

A5: The optimal pH for Streptomyces fermentation and antibiotic production is typically in the neutral to slightly alkaline range, generally between 6.5 and 7.5.[2][3] It is crucial to monitor and control the pH throughout the fermentation, as microbial metabolism can cause significant pH shifts. A pH outside the optimal range can negatively impact enzyme activity and, consequently, this compound yield.[8]

Q6: What is the ideal temperature for this compound fermentation?

A6: Most Streptomyces species used for antibiotic production are mesophilic, with optimal growth and production temperatures ranging from 28°C to 32°C.[9][10][11] Temperature can significantly influence enzyme kinetics and gene expression, so maintaining a constant and optimal temperature is essential for maximizing yield.[11]

Q7: How do agitation and aeration rates affect this compound production?

A7: Streptomyces are aerobic bacteria, and adequate oxygen supply is crucial for both growth and antibiotic synthesis.

  • Agitation: Agitation ensures homogenous mixing of nutrients and prevents cell sedimentation. However, excessive shear stress from high agitation rates can damage the mycelia.

  • Aeration: A sufficient dissolved oxygen (DO) level is critical. The optimal DO level should be determined experimentally, but it is generally maintained above 20% saturation.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the typical ranges for key fermentation parameters that can be optimized to improve this compound yield. The values are based on general knowledge of Streptomyces fermentation for macrolide production and should be used as a starting point for optimization experiments.

Table 1: Effect of Media Components on Macrolide Production

Media ComponentTypical RangePotential Impact on this compound Yield
Carbon Source
Glucose10-40 g/LHigh concentrations can cause catabolite repression.[1]
Starch/Maltose20-50 g/LSlower release of glucose can sustain production.
Glycerol10-30 g/LAlternative carbon source, may enhance production.
Nitrogen Source
Soybean Meal10-30 g/LComplex nitrogen source, often promotes high yields.[4]
Yeast Extract2-10 g/LProvides growth factors and nitrogen.
Peptone5-15 g/LGood source of amino acids and peptides.
Ammonium Sulfate1-5 g/LReadily available nitrogen, but high levels can be inhibitory.[7]
Phosphate Source
K₂HPO₄/KH₂PO₄0.5-2.0 g/LEssential for energy metabolism and as a buffering agent.
Trace Elements
MgSO₄·7H₂O0.5-1.0 g/LCofactor for many enzymes.
FeSO₄·7H₂O10-50 mg/LImportant for cellular respiration.
ZnSO₄·7H₂O10-50 mg/LCofactor for various enzymes.

Table 2: Influence of Physical Parameters on Fermentation

ParameterTypical Optimal RangeRationale and Potential Impact on Yield
pH 6.5 - 7.5Affects enzyme activity and nutrient uptake.[3][8]
Temperature 28°C - 32°CInfluences growth rate and enzyme kinetics.[9][10][11]
Agitation 150 - 250 rpmEnsures mixing and oxygen transfer; high shear can damage mycelia.
Aeration (DO) > 20% saturationEssential for aerobic respiration and antibiotic biosynthesis.
Inoculum Size 5% - 10% (v/v)Affects the length of the lag phase and overall fermentation time.[2]
Fermentation Time 7 - 14 daysProduction of secondary metabolites typically occurs in the stationary phase.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Key Medium Component (e.g., Carbon Source)

  • Prepare a series of fermentation flasks with the basal medium, varying only the concentration of the chosen carbon source (e.g., glucose at 10, 20, 30, 40, and 50 g/L).

  • Inoculate each flask with a standardized inoculum of the Streptomyces strain.

  • Incubate the flasks under controlled conditions of temperature and agitation.

  • Withdraw samples at regular intervals (e.g., every 24 hours) for 10-14 days.

  • Analyze the samples for biomass (dry cell weight) and this compound concentration using a validated analytical method (e.g., HPLC).

  • Plot the this compound yield against the concentration of the carbon source to determine the optimal concentration.

  • Repeat this process for other key media components (nitrogen source, phosphate, etc.).

Protocol 2: pH Profile Monitoring and Control

  • Calibrate a pH probe and sterilize it according to the manufacturer's instructions.

  • Aseptically insert the pH probe into the fermentation vessel before inoculation.

  • Monitor the pH of the culture broth continuously or at regular intervals (e.g., every 12 hours).

  • If the pH deviates from the desired setpoint (e.g., 7.0), add a sterile solution of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to bring it back to the optimal range.

  • Record the pH values and the amount of acid/base added throughout the fermentation.

  • Compare the this compound yield from the pH-controlled fermentation with a batch where the pH was not controlled.

Visualizations

Desertomycin_B_Biosynthesis_Regulation cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Post-PKS Modification cluster_regulation Regulatory Network AcetylCoA Acetyl-CoA PKS_Modules PKS Modules (Type I PKS) AcetylCoA->PKS_Modules Starter Unit PropionylCoA Propionyl-CoA PropionylCoA->PKS_Modules Extender Unit MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->PKS_Modules Extender Unit Polyketide_Backbone Polyketide Backbone PKS_Modules->Polyketide_Backbone Chain Elongation & Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Oxidoreductases) Polyketide_Backbone->Tailoring_Enzymes Desertomycin_B This compound Tailoring_Enzymes->Desertomycin_B Maturation Global_Regulators Global Regulators (e.g., cAMP-Crp) Global_Regulators->AcetylCoA Controls Flux Global_Regulators->PropionylCoA Controls Flux Global_Regulators->MethylmalonylCoA Controls Flux Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs) Global_Regulators->Pathway_Specific_Regulators Activates Pathway_Specific_Regulators->PKS_Modules Activates Transcription Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen, Phosphate) Nutrient_Limitation->Global_Regulators Induces

Caption: Generalized regulatory pathway for this compound biosynthesis.

Fermentation_Troubleshooting_Workflow Start Low/No this compound Yield CheckGrowth Is biomass production normal? Start->CheckGrowth LowGrowth Troubleshoot Growth: - Inoculum quality - Media composition - Sterility CheckGrowth->LowGrowth No GoodGrowth Investigate Secondary Metabolism CheckGrowth->GoodGrowth Yes LowGrowth->Start Re-evaluate CheckPurity Is the culture pure? GoodGrowth->CheckPurity Contaminated Re-isolate pure culture Improve sterile technique CheckPurity->Contaminated No PureCulture Check Genetic Stability CheckPurity->PureCulture Yes Contaminated->Start Re-evaluate NewStock Use fresh stock culture (cryopreserved/lyophilized) PureCulture->NewStock OptimizeConditions Optimize Fermentation Conditions: - pH - Temperature - Aeration - C:N Ratio NewStock->OptimizeConditions CheckAnalytical Is the analytical method validated? OptimizeConditions->CheckAnalytical AnalyticalIssue Verify Analytical Method: - Standard curve - Sample preparation End Yield Improved AnalyticalIssue->End CheckAnalytical->AnalyticalIssue No CheckAnalytical->End Yes

References

Technical Support Center: Enhancing Desertomycin B Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Desertomycin B in aqueous solutions is limited in publicly available literature. The following guidance is based on the well-documented behavior of other macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin (B1669154), and general principles of drug stability. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Like many macrolide antibiotics, this compound is likely susceptible to degradation in aqueous solutions. The primary factor is often pH-dependent hydrolysis. Macrolides are known to be unstable under acidic conditions, which can lead to the breakdown of the macrolactone ring and loss of biological activity.[1][2][3][4] Other contributing factors can include temperature, exposure to light, and the presence of oxidative agents.[5]

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A2: While specific data for this compound is unavailable, other macrolides, like azithromycin, exhibit maximum stability in a slightly acidic to neutral pH range, approximately pH 6.0-7.0.[6] For instance, clarithromycin is more stable than erythromycin in acidic solutions but still degrades.[3][4][7] It is strongly recommended to prepare this compound solutions in a buffered system and to empirically determine the optimal pH for your specific application and storage duration.

Q3: Can I store stock solutions of this compound in water? For how long and at what temperature?

A3: For long-term storage, it is advisable to prepare high-concentration stock solutions in an appropriate organic solvent, such as DMSO or ethanol, and store them at -20°C or -80°C. Aqueous working solutions should be prepared fresh from the stock solution before each experiment. If aqueous solutions must be stored, it should be for the shortest possible time, at 2-8°C, and protected from light.

Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A4: Yes, several strategies used for other macrolides could potentially enhance the stability of this compound. These include:

  • Buffering: Using buffers to maintain a stable pH in the optimal range.[8][9]

  • Lyophilization: Freeze-drying the compound to be reconstituted immediately before use.[9]

  • Encapsulation: Techniques like microencapsulation or complexation with cyclodextrins can create a protective barrier around the molecule.[8][9]

  • Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants like ascorbic acid could be beneficial.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in cell-based assays. Degradation of this compound in the culture medium.1. Prepare fresh this compound working solutions for each experiment. 2. Check the pH of your culture medium after adding all components. 3. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.
Precipitation of this compound in aqueous buffer. Poor solubility at the working concentration or pH.1. Confirm the solubility of this compound in your chosen buffer system. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment. 3. Adjust the pH of the buffer, as solubility can be pH-dependent.[3]
Inconsistent results between experiments. Inconsistent preparation and storage of this compound solutions.1. Standardize the protocol for preparing and storing this compound solutions. 2. Always use freshly prepared aqueous solutions. 3. Ensure accurate and consistent pH of the final solution.
Appearance of unknown peaks in HPLC analysis over time. Degradation of this compound into byproducts.1. This is indicative of instability. Analyze the degradation products to understand the degradation pathway. 2. Optimize storage conditions (pH, temperature, light protection) to minimize degradation. 3. If possible, use a stability-indicating HPLC method to resolve the parent compound from its degradants.

Quantitative Data on Macrolide Stability (Analogous Compounds)

Table 1: Factors Affecting the Stability of Macrolide Antibiotics in Aqueous Solutions.

Factor Effect on Stability Recommendations
pH Highly influential. Acidic conditions generally accelerate degradation (hydrolysis of the lactone ring).[1][3][4]Maintain pH in the neutral to slightly acidic range (e.g., pH 6-7). Use appropriate buffer systems.
Temperature Higher temperatures increase the rate of degradation.Store aqueous solutions at 2-8°C for short-term use. For long-term storage, use frozen organic stock solutions.
Light Some macrolides are sensitive to photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil.
Oxidation Can be a degradation pathway for some compounds.If oxidation is suspected, consider degassing solutions or adding antioxidants.
Enzymes In biological matrices, enzymes can degrade the antibiotic.Use appropriate sample preparation techniques to inactivate enzymes if working with biological samples.

Table 2: Hypothetical pH-Dependent Degradation of a Macrolide Antibiotic at 37°C (Based on data for Erythromycin and Clarithromycin).

This table is for illustrative purposes only and is based on the known acid instability of other macrolides. Actual degradation rates for this compound must be determined experimentally.

pH Half-life (t½) Relative Stability
1.5< 1 minuteVery Unstable
3.0~ 10 minutesUnstable
5.0~ 5 hoursModerately Stable
6.5> 24 hoursStable
8.0~ 12 hoursModerately Stable

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate (B84403) buffer solutions (e.g., 0.1 M) at various pH values (e.g., 4.0, 5.5, 7.0, 8.5)

  • Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable detector (e.g., UV or MS) and a C18 column[10][11]

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).

  • Preparation of Test Solutions: Dilute the stock solution with the different phosphate buffer solutions to a final concentration (e.g., 100 µg/mL).

  • Incubation: Aliquot the test solutions into amber vials and place them in the incubators at the different temperatures.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Sample Quenching (if necessary): Immediately stop the degradation by diluting the sample in the mobile phase and/or freezing at -20°C or below until analysis.

  • HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method to quantify the remaining concentration of this compound.[12][13]

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation stock Prepare Organic Stock (e.g., 10 mg/mL in DMSO) working Dilute Stock into Aqueous Buffers (pH 4-9) stock->working temp Incubate at Different Temperatures (4°C, 25°C, 37°C) working->temp sampling Sample at Time Points (0, 2, 4, 8, 24h...) temp->sampling analysis Quantify by HPLC sampling->analysis kinetics Determine Degradation Kinetics (k, t½) analysis->kinetics optimal Identify Optimal Storage Conditions kinetics->optimal

Caption: Workflow for assessing this compound stability.

degradation_pathway Macrolide Macrolide (e.g., this compound) Intermediate Hemiketal Intermediate Macrolide->Intermediate H+ (Acidic pH) Degradant2 Loss of Sugar Moiety Macrolide->Degradant2 Hydrolysis of Glycosidic Bond Degradant1 Inactive Anhydro form Intermediate->Degradant1 Intramolecular Dehydration

Caption: Hypothetical acid-catalyzed degradation of a macrolide.

References

Technical Support Center: Optimizing Desertomycin B Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desertomycin (B81353) B in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is Desertomycin B and what is its general antifungal activity?

This compound is a macrolide antibiotic with broad-spectrum activity against various fungi and bacteria.[1][2] It is part of the desertomycin family of natural products, which are of pharmacological interest due to their diverse biological activities.[2][3]

Q2: What is the mechanism of action of this compound against fungal cells?

This compound primarily acts on the fungal plasma membrane, causing significant potassium leakage, which indicates membrane damage.[4] At higher concentrations (100 µg/mL or more), it has also been shown to inhibit protein synthesis.[4] Unlike some other antifungals, it appears to have a fungicidal, rather than fungistatic, action.[4]

Q3: What are the typical starting concentrations for this compound in antifungal assays?

Based on reported data, a good starting point for determining the inhibitory concentration of this compound is around 50 µg/mL for filamentous fungi and 100 µg/mL or higher for yeasts.[4] However, optimal concentrations will be species- and strain-dependent, necessitating empirical determination.

Q4: What are the solubility and stability properties of this compound?

Desertomycin A, a related compound, is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[1] It is recommended to store stock solutions at -20°C.[1] It is crucial to ensure complete solubilization of this compound in a suitable solvent before diluting it in the assay medium to avoid precipitation and inaccurate results.

Troubleshooting Guide

Issue 1: No antifungal activity observed at expected concentrations.

  • Possible Cause 1: Incorrect Concentration Range.

    • Solution: The reported effective concentrations are a starting point. Perform a dose-response experiment with a broader range of this compound concentrations. A two-fold serial dilution is recommended.[5]

  • Possible Cause 2: Inappropriate Solvent or Poor Solubility.

    • Solution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing dilutions in your culture medium.[1] Observe for any precipitation. The final solvent concentration in the assay should be kept low (typically ≤1%) and a solvent control must be included.

  • Possible Cause 3: Fungal Strain Resistance.

    • Solution: The specific fungal strain you are testing may be resistant to this compound. Include a known susceptible control strain in your experiments to validate the activity of your compound stock.

  • Possible Cause 4: Suboptimal Assay Conditions.

    • Solution: Review and optimize your assay protocol, including inoculum density, incubation time, and temperature, as these can significantly impact the outcome.[6][7]

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Inoculum Preparation.

    • Solution: Ensure a standardized and reproducible method for preparing your fungal inoculum. Spectrophotometric or hemocytometer-based cell counting methods are recommended to achieve a consistent starting cell density.[5][8][9]

  • Possible Cause 2: Uneven Drug Distribution.

    • Solution: Ensure thorough mixing when preparing serial dilutions of this compound in the microtiter plates or when applying it to agar (B569324) surfaces.

  • Possible Cause 3: Edge Effects in Microtiter Plates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outermost wells of a 96-well plate for experimental samples. Fill these wells with sterile medium or water.

Issue 3: Difficulty in determining the Minimum Inhibitory Concentration (MIC) due to trailing growth.

  • Possible Cause: "Trailing Effect".

    • Solution: The trailing effect, characterized by reduced but persistent growth over a range of concentrations, can make visual MIC determination difficult.[10] It is recommended to read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ≥80% inhibition) compared to the growth control.[4] Spectrophotometric reading at a specific wavelength can provide a more quantitative and objective measure of growth inhibition.

Data Presentation

Table 1: Reported Inhibitory Concentrations of Desertomycin

Fungal TypeMetricConcentrationReference
Filamentous FungiIMC (80% inhibition)50 µg/mL[4]
YeastsIMC (80% inhibition)≥ 100 µg/mL[4]
Mycobacterium tuberculosisEC50 (Desertomycin A)25 µg/mL[11][12]
Mycobacterium tuberculosisEC50 (Desertomycin 44-2)50 µg/mL[11][12]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration.[5]

    • Prepare a cell suspension in sterile saline or PBS.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.[13]

    • Further dilute the suspension in the assay medium (e.g., RPMI-1640) to the final desired inoculum density (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[5]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and the drug concentrations to the desired final values.

    • Incubate the plates at an appropriate temperature (e.g., 30°C or 35°C) for 24-72 hours, depending on the growth rate of the fungus.[5][6]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density (OD) with a microplate reader.

Disk Diffusion Assay

This method is useful for screening the antifungal activity of this compound.[13][14]

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue, or another suitable agar medium.[13]

    • Pour the agar into petri dishes to a uniform depth.

  • Inoculum Preparation and Plating:

    • Prepare a fungal suspension as described for the broth microdilution assay, adjusted to a concentration of approximately 1 x 10⁶ cells/mL.[15]

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[15]

    • Allow the plate to dry for 10-15 minutes.[15]

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of this compound.

    • Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact.[14]

  • Incubation and Measurement:

    • Invert the plates and incubate at the optimal temperature for 24-72 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters.[13] The size of the zone is proportional to the susceptibility of the fungus to this compound.

Visualizations

DesertomycinB_Mechanism DesertomycinB This compound PlasmaMembrane Fungal Plasma Membrane DesertomycinB->PlasmaMembrane Interacts with Ribosome Ribosome DesertomycinB->Ribosome Inhibits (at high conc.) IonChannel Ion Channels/ Pores PlasmaMembrane->IonChannel Disrupts Integrity K_ion K+ Ions IonChannel->K_ion Causes Efflux CellDeath Fungicidal Effect K_ion->CellDeath Leads to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Blocks ProteinSynth->CellDeath Contributes to Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis FungalCulture 1. Fungal Culture (Agar Plate) InoculumPrep 2. Prepare Inoculum (Adjust to 1-5x10^6 cells/mL) FungalCulture->InoculumPrep Inoculate 4. Inoculate Plate (Final vol. 200µL) InoculumPrep->Inoculate DrugDilution 3. Serial Dilution of This compound in Plate DrugDilution->Inoculate Incubate 5. Incubate (24-72h, 30-35°C) Inoculate->Incubate ReadMIC 6. Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC

References

troubleshooting poor results in Desertomycin cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Desertomycin in cell culture experiments, achieving consistent and reliable results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this potent macrolide antibiotic.

Troubleshooting Poor Results

Encountering variability or unexpected outcomes in cell culture experiments with Desertomycin can be a significant hurdle. Below are common issues and systematic approaches to troubleshoot them.

FAQs: Inconsistent IC50 Values

Q1: We are observing significant variability in our IC50 values for Desertomycin across experiments. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors. Here is a logical workflow to diagnose the issue:

A Inconsistent IC50 Values B Check Desertomycin Stock Solution - Proper storage (-20°C for powder, -80°C for solvent)? - Freshly prepared working dilutions? - Potential degradation? A->B Start Here B->A If issue persists C Review Cell Culture Practices - Consistent cell passage number? - Standardized cell seeding density? - Mycoplasma contamination check? B->C If stock is OK C->A If issue persists D Evaluate Assay Protocol - Consistent incubation times? - Uniform reagent addition? - Appropriate plate reader settings? C->D If cells are consistent D->A If issue persists E Inconsistency Resolved D->E If protocol is standardized

Caption: Troubleshooting inconsistent IC50 values.

  • Desertomycin Stock and Working Solutions: Desertomycin A, in powder form, should be stored at -20°C for up to three years. Once dissolved, the stock solution is stable for up to one year at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always prepare fresh working dilutions for each experiment from a thawed aliquot. Degradation of the compound can lead to a decrease in potency and thus higher, more variable IC50 values.

  • Cell Health and Consistency: Ensure you are using cells within a consistent and low passage number range. Genetic drift can occur at high passages, altering cellular responses to drugs. Seeding density should be meticulously controlled, as variations can affect the final cell number and, consequently, the IC50 value.[2] Regularly screen your cell lines for mycoplasma contamination, which can significantly impact cellular metabolism and drug sensitivity.

  • Assay Protocol Standardization: The duration of drug exposure is a critical parameter that can influence the IC50 value.[3][4] Ensure that incubation times are consistent across all experiments. The method and timing of reagent addition, particularly for viability assays like MTT, must be uniform.

FAQs: Unexpected Cytotoxicity or Lack of Effect

Q2: Our cells are showing higher-than-expected cytotoxicity even at low concentrations of Desertomycin. What could be the reason?

A2: Unusually high cytotoxicity can be alarming. Consider the following:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. It is advisable to run a vehicle control (medium with solvent only) to assess this.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Desertomycin. Confirm the reported IC50 values for your cell line from literature or previous experiments.

  • Compound Purity: Verify the purity of your Desertomycin sample. Impurities could contribute to unexpected toxicity.

Q3: We are not observing the expected cytotoxic effect of Desertomycin on our cancer cell lines. What should we check?

A3: A lack of expected activity can be due to several factors:

  • Compound Inactivation: Desertomycin, like other macrolides, can be susceptible to degradation in certain culture media or under specific pH and temperature conditions.[5] Ensure your media is fresh and properly buffered.

  • Cell Resistance: The cancer cell line you are using may have intrinsic or acquired resistance mechanisms to macrolide antibiotics.

  • Experimental Error: Double-check the concentration calculations of your stock and working solutions. An error in dilution can lead to treating cells with a much lower concentration than intended.

Data Presentation: Cytotoxic Activity of Desertomycins

The following tables summarize the reported cytotoxic activities of Desertomycin A and G against various human cancer cell lines.

Table 1: IC50 Values of Desertomycin G

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma>5
DLD-1Colon Carcinoma~2.5-5
MCF-7Breast Adenocarcinoma~2.5-5

Data sourced from studies on the cytotoxic effects of Desertomycin G.[6][7][8][9][10]

Table 2: EC50 Values of Desertomycin A and Analogs against Mycobacterium tuberculosis

CompoundEC50 (µg/mL)
Desertomycin A25
Desertomycin 44-125
Desertomycin 44-250

Data represents the effective concentration to inhibit 50% of bacterial growth.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common assays used in Desertomycin research.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of Desertomycin.

Workflow:

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Desertomycin (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT assay workflow for Desertomycin.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Desertomycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Desertomycin-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Desertomycin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently shake the plate to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by Desertomycin using flow cytometry.

Workflow:

A Treat cells with Desertomycin B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic vs. necrotic cells F->G

Caption: Apoptosis assay workflow.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with Desertomycin at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[13] Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for investigating the effect of Desertomycin on protein expression and phosphorylation in signaling pathways.

Methodology:

  • Cell Lysis: After treating cells with Desertomycin, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14][15][16]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[14][15][16]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways

While the precise signaling pathways affected by Desertomycin in cancer cells are not yet fully elucidated, its classification as a macrolide and its cytotoxic effects suggest potential interactions with key cellular pathways that regulate cell survival, proliferation, and apoptosis.

Potential Apoptosis Induction Pathway

Desertomycin's cytotoxic effects likely involve the induction of apoptosis. A generalized apoptosis signaling cascade that could be investigated is depicted below.

Desertomycin Desertomycin Cellular_Stress Cellular Stress Desertomycin->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Activates Caspase_9 Caspase-9 Mitochondria->Caspase_9 Releases Cytochrome c to activate Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway.

Researchers can investigate the involvement of this pathway by examining the expression and activation of key apoptotic proteins such as caspases and members of the Bcl-2 family via western blotting.

Potential Interaction with Pro-Survival Signaling

Many anti-cancer agents exert their effects by inhibiting pro-survival signaling pathways. The PI3K/Akt and MAPK/ERK pathways are central regulators of cell survival and proliferation and are common targets for cancer therapeutics.

cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival_Proliferation1 Cell Survival & Proliferation mTOR->Survival_Proliferation1 Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Survival_Proliferation2 Cell Survival & Proliferation ERK->Survival_Proliferation2 Desertomycin Desertomycin Desertomycin->PI3K Potential Inhibition? Desertomycin->Ras Potential Inhibition?

References

Technical Support Center: Molecular Docking of Desertomycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing molecular docking studies with Desertomycin B. The information is tailored for scientists and drug development professionals working to refine their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the known protein targets for this compound and its analogs?

Recent studies on Desertomycin analogs, such as Desertomycin A, have identified several potential protein targets in Mycobacterium tuberculosis. Molecular docking analyses have shown that these compounds can bind to RPSL (Ribosomal Protein S12), RPLC (Ribosomal Protein L3), and CLPC1 (Caseinolytic Protease C1).[1][2][3] These proteins are involved in crucial cellular processes, including protein synthesis and degradation, making them promising targets for anti-mycobacterial drug development.

Q2: Which software is recommended for docking this compound?

While various molecular docking software suites are available, the Molecular Operating Environment (MOE) has been successfully used for docking studies of Desertomycin analogs.[3] Other commonly used and effective software includes AutoDock Vina, GOLD, FlexX, and FRED.[4] The choice of software will depend on user familiarity, available computational resources, and the specific requirements of the research project.

Q3: How should I prepare the this compound ligand structure for docking?

Proper ligand preparation is critical for accurate docking results. The 3D structure of this compound should be obtained, either from experimental data or generated using computational tools. Key preparation steps include:

  • Generating a 3D conformation of the molecule.

  • Assigning correct atom types and partial charges.

  • Minimizing the energy of the structure to obtain a stable conformation.

  • For software like AutoDock, the ligand file needs to be converted to the PDBQT format, which includes atom types and charge information.[5]

Q4: What are the general steps for preparing the receptor (protein) structure?

Receptor preparation is a multi-step process to ensure the protein structure is ready for docking. The general workflow includes:

  • Downloading the protein structure from a database like the Protein Data Bank (PDB).

  • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[3]

  • Adding hydrogen atoms, as they are often not resolved in crystal structures.[3]

  • Assigning partial charges to the protein atoms.

  • Repairing any missing residues or atoms in the protein structure.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the molecular docking of this compound.

Problem Possible Cause Recommended Solution
Docking Failure or Error Message Incorrect file formats for ligand or receptor.Ensure ligand and receptor files are in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[5]
Missing parameters or incorrectly defined paths for the software executable.Verify that all necessary software paths and parameters are correctly specified in the configuration file or command line.[6]
Issues with the macromolecule structure, such as missing residues.[6]Use protein preparation tools to check for and repair any structural issues in the receptor PDB file.
Ligand Docks Outside the Binding Pocket The defined search space (grid box) is too large or incorrectly positioned.Adjust the grid box dimensions and center to encompass the entire binding site without being excessively large.
Insufficient exhaustiveness of the search algorithm.Increase the exhaustiveness parameter in the docking software (e.g., in AutoDock Vina) to allow for a more thorough search of the conformational space.[5]
Poor Docking Score or Unfavorable Binding Pose Suboptimal ligand conformation.Perform ligand energy minimization before docking to ensure a low-energy starting conformation.
Incorrect protonation states of the ligand or protein residues.Use software to predict the pKa values and assign the correct protonation states at physiological pH.
The chosen scoring function may not be optimal for this ligand-protein system.If possible, try different scoring functions available within the docking software or use a different docking program altogether to cross-validate the results.
Difficulty Interpreting Results Lack of a proper control or reference compound.Dock a known inhibitor or the native ligand (if available) to the same binding site.[7] Compare the docking score and binding mode of this compound to this reference.
Over-reliance on docking score alone.Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the complementarity of the ligand pose within the binding pocket. A good docking score should be supported by plausible interactions.[7]

Experimental Protocols

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a generalized workflow for docking this compound to a target protein using AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem or by drawing it in a molecular editor).

    • Open the structure in a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).

    • Add hydrogen atoms and compute Gasteiger charges.

    • Set the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Receptor Preparation:

    • Download the target protein's crystal structure from the PDB.

    • Remove water molecules and any heteroatoms not part of the receptor.

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT format.

  • Grid Box Definition:

    • Identify the binding site of the receptor. This can be based on the location of a co-crystallized ligand or predicted by binding site detection software.

    • Define the center and dimensions of the grid box to encompass the entire binding site. Ensure the box is large enough to allow for ligand flexibility but not so large that it slows down the calculation unnecessarily.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Set the exhaustiveness parameter (a value of 8-10 is a good starting point, but can be increased for more thorough sampling).

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Results Analysis:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses and their interactions with the receptor using software like UCSF Chimera or PyMOL.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions to understand the binding mode.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_def Define Grid Box (Binding Site) ligand_prep->grid_def receptor_prep Receptor Preparation (e.g., RPSL) receptor_prep->grid_def run_docking Execute Docking (e.g., AutoDock Vina) grid_def->run_docking results Analyze Docking Poses & Scores run_docking->results visualize Visualize Interactions (H-bonds, etc.) results->visualize refine Refine Parameters & Re-dock visualize->refine refine->grid_def Iterative Refinement

Caption: A generalized workflow for the molecular docking of this compound.

Troubleshooting_Logic cluster_failure Troubleshooting Path start Docking Experiment check_success Successful Docking? start->check_success check_files Check File Formats & Paths check_success->check_files No end Proceed to Analysis check_success->end Yes check_protein Inspect Receptor Structure check_files->check_protein Files OK check_grid Verify Grid Box Parameters check_protein->check_grid Structure OK check_grid->start Parameters Corrected

References

Technical Support Center: Desertomycin B Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Desertomycin B. Given the limited specific solubility data for this compound, the strategies outlined here are based on established methods for macrolide antibiotics and other poorly soluble compounds and should be considered as a starting point for experimental optimization.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound does not dissolve in aqueous buffers. High lipophilicity and large molecular weight of this compound.This compound has limited water solubility. For initial stock solutions, use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol (B129727).[1] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Precipitation occurs when adding the organic stock solution to an aqueous medium. The concentration of the organic solvent is too high in the final aqueous solution, or the final drug concentration exceeds its aqueous solubility limit.Keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <1%). Perform serial dilutions. Consider the use of surfactants or cyclodextrins in the aqueous phase to enhance solubility.
Inconsistent results in biological assays. Poor solubility and/or precipitation of this compound in the assay medium.Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider formulating this compound using one of the advanced strategies outlined below (e.g., cyclodextrin (B1172386) complexation, solid dispersion) to improve its solubility and stability in the assay medium.
Difficulty in preparing a formulation for in vivo studies. Low aqueous solubility leading to poor bioavailability.Explore formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticle formulations, or amorphous solid dispersions to enhance oral bioavailability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on data for the closely related Desertomycin A, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol for preparing stock solutions.[1] It has limited solubility in water.

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Modification: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. As a macrolide, the solubility of this compound may be pH-dependent. Experimenting with a range of pH values for your aqueous buffer could identify a pH where solubility is increased.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[4] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The concentration of the co-solvent should be optimized to maximize solubility while minimizing potential toxicity or off-target effects in biological assays.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used in pharmaceutical formulations.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[3][6] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves and releases the drug in a more soluble, often amorphous, state.

Q3: Are there any advanced formulation strategies to improve the delivery of this compound?

A3: Yes, for more advanced applications, particularly for improving bioavailability for in vivo studies, you can consider:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Polymeric nanoparticles are a common choice for this purpose.

  • Lipid-Based Formulations: For oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for poorly water-soluble drugs.[2] These formulations form fine emulsions in the gastrointestinal tract, which facilitates drug absorption.

  • Amorphous Solid Dispersions: As mentioned earlier, creating an amorphous solid dispersion can significantly enhance the dissolution rate and solubility of a crystalline drug.[3][6]

Quantitative Data Summary

While specific quantitative solubility data for this compound is scarce in publicly available literature, the following table summarizes the known qualitative solubility for the closely related Desertomycin A.[1]

SolventSolubility
WaterLimited
EthanolSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Researchers should experimentally determine the quantitative solubility of this compound in these and other solvent systems as required for their specific application.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a suitable organic solvent (e.g., DMSO, ethanol) dropwise while vortexing until the powder is fully dissolved.

  • Store the stock solution at -20°C or as recommended by the supplier.

  • Before use, allow the solution to come to room temperature and ensure no precipitation has occurred.

Protocol 2: Screening for Optimal pH

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility against pH to identify the optimal pH for dissolution.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

  • Create a paste by mixing this compound and a selected cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1, 1:2).

  • Add a small amount of a water-alcohol mixture to the paste and knead it thoroughly in a mortar for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Evaluate the increase in aqueous solubility of the complex compared to the free drug.

Visualizations

experimental_workflow General Workflow for Solubility Enhancement cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble This compound solubility_test Solubility Testing in Common Solvents start->solubility_test ph_mod pH Modification solubility_test->ph_mod cosolvents Co-solvents solubility_test->cosolvents cyclodextrins Cyclodextrin Complexation solubility_test->cyclodextrins solid_dispersion Solid Dispersion solubility_test->solid_dispersion analysis Analytical Quantification (e.g., HPLC) ph_mod->analysis cosolvents->analysis cyclodextrins->analysis solid_dispersion->analysis characterization Physicochemical Characterization analysis->characterization outcome Optimized Formulation with Increased Solubility characterization->outcome logical_relationship Factors Influencing this compound Solubility cluster_result Result drug This compound (Lipophilic, High MW) solvent Solvent System (Polarity, pH) excipients Excipients (Cyclodextrins, Surfactants) formulation Formulation Type (Solid Dispersion, Nanoparticles) solubility Aqueous Solubility solvent->solubility excipients->solubility formulation->solubility

References

Technical Support Center: Novel Desertomycin Discovery Using the Modified Crowded Plate Technique

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the modified crowded plate technique (mCPT) for the discovery of novel antibiotics like Desertomycin.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with the modified crowded plate technique.

Issue/QuestionPossible Cause(s)Suggested Solution(s)
No zones of inhibition are observed on the mCPT plates. 1. Incorrect media composition: Nutrient-rich media can suppress the production of secondary metabolites like antibiotics.[1] 2. Inappropriate incubation time or temperature: Antibiotic production may be time and temperature-dependent.[2][3] 3. Low concentration of antibiotic producers in the environmental sample: The sample may not contain a high enough titer of antibiotic-producing microorganisms. 4. Resistance of the target organism: The chosen target organism may be resistant to the antibiotics produced by the environmental microbes.1. Use a nutrient-limiting medium such as R2A agar (B569324) to encourage competition and antibiotic production.[1] 2. Incubate plates for a sufficient duration (e.g., up to two weeks) and at an optimal temperature (e.g., 30°C) to allow for the growth of slower-growing microbes and the induction of antibiotic biosynthesis.[1][4] 3. Increase the concentration of the environmental sample plated, but avoid excessive crowding that makes individual colonies indistinguishable. 4. Use a sensitized target organism, such as a D-alanine auxotroph, which is more susceptible to cell wall-targeting antibiotics and can amplify the appearance of inhibition zones.[1][5]
Zones of inhibition are observed, but the producing organism cannot be isolated. 1. Overgrowth by the target organism: The target organism may grow over the antibiotic-producing colony, making isolation difficult.[1] 2. Synergistic antibiotic production: The observed antibiotic activity might be the result of an interaction between two or more different microorganisms and not a single producer.1. Utilize a target organism with a selectable marker, such as an auxotrophic mutant (e.g., D-alanine auxotroph), which will not grow on minimal media, simplifying the isolation of the prototrophic producer.[1][5] 2. Carefully pick the producing colony from the edge of the zone of inhibition and re-streak on a new plate without the target organism to obtain a pure culture. Repeat this process until a pure isolate is confirmed.
Isolated organism does not produce the antibiotic in pure culture. 1. Silent biosynthetic gene clusters: Many antibiotic biosynthetic gene clusters are not expressed under standard laboratory conditions (axenic culture).[1][4] 2. Loss of the antibiotic-producing phenotype: The organism may have lost the genetic element responsible for antibiotic production through sub-culturing.1. The antibiotic production may be induced by microbial competition. Re-test the isolate's activity in the presence of the original target organism or other microbes from the initial environmental sample using a spread-patch assay.[1] 2. Minimize the number of sub-culturing steps. Prepare and use cryostocks of the original isolate for long-term storage and subsequent experiments.
High background of non-producing colonies, making it difficult to identify zones of inhibition. 1. Sample dilution is too low: Plating an overly concentrated environmental sample leads to a crowded plate where individual zones of inhibition are difficult to discern.[6]1. Prepare a serial dilution of the environmental sample and plate several dilutions to obtain an optimal colony density (e.g., 300-400 colonies per plate) where individual colonies and their surrounding zones can be clearly observed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the modified crowded plate technique (mCPT) and how does it differ from the traditional crowded plate technique (CPT)?

The modified crowded plate technique (mCPT) is an antibiotic discovery method that involves the simultaneous inoculation of a diluted environmental microbial sample and a high concentration of a specific target organism onto a nutrient-limiting agar plate.[1] This co-culturing approach is designed to stimulate microbial interactions and induce the production of antibiotics from otherwise silent biosynthetic gene clusters.[1][4]

The traditional CPT, developed by Waksman, involves plating a high density of environmental microbes and observing zones of inhibition between competing colonies.[1] The key difference in the mCPT is the intentional and immediate introduction of a susceptible target organism to directly screen for antimicrobial activity against a known strain.[1]

Q2: Why is a D-alanine auxotrophic strain of a target organism recommended for the mCPT?

Using a D-alanine auxotroph of a target organism, such as E. coli or B. subtilis, offers two main advantages:

  • Increased Sensitivity: These strains have a compromised cell wall, making them hypersensitive to many antibiotics, which can lead to larger and clearer zones of inhibition.

  • Simplified Isolation: The auxotrophic target organism cannot grow on minimal media that lacks D-alanine. This allows for the easy isolation of the antibiotic-producing microorganisms, which are typically prototrophic, by plating them on a medium without D-alanine.[1][5]

Q3: What type of media is best suited for the mCPT?

Nutrient-limiting media, such as R2A agar or tryptone-yeast extract medium with reduced nutrients (TYME), are recommended.[4][7] Rich media can suppress the production of secondary metabolites, including antibiotics, as microorganisms will favor primary metabolic pathways. Nutrient-poor conditions can mimic a more natural competitive environment, thereby inducing antibiotic production.[1]

Q4: How can I confirm that an isolated microbe is producing a novel antibiotic like Desertomycin?

Confirmation involves a multi-step process:

  • Secondary Screening: Test the purified isolate against a panel of clinically relevant pathogens (e.g., the ESKAPE pathogens) to determine its spectrum of activity.[1]

  • Chemical Extraction: Grow the isolate in liquid culture and perform a chemical extraction to isolate the bioactive compounds.

  • Bioactivity-Guided Fractionation: Use techniques like high-performance liquid chromatography (HPLC) to separate the components of the extract and test each fraction for antimicrobial activity to identify the active compound.

  • Structural Elucidation: Employ mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure of the purified active compound and compare it to known antibiotics to ascertain its novelty.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin A and Desertomycin H

The following table summarizes the antibacterial activity of Desertomycin A and the novel variant, Desertomycin H, discovered using the mCPT. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[8][9]

StrainDesertomycin A (µg/mL)Desertomycin H (µg/mL)
Escherichia coli>128>128
Enterococcus faecalis64>128
Mycobacterium luteus16>128
Staphylococcus aureus (MSSA)132>128

(Data sourced from Mohamed et al., 2021)[4]

Table 2: Anti-Mycobacterium tuberculosis Activity of Desertomycin Analogs

Recent studies have explored the activity of other Desertomycin compounds against Mycobacterium tuberculosis (M. tb).

CompoundEC₅₀ (µg/mL) against M. tb
Desertomycin A25
Desertomycin 44-125
Desertomycin 44-250

(Data sourced from a 2024 study on Desertomycins from Streptomyces flavofungini)[10]

Experimental Protocols

Modified Crowded Plate Technique (mCPT) Protocol
  • Prepare Media: Prepare a nutrient-limiting agar medium (e.g., TYME agar) and pour into sterile petri plates.

  • Prepare Target Organism: Grow the D-alanine auxotrophic target organism (e.g., E. coli or B. subtilis) in a suitable broth supplemented with D-alanine.

  • Prepare Environmental Sample: Suspend 1 gram of soil or other environmental sample in 9 mL of sterile saline. Perform a serial dilution of this suspension.

  • Co-inoculation: Spread a high concentration of the washed and resuspended target organism evenly across the surface of the agar plates. Immediately after, spread a small volume (e.g., 100 µL) of a diluted environmental sample onto the same plates.

  • Incubation: Incubate the plates at 30°C for up to two weeks, observing daily for the formation of zones of inhibition around microbial colonies.

  • Isolation: Pick colonies that produce a zone of inhibition and streak them onto a fresh plate of the same medium without the target organism to obtain a pure culture. To ensure the purity of the isolate and remove the auxotrophic target, streak the producer onto a minimal medium plate.

Spread-Patch Assay for Secondary Screening
  • Prepare Target Lawn: Prepare a lawn of the desired target pathogen on an appropriate agar medium.

  • Inoculate Producer: Using a sterile toothpick or loop, pick a small amount of the purified antibiotic-producing isolate and patch it onto the surface of the target lawn.

  • Incubation: Incubate the plate under conditions suitable for the growth of the target pathogen.

  • Observation: Observe for a zone of inhibition around the patch of the producing organism. The diameter of this zone can be measured to quantify the antibiotic activity.

Mandatory Visualization

Workflow for Novel Antibiotic Discovery using mCPT

mCPT_Workflow EnvSample Environmental Sample (e.g., Soil) Dilution Serial Dilution EnvSample->Dilution mCPT Modified Crowded Plate Technique (mCPT) Dilution->mCPT TargetCulture Target Organism Culture (D-alanine auxotroph) TargetCulture->mCPT Incubation Incubation (up to 2 weeks) mCPT->Incubation Isolation Isolation of Producer Colonies Incubation->Isolation PureCulture Pure Culture of Producer Isolation->PureCulture SecondaryScreen Secondary Screening (Spread-Patch Assay) PureCulture->SecondaryScreen Fermentation Fermentation & Extraction PureCulture->Fermentation SecondaryScreen->Fermentation Confirmed Activity Purification Bioassay-Guided Purification (HPLC) Fermentation->Purification StructureElucid Structure Elucidation (MS, NMR) Purification->StructureElucid NovelAntibiotic Novel Antibiotic (e.g., Desertomycin H) StructureElucid->NovelAntibiotic

Caption: Workflow for the discovery of novel antibiotics using the mCPT.

Generalized Signaling Pathway for Macrolide Biosynthesis in Streptomyces

Desertomycin is a macrolide antibiotic produced by Streptomyces. While the specific signaling pathway for Desertomycin is not fully elucidated, this diagram illustrates a generalized regulatory cascade for macrolide biosynthesis in Streptomyces, which often involves pathway-specific regulatory genes.

Macrolide_Regulation GlobalRegulators Global Regulatory Signals (e.g., Nutrient Limitation, Stress) PleiotropicRegulator Pleiotropic Regulator (e.g., AdpA-like proteins) GlobalRegulators->PleiotropicRegulator activates PathwayActivatorGene Pathway-Specific Activator Gene (e.g., SARP family) PleiotropicRegulator->PathwayActivatorGene activates transcription ActivatorProtein Activator Protein PathwayActivatorGene->ActivatorProtein translates to PKS_Genes Polyketide Synthase (PKS) Biosynthetic Genes ActivatorProtein->PKS_Genes activates transcription MacrolideSynthase Macrolide Synthase Enzymes PKS_Genes->MacrolideSynthase translates to Macrolide Macrolide Antibiotic (e.g., Desertomycin) MacrolideSynthase->Macrolide synthesizes

Caption: Generalized signaling cascade for macrolide antibiotic production.

References

Technical Support Center: Managing Desertomycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the development of resistance to Desertomycin in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Desertomycin?

Desertomycin is a macrolide antibiotic.[1][2] Like other macrolides, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth.[3]

Q2: We are observing a sudden, high-level increase in the Minimum Inhibitory Concentration (MIC) for Desertomycin against our bacterial strain. What is the likely cause?

A significant and high-level increase in MIC is often indicative of target site modification.[5] For macrolides, the most common mechanism is the methylation of the 23S ribosomal RNA, which is a component of the 50S ribosomal subunit.[4][6] This modification is typically mediated by erythromycin (B1671065) ribosome methylation (erm) genes, which can be acquired by bacteria through plasmids or transposons.[4][5] This methylation reduces the binding affinity of Desertomycin to its ribosomal target, rendering the antibiotic ineffective.[3][5]

Q3: Our strain shows a low to moderate level of resistance to Desertomycin, and the MIC is only slightly elevated. What could be the underlying mechanism?

Low to moderate levels of resistance are often associated with the active efflux of the antibiotic out of the bacterial cell.[3][7] Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target in sufficient concentrations.[7][8] For macrolides, common efflux pumps are encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes.[3][4]

Q4: Can bacteria enzymatically inactivate Desertomycin?

Yes, enzymatic inactivation is another possible mechanism of resistance to macrolide antibiotics.[9][10] Bacteria may acquire genes that produce enzymes capable of modifying or degrading the antibiotic molecule.[10] Two primary types of enzymes are known to inactivate macrolides:

  • Esterases: These enzymes, encoded by ere genes, hydrolyze the lactone ring structure of the macrolide, rendering it inactive.[10][11]

  • Phosphotransferases: Encoded by mph genes, these enzymes add a phosphate (B84403) group to the antibiotic, which prevents it from binding to the ribosome.[9][10]

Q5: How can we differentiate between the different mechanisms of resistance in our Desertomycin-resistant strain?

Distinguishing between resistance mechanisms typically requires a combination of phenotypic and genotypic tests. A suggested workflow is outlined below.

Troubleshooting Guide: Investigating Desertomycin Resistance

Problem: You have isolated a bacterial strain exhibiting resistance to Desertomycin.

Step 1: Quantify the Level of Resistance

The first step is to accurately determine the Minimum Inhibitory Concentration (MIC) of Desertomycin against the resistant strain and compare it to the parental, susceptible strain.

Table 1: Interpreting MIC Fold-Change in Desertomycin Resistance

MIC Fold-Increase (Resistant vs. Susceptible)Probable Primary Resistance Mechanism
>64-foldTarget Site Modification (erm-mediated)
4 to 16-foldActive Efflux (mef/msr-mediated)
Variable, often moderateEnzymatic Inactivation (ere/mph-mediated)

Note: These are general guidelines, and the actual MIC increase can vary depending on the specific gene, bacterial host, and experimental conditions.

Step 2: Phenotypic Tests to Differentiate Mechanisms

Efflux Pump Inhibition Assay:

This assay can help determine if an active efflux pump is responsible for the observed resistance.

  • Principle: An efflux pump inhibitor (EPI) is used in combination with Desertomycin. If the resistance is due to an efflux pump, the EPI will block the pump, allowing Desertomycin to accumulate in the cell and exert its effect, thus lowering the MIC.

  • Common EPIs: Reserpine, verapamil, and carbonyl cyanide m-chlorophenylhydrazone (CCCP) are commonly used EPIs. Caution: These can be toxic to bacterial cells at higher concentrations, so proper controls are essential.

Table 2: Expected Outcomes of Efflux Pump Inhibition Assay

Resistance MechanismMIC of DesertomycinMIC of Desertomycin + EPIInterpretation
Active EffluxHighSignificantly Reduced (≥4-fold)Efflux is a likely mechanism.
Target ModificationHighNo significant changeEfflux is unlikely to be the primary mechanism.
Enzymatic InactivationHighNo significant changeEfflux is unlikely to be the primary mechanism.
Step 3: Genotypic Analysis for Resistance Genes

The most definitive way to identify the resistance mechanism is to screen for the presence of known macrolide resistance genes using Polymerase Chain Reaction (PCR).

Table 3: PCR Primers for Common Macrolide Resistance Genes

Gene TargetPrimer Sequence (5' to 3')Expected Product Size (bp)
ermAF: GCTAATATTGGTGCTTGGA R: AGTCGTATTTGTTCTTGGTC~250
ermBF: GAAAAGGTACTCAACCAAATA R: AGTAACGGTACTTAAATTGTTT~640
ermCF: TCTAAAAAGCATGTAAGAAAA R: GCTAATCGTAATAATTCGTC~200
mefA/EF: AGTGATACGGATTGGACGTA R: TTATCGTCAATTCMGCTTTC~350
msrAF: GCAAAAGAGATTGAAGGTAAAGG R: GTTGATAATCTCATAGTTGATCC~400

Note: Primer sequences and expected product sizes are illustrative and should be validated for your specific target and PCR conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Desertomycin Stock Solution: Prepare a stock solution of Desertomycin in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Desertomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Desertomycin dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Desertomycin that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of Resistance Genes
  • DNA Extraction: Extract genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.

  • PCR Amplification: Set up a PCR reaction using primers specific for the target resistance genes (see Table 3). A standard reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (optimize for primer pair)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the resistance gene.

Visualizations

Signaling Pathways and Resistance Mechanisms

ResistanceMechanisms cluster_cell Bacterial Cell Ribosome Ribosome EffluxPump Efflux Pump (mef/msr) Desertomycin_out EffluxPump->Desertomycin_out Expels Antibiotic InactivatingEnzyme Inactivating Enzyme (ere/mph) InactiveDesertomycin InactivatingEnzyme->InactiveDesertomycin Degrades/Modifies MethylatedRibosome Methylated Ribosome Desertomycin_in Desertomycin_in->Ribosome Inhibits Protein Synthesis Desertomycin_in->EffluxPump Substrate Desertomycin_in->InactivatingEnzyme Substrate Desertomycin_in->MethylatedRibosome Binding Prevented erm_gene erm gene erm_gene->MethylatedRibosome Methylates 23S rRNA

Caption: Mechanisms of bacterial resistance to Desertomycin.

Experimental Workflow for Investigating Resistance

ExperimentalWorkflow cluster_start cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_interp Interpretation cluster_conclusion Start Resistant Strain Isolated MIC Determine MIC vs. Susceptible Strain Start->MIC HighMIC High-Level Resistance (>64x MIC) MIC->HighMIC Fold-change >64 LowMIC Low/Moderate Resistance (4-16x MIC) MIC->LowMIC Fold-change 4-16 EPI Efflux Pump Inhibition Assay EPISensitive EPI Sensitive? EPI->EPISensitive PCR PCR for erm, mef, msr, ere, mph genes GenePresent Resistance Gene Detected? PCR->GenePresent Sequencing Sequence PCR Products (Optional) TargetMod Conclusion: Target Site Modification Sequencing->TargetMod erm gene Efflux Conclusion: Active Efflux Sequencing->Efflux mef/msr gene Enzymatic Conclusion: Enzymatic Inactivation (or other mechanism) Sequencing->Enzymatic ere/mph gene HighMIC->PCR Yes LowMIC->EPI Yes EPISensitive->PCR No EPISensitive->Efflux Yes GenePresent->Sequencing

Caption: Workflow for troubleshooting Desertomycin resistance.

References

Validation & Comparative

A Comparative Analysis of Desertomycin A and Kanamycin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals providing an objective comparison of the anti-tubercular activities of the macrolide Desertomycin A and the aminoglycoside Kanamycin, supported by available experimental data.

This guide presents a comparative analysis of Desertomycin A and Kanamycin, two antibiotics with activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. While Kanamycin is a well-established second-line drug for treating multidrug-resistant tuberculosis (MDR-TB), Desertomycin A is a more recently investigated natural product with demonstrated anti-mycobacterial properties. This document aims to provide a comprehensive overview of their respective mechanisms of action, in vitro efficacy, cytotoxicity, and available in vivo data to inform further research and drug development efforts.

Data Presentation

The following tables summarize the key quantitative data for Desertomycin A and Kanamycin based on available literature.

Table 1: In Vitro Efficacy Against M. tuberculosis

Parameter Desertomycin A Kanamycin Reference
EC50 25 µg/mLNot Reported
MIC Range Not Widely Reported2.5 - >20 µg/mL
Median MIC Not Reported4 mg/liter

Table 2: Cytotoxicity

Compound Cell Line Parameter Concentration Effect Reference
Desertomycin GDLD-1 (colon carcinoma)IC50~2.5 µM~50% viability decrease
Desertomycin GMCF-7 (breast adenocarcinoma)IC50~2.5 µM~50% viability decrease
Desertomycin GA549 (lung carcinoma)-2.5 - 5 µMMore resistant
Desertomycin GHealthy mammary fibroblasts-2.5 - 5 µMUnaffected
KanamycinVariousToxicityHigh DosesOtotoxicity, Nephrotoxicity
KanamycinHEK293, OVCAR8, CA46CytotoxicityNot SpecifiedNo cytotoxic effect observed

Note: Cytotoxicity data is for Desertomycin G, a related compound. Specific cytotoxicity data for Desertomycin A was not available in the searched literature.

Table 3: In Vivo Efficacy Against M. tuberculosis

Compound Animal Model Dosage Key Findings Reference
Desertomycin ANot Reported in available literature---
KanamycinMurine Model (as part of a multi-drug regimen)15-30 mg/kg dailyEffective in achieving sputum conversion in MDR-TB patients.
KanamycinMurine Model (monotherapy)Not SpecifiedEarly studies showed an effect on virulent tubercle bacilli.

Mechanism of Action

Desertomycin A: As a macrolide antibiotic, Desertomycin A is proposed to inhibit protein synthesis in M. tuberculosis. Molecular docking studies suggest that it binds to the ribosomal proteins RPSL and RPLC, as well as the chaperone protein CLPC1. The binding to ribosomal proteins likely interferes with the translation process, while the interaction with CLpC1 may disrupt protein quality control, leading to the accumulation of non-functional proteins and eventual cell death.

Kanamycin: Kanamycin is an aminoglycoside antibiotic that also targets bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit, specifically to the 16S rRNA and the S12 protein. This binding interferes with the decoding site, causing misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt essential cellular processes, leading to a bactericidal effect.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of antimicrobial agents against M. tuberculosis, based on established methods.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis H37Rv is cultured on Middlebrook 7H10 agar (B569324) supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.

  • The suspension is vortexed with glass beads to break up clumps.

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 107 CFU/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of Desertomycin A and Kanamycin are prepared in an appropriate solvent (e.g., DMSO or water).

  • A series of two-fold dilutions of each antibiotic is prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • 100 µL of the prepared mycobacterial inoculum is added to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing medium only) is also included.

  • The microtiter plate is sealed or placed in a humidified, gas-permeable bag and incubated at 37°C.

4. Determination of MIC:

  • After a defined incubation period (typically 7-14 days), the plate is read.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of viable bacteria.

Visualizations

Desertomycin_A_Mechanism cluster_ribosome M. tb 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit RPSL RPSL (S12) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RPSL->Protein_Synthesis_Inhibition RPLC RPLC (L3) RPLC->Protein_Synthesis_Inhibition Desertomycin_A Desertomycin A Desertomycin_A->RPSL Binds Desertomycin_A->RPLC Binds CLPC1 CLPC1 Chaperone Desertomycin_A->CLPC1 Binds Protein_Degradation_Disruption Disruption of Protein Quality Control CLPC1->Protein_Degradation_Disruption Bacterial_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Death Protein_Degradation_Disruption->Bacterial_Death Kanamycin_Mechanism cluster_ribosome M. tb 70S Ribosome 30S_subunit 30S Subunit 16S_rRNA 16S rRNA 30S_subunit->16S_rRNA S12_protein S12 Protein 30S_subunit->S12_protein mRNA_Misreading mRNA Misreading 30S_subunit->mRNA_Misreading Causes Kanamycin Kanamycin Kanamycin->30S_subunit Binds to Faulty_Proteins Synthesis of Faulty/Non-functional Proteins mRNA_Misreading->Faulty_Proteins Bacterial_Death Bacterial Cell Death Faulty_Proteins->Bacterial_Death MIC_Workflow Start Start Prepare_Inoculum Prepare M. tb Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plate Start->Prepare_Antibiotics Inoculate Inoculate Plate with M. tb Suspension Prepare_Inoculum->Inoculate Prepare_Antibiotics->Inoculate Incubate Incubate at 37°C (7-14 days) Inoculate->Incubate Read_Results Read Results (Visual or Colorimetric) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

A Comparative Guide to the Structural Nuances of Desertomycin A, B, G, and H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The desertomycins are a family of macrolide antibiotics produced by Streptomyces species, exhibiting a range of biological activities. This guide provides an in-depth comparison of the structural differences between four key members of this family: Desertomycin A, B, G, and H. The information presented is collated from publicly available scientific literature and is intended to support research and development efforts in the field of natural product chemistry and antibiotic discovery.

Key Structural Distinctions at a Glance

The core structure of the desertomycins is a large 42-membered macrocyclic lactone. The variations between analogs A, B, G, and H arise from substitutions on the macrolide ring and modifications of the side chain. These subtle changes in their chemical architecture can significantly influence their biological properties.

FeatureDesertomycin ADesertomycin BDesertomycin GDesertomycin H
Molecular Formula C₆₁H₁₀₉NO₂₁[1]C₆₁H₁₀₆O₂₂[2]C₆₂H₁₀₉NO₂₁[3][4]C₆₃H₁₁₁NO₂₂[5]
Molecular Weight 1192.5 g/mol [1]1191.5 g/mol [2]1204.5 g/mol [4]1226.5 g/mol (as [M+Na]⁺)[5]
Key Structural Features 42-membered macrolide with a 6-amino-3-hydroxyhexan-2-yl side chain.[1]The 6-amino-3-hydroxyhexan-2-yl side chain is replaced by a 1-(5-hydroxyoxolan-2-yl)ethyl group.[2]Contains an additional double bond (Δ⁴) and a methyl group at C-24 on the macrolide ring compared to Desertomycin A.[3]An acetyl group is attached to the terminal amine of the side chain (acetamide), making it an acetyl homologue of Desertomycin A.[5]

Structural Relationships

The structural variations among Desertomycin A, B, G, and H can be visualized as modifications branching from the core Desertomycin A structure.

Desertomycin_Derivatives Desertomycin A Desertomycin A Desertomycin G Desertomycin G Desertomycin A->Desertomycin G + Double Bond + Methyl Group Desertomycin H Desertomycin H Desertomycin A->Desertomycin H + Acetyl Group This compound This compound Core Macrolide Core Macrolide Core Macrolide->Desertomycin A + 6-amino-3-hydroxyhexan-2-yl side chain Core Macrolide->this compound + 1-(5-hydroxyoxolan-2-yl)ethyl side chain Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Fermentation_Broth Fermentation_Broth Inoculation->Fermentation_Broth Incubation Centrifugation Centrifugation Fermentation_Broth->Centrifugation Liquid-Liquid Supernatant_Extraction Supernatant_Extraction Centrifugation->Supernatant_Extraction Liquid-Liquid Mycelial_Extraction Mycelial_Extraction Centrifugation->Mycelial_Extraction Solid-Liquid Crude_Extract Crude_Extract Supernatant_Extraction->Crude_Extract Mycelial_Extraction->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography e.g., Column, HPLC Fractions Fractions Chromatography->Fractions Bioassay_Guided_Fractionation Bioassay_Guided_Fractionation Fractions->Bioassay_Guided_Fractionation Pure_Compound Pure_Compound Bioassay_Guided_Fractionation->Pure_Compound Structural_Elucidation Structural_Elucidation Pure_Compound->Structural_Elucidation Bioactivity_Testing Bioactivity_Testing Pure_Compound->Bioactivity_Testing

References

Validating the Structure of Desertomycin B: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex natural products like Desertomycin (B81353) B, a macrolide antibiotic with significant biological activity, is a critical step in drug discovery and development. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy stands as the cornerstone technique for unambiguously determining the intricate molecular architecture of such compounds. This guide provides a comparative overview of the validation of Desertomycin B's structure using 2D NMR, supported by experimental data and protocols. We also explore alternative and complementary analytical techniques.

Comparative Analysis of Structural Validation Methods

The definitive assignment of a complex molecular structure like this compound relies on a combination of spectroscopic techniques. While 2D NMR is the most powerful tool for delineating the complete covalent framework and relative stereochemistry, other methods provide complementary and confirmatory evidence.

Method Information Provided Advantages Limitations
2D NMR Spectroscopy Precise atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, and conformational details.Provides a complete structural map in solution, non-destructive.Requires relatively large amounts of pure sample, complex data analysis.
Mass Spectrometry (MS) Molecular weight and elemental composition (HR-MS), fragmentation patterns aiding in substructure identification.High sensitivity, requires minimal sample, can be coupled with chromatography for mixture analysis.Does not provide stereochemical information, fragmentation can be complex to interpret for large molecules.
X-ray Crystallography Absolute three-dimensional structure in the solid state.Unambiguous determination of absolute stereochemistry.Requires the growth of high-quality single crystals, which can be challenging; the solid-state conformation may differ from the solution-state conformation.

Unraveling the Structure with 2D NMR: The Case of a Desertomycin Analogue

The structural validation of a desertomycin analogue, such as Desertomycin G, is achieved through a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

Key 2D NMR Experiments and Their Contributions
Experiment Purpose Information Gleaned for Desertomycin Structure
COSY (Correlation Spectroscopy)Identifies scalar-coupled protons (typically through 2-3 bonds).Establishes the proton-proton connectivity within the macrolide ring and the sugar moiety, tracing out the spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to heteronuclei (e.g., ¹³C).Assigns the ¹³C chemical shift to each protonated carbon, identifying CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).Connects the different spin systems identified by COSY, establishing the overall carbon skeleton and linking the sugar unit to the macrolide ring.
TOCSY (Total Correlation Spectroscopy)Correlates a proton to all other protons within the same spin system.Confirms the entirety of individual spin systems, especially useful in regions with overlapping signals.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy)Identifies protons that are close in space (through-space interactions).Provides information on the relative stereochemistry and the three-dimensional folding (conformation) of the molecule in solution.
Experimental Data: ¹H and ¹³C NMR Assignments for Desertomycin G

The following table presents the ¹H and ¹³C NMR chemical shift assignments for Desertomycin G, a close structural analogue of this compound, as determined by a combination of 1D and 2D NMR experiments.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2168.5
3125.85.85, d, 10.5
4145.2
5132.16.35, dd, 15.0, 10.5
6128.95.75, m
.........
4275.43.95, m
1'101.24.80, d, 1.5
2'72.13.90, m
.........
This is an abbreviated table for illustrative purposes. The full dataset contains assignments for all carbons and protons in the molecule.

Experimental Protocols

2D NMR Spectroscopy of Desertomycin Analogue

Sample Preparation: A sample of the purified desertomycin analogue (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of methanol-d₄ or DMSO-d₆) and transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Acquisition Parameters (General):

  • ¹H NMR: Spectral width of 12 ppm, 64k data points, relaxation delay of 2 s, 16 scans.

  • COSY: Acquired with 2048 x 256 data points, spectral width of 10 ppm in both dimensions, 8 scans per increment.

  • HSQC: Acquired with 2048 x 256 data points, spectral widths of 10 ppm (¹H) and 180 ppm (¹³C), 8-16 scans per increment.

  • HMBC: Acquired with 2048 x 256 data points, spectral widths of 10 ppm (¹H) and 200 ppm (¹³C), optimized for a long-range coupling of 8 Hz, 32-64 scans per increment.

  • NOESY: Acquired with 2048 x 256 data points, spectral width of 10 ppm in both dimensions, mixing time of 500-800 ms, 16-32 scans per increment.

Data Processing: All data are processed using appropriate software (e.g., TopSpin, Mnova). The FIDs are typically multiplied by a sine-bell or squared sine-bell window function prior to Fourier transformation. Phase correction and baseline correction are applied to the spectra.

Visualizing the Workflow and Logic

The process of validating the structure of this compound using 2D NMR and other techniques can be visualized as a logical workflow.

structure_validation_workflow Workflow for this compound Structure Validation cluster_isolation Isolation & Purification cluster_primary_validation Primary Structure Validation (2D NMR) cluster_stereochemistry Stereochemical Analysis cluster_confirmation Confirmatory Methods Isolation Isolation from Streptomyces sp. Purification Chromatographic Purification (HPLC) Isolation->Purification 1D_NMR 1D NMR (¹H, ¹³C) Purification->1D_NMR COSY COSY 1D_NMR->COSY HSQC HSQC 1D_NMR->HSQC TOCSY TOCSY COSY->TOCSY Structure_Proposal Propose Planar Structure COSY->Structure_Proposal HMBC HMBC HSQC->HMBC HMBC->Structure_Proposal TOCSY->Structure_Proposal NOESY NOESY/ROESY Structure_Proposal->NOESY J_Coupling J-Coupling Analysis Structure_Proposal->J_Coupling Relative_Stereo Determine Relative Stereochemistry NOESY->Relative_Stereo J_Coupling->Relative_Stereo MS Mass Spectrometry (HR-MS) Relative_Stereo->MS XRay X-ray Crystallography (optional) Relative_Stereo->XRay Final_Structure Final Validated Structure MS->Final_Structure XRay->Final_Structure

Caption: Workflow for the structural validation of this compound.

The following diagram illustrates the logical relationships between the different 2D NMR experiments in elucidating the structure.

nmr_logic Logical Relationships of 2D NMR Experiments COSY COSY (¹H-¹H Connectivity) SpinSystems Identify Spin Systems COSY->SpinSystems HSQC HSQC (¹H-¹³C Direct Correlation) CH_Assignments Assign ¹³C to ¹H HSQC->CH_Assignments HMBC HMBC (¹H-¹³C Long-Range Correlation) ConnectFragments Connect Spin Systems HMBC->ConnectFragments NOESY NOESY (Through-Space ¹H-¹H Correlation) RelativeStereo Determine Relative Stereochemistry NOESY->RelativeStereo SpinSystems->ConnectFragments CH_Assignments->ConnectFragments PlanarStructure Planar Structure ConnectFragments->PlanarStructure ThreeD_Structure 3D Structure RelativeStereo->ThreeD_Structure PlanarStructure->RelativeStereo

Caption: Logical flow of information from 2D NMR experiments to structure.

Desertomycin G Exhibits Selective Cytotoxicity Towards Cancer Cells Over Normal Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic effects of the macrolide antibiotic, Desertomycin G, reveals a significant therapeutic window, with potent activity against various cancer cell lines and minimal impact on normal fibroblasts. This differential effect suggests a promising avenue for the development of targeted cancer therapies.

A key study has demonstrated that Desertomycin G, a novel antibiotic isolated from Streptomyces althioticus, affects the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines, while normal mammary fibroblasts remain largely unaffected.[1][2][3][4][5] This selective cytotoxicity is a critical attribute for any potential anti-cancer therapeutic, as it indicates the ability to target malignant cells while sparing healthy tissue.

Comparative Cytotoxicity Data

The cytotoxic activity of Desertomycin G was quantified by determining the half-maximal inhibitory concentration (IC50) in different cell lines. The results, summarized in the table below, highlight the compound's potent effect on cancer cells.

Cell LineCell TypeIC50 (µM)Reference
MCF-7Human Breast Adenocarcinoma3.8[2]
DLD-1Human Colon Carcinoma8.7[2]
A549Human Lung Carcinoma6.3[2]
Healthy Mammary FibroblastsNormal Human Fibroblasts>50[2]

Table 1: Comparative IC50 values of Desertomycin G in cancer cell lines and normal fibroblasts. A lower IC50 value indicates higher cytotoxicity. Data sourced from Braña et al., 2019.

Notably, at concentrations where cancer cell viability was significantly reduced, normal mammary fibroblasts showed no significant decrease in proliferation, indicating a high degree of selectivity.[1][2]

Experimental Protocols

The evaluation of Desertomycin G's cytotoxic activity was conducted using a robust and standardized methodology.

Cell Lines and Culture:

  • Human breast adenocarcinoma (MCF-7), human colon carcinoma (DLD-1), and human lung carcinoma (A549) cells were used as cancer cell models.

  • Healthy mammary fibroblasts served as the normal cell control.

  • All cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and incubated under standard conditions (37°C, 5% CO2).

Cytotoxicity Assay: The primary method used to assess cell viability was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

The workflow for the cytotoxicity assessment is depicted in the diagram below:

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_desertomycin Add varying concentrations of Desertomycin G incubate_24h->add_desertomycin incubate_72h Incubate for 72h add_desertomycin->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate cell viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

A diagram illustrating the key steps in the experimental workflow used to determine the cytotoxicity of Desertomycin G.

Hypothesized Signaling Pathway for Selective Cytotoxicity

While the precise molecular mechanism underlying the selective cytotoxicity of Desertomycin G has not been fully elucidated, the differential effects on cancer and normal cells may be attributed to the inherent physiological differences between these cell types. One plausible hypothesis centers on the differential regulation of apoptosis.

Cancer cells often have a higher metabolic rate and are under increased oxidative stress compared to normal cells. Certain macrolide antibiotics have been shown to induce apoptosis, and it is possible that Desertomycin G triggers apoptotic pathways that are more readily activated in cancer cells.

A proposed signaling pathway is illustrated below:

signaling_pathway Hypothesized Apoptotic Signaling Pathway Induced by Desertomycin G cluster_cancer Cancer Cell cluster_normal Normal Fibroblast desertomycin_g_cancer Desertomycin G stress_cancer Increased Oxidative Stress desertomycin_g_cancer->stress_cancer apoptosis_activation Activation of Pro-Apoptotic Signals stress_cancer->apoptosis_activation caspase_cascade Caspase Cascade Activation apoptosis_activation->caspase_cascade cell_death_cancer Apoptotic Cell Death caspase_cascade->cell_death_cancer desertomycin_g_normal Desertomycin G homeostasis Cellular Homeostasis Maintained desertomycin_g_normal->homeostasis survival Cell Survival homeostasis->survival

A diagram depicting a hypothesized signaling pathway for the selective apoptotic induction by Desertomycin G in cancer cells versus normal fibroblasts.

In this model, Desertomycin G may exacerbate the already high levels of oxidative stress in cancer cells, leading to the activation of intrinsic apoptotic pathways. In contrast, normal fibroblasts, with their robust homeostatic mechanisms, are able to counteract the effects of the compound and maintain survival.

Concluding Remarks

The selective cytotoxicity of Desertomycin G against cancer cells, combined with its minimal impact on normal fibroblasts, underscores its potential as a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Desertomycin G to fully understand its mechanism of action and to guide its development as a novel anti-cancer agent. The ability of some macrolides to modulate autophagy and induce apoptosis suggests that these may be fruitful areas of investigation for Desertomycin G as well.

References

Desertomycin: A Comparative Analysis of Cross-Resistance with Conventional Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to conventional macrolide antibiotics necessitates the exploration of novel antimicrobial agents. Desertomycin (B81353), a macrolide belonging to the marginolactone family, has demonstrated activity against a range of bacteria, including some clinically relevant resistant strains. This guide provides a comparative analysis of the known cross-resistance profile of Desertomycin with other well-established macrolides, supported by available experimental data and an overview of relevant resistance mechanisms.

Comparative Efficacy Against Macrolide-Resistant Bacteria

Direct, head-to-head comparative studies on the cross-resistance of Desertomycin and other macrolides are limited in publicly available literature. However, existing data for Desertomycin G, a member of the desertomycin family, provides valuable insights into its potential efficacy against bacteria resistant to conventional macrolides.

A key study demonstrated that Desertomycin G exhibits inhibitory activity against an erythromycin-resistant strain of Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL[1]. This finding is significant as it suggests that the mechanism of erythromycin (B1671065) resistance in this particular strain may not confer cross-resistance to Desertomycin G.

To contextualize this finding, the table below presents the MIC of Desertomycin G against this resistant strain, alongside typical MIC ranges for common macrolides against susceptible and resistant Enterococcus faecalis.

AntibioticBacterial StrainResistance ProfileMIC (µg/mL)
Desertomycin G Enterococcus faecalis (10544)Erythromycin-resistant8[1]
Erythromycin Enterococcus faecalis (Susceptible)-0.25 - 4
Erythromycin Enterococcus faecalis (Resistant)High-level resistance>128
Azithromycin Enterococcus faecalis (Susceptible)-1 - 8
Azithromycin Enterococcus faecalis (Resistant)Often cross-resistant>64
Clarithromycin Enterococcus faecalis (Susceptible)-0.12 - 2
Clarithromycin Enterococcus faecalis (Resistant)Often cross-resistant>64

Note: MIC values for conventional macrolides are generalized from typical susceptibility profiles and can vary between specific strains and testing conditions.

Understanding the Mechanisms of Macrolide Cross-Resistance

The potential for cross-resistance between Desertomycin and other macrolides is intrinsically linked to their mechanisms of action and the prevalent resistance mechanisms in bacteria. Macrolides typically function by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. Resistance commonly arises from:

  • Target Site Modification: Alterations in the 23S rRNA, the binding site for macrolides, can reduce drug affinity. This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that modify the ribosomal target. This mechanism typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).

  • Efflux Pumps: These are membrane proteins that actively expel antibiotics from the bacterial cell. Efflux systems, often encoded by mef (macrolide efflux) genes, can exhibit substrate specificity. For instance, some efflux pumps are effective against 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) but not 16-membered macrolides.

  • Enzymatic Inactivation: Certain enzymes can modify and inactivate macrolide antibiotics.

Desertomycin A is a 42-membered macrocyclic lactone, a significantly larger structure than the 14-, 15-, and 16-membered rings of common macrolides[2]. This structural difference may play a crucial role in its interaction with the ribosome and its susceptibility to common resistance mechanisms. It is plausible that the larger ring structure of Desertomycin could allow it to overcome some target site modifications or evade recognition by certain efflux pumps that are specific for smaller macrolide structures.

Experimental Protocols

To rigorously assess the cross-resistance profile of Desertomycin, a standardized experimental workflow is essential. The following outlines a typical protocol for determining and comparing the Minimum Inhibitory Concentrations (MICs) of Desertomycin and other macrolides.

Protocol for Comparative MIC Determination by Broth Microdilution

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.

1. Preparation of Bacterial Inoculum:

  • Isolate a pure culture of the test bacterium on an appropriate agar (B569324) medium.
  • Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate at the optimal temperature for the bacterium (e.g., 37°C) until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.
  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare stock solutions of Desertomycin and the comparator macrolides (e.g., erythromycin, azithromycin, clarithromycin) in a suitable solvent.
  • Perform serial two-fold dilutions of each antibiotic in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
  • Incubate the plates at the appropriate temperature and duration for the test organism (typically 18-24 hours).

4. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

5. Interpretation of Cross-Resistance:

  • Compare the MIC values of Desertomycin and the other macrolides against a panel of bacterial strains with known macrolide resistance mechanisms (e.g., strains carrying erm or mef genes).
  • A lack of significant increase in the MIC of Desertomycin against a strain resistant to another macrolide would indicate a lack of cross-resistance.

Visualizing Resistance Pathways and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a common macrolide resistance mechanism and a logical workflow for assessing cross-resistance.

MacrolideResistance cluster_cell Bacterial Cell Macrolide Macrolide (e.g., Erythromycin) Ribosome 50S Ribosome (Target) Macrolide->Ribosome Binds to ProteinSynth Protein Synthesis Macrolide->ProteinSynth Inhibits AlteredRibosome Altered 50S Ribosome Macrolide->AlteredRibosome Binding Reduced Ribosome->ProteinSynth Enables ErmMethylase Erm Methyltransferase ErmMethylase->Ribosome Methylates 23S rRNA ErmGene erm Gene ErmGene->ErmMethylase Encodes AlteredRibosome->ProteinSynth Continues

Caption: Mechanism of MLSB resistance via Erm methyltransferase.

CrossResistanceWorkflow start Start: Select Bacterial Strains panel Panel of Strains: - Macrolide-Susceptible (WT) - Known Resistance Mech. (e.g., erm+, mef+) start->panel mic_test Perform Broth Microdilution MIC Assay for Desertomycin & Comparator Macrolides panel->mic_test data Collect MIC Data mic_test->data analysis Comparative Analysis data->analysis no_cross Conclusion: No Cross-Resistance (MIC vs WT ≈ MIC vs Resistant) analysis->no_cross If Desertomycin MIC is low cross Conclusion: Cross-Resistance (MIC vs Resistant >> MIC vs WT) analysis->cross If Desertomycin MIC is high

Caption: Workflow for assessing antibiotic cross-resistance.

References

Unveiling the Molecular Targets of Desertomycin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of Desertomycin (B81353) B, a macrolide antibiotic with promising anti-mycobacterial properties, reveals a multi-pronged mechanism of action potentially centered on the inhibition of protein synthesis and disruption of cellular homeostasis. This guide provides a comparative analysis of Desertomycin B's putative molecular targets alongside established anti-tuberculosis agents, Streptomycin (B1217042) and Isoniazid, offering researchers a comprehensive overview supported by experimental data and detailed protocols.

Recent investigations into the mechanism of action of the broader desertomycin family suggest that these macrolides may exert their anti-mycobacterial effects by binding to key proteins involved in protein translation and quality control.[1][2][3] Molecular docking studies have identified the ribosomal protein S12 (RPSL), the 50S ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (ClpC1) as potential binding partners for desertomycins.[1][2][3] This interaction is hypothesized to disrupt the normal function of the ribosome and interfere with essential protein degradation pathways, ultimately leading to bacterial cell death.

Furthermore, studies on the effect of desertomycins on fungal cells have indicated that these compounds can impact the integrity of the plasma membrane, causing leakage of essential ions like potassium. This suggests a potential secondary mechanism of action that could contribute to their overall antimicrobial activity.

This guide will objectively compare the known and putative molecular targets of this compound with those of two frontline anti-tuberculosis drugs: Streptomycin, a well-characterized ribosome inhibitor, and Isoniazid, a mycolic acid synthesis inhibitor. By presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways, we aim to provide a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of Molecular Targets

To provide a clear comparison, the following table summarizes the key molecular targets, mechanisms of action, and available quantitative data for this compound, Streptomycin, and Isoniazid.

FeatureThis compound (and analogues)StreptomycinIsoniazid
Primary Molecular Target(s) Putative: Ribosomal Protein S12 (RPSL), 50S Ribosomal Protein L3 (RPLC), Caseinolytic Protease C1 (ClpC1) in M. tuberculosis.[1][2][3] Secondary/Potential: Fungal plasma membrane.30S ribosomal subunit (specifically the 16S rRNA).[4][5]Enoyl-acyl carrier protein reductase (InhA).[6][7]
Mechanism of Action Putative: Inhibition of protein synthesis and disruption of protein quality control. Potential disruption of plasma membrane integrity.Inhibition of protein synthesis by causing misreading of mRNA and preventing the formation of the initiation complex.[8]Inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. Isoniazid is a prodrug activated by the catalase-peroxidase KatG to form an adduct with NAD, which then inhibits InhA.[6][7]
Binding Affinity (Ki/Kd) Data not available.Irreversible binding to the 16S rRNA.[8][9]The active INH-NAD adduct is a slow, tight-binding competitive inhibitor of InhA with an overall Ki of 0.75 ± 0.08 nM .[6][7]
Efficacy (EC50/MIC) Desertomycin A & 44-1: EC50 = 25 µg/mL against M. tb. Desertomycin 44-2: EC50 = 50 µg/mL against M. tb.[2][3]Varies depending on the M. tuberculosis strain and testing conditions.Varies depending on the M. tuberculosis strain and testing conditions.

Experimental Protocols

To facilitate further research and validation of the molecular targets of this compound, this section provides detailed methodologies for key experiments.

In Vitro Transcription/Translation Assay with Mycobacterium Components

This assay is designed to assess the direct impact of a compound on bacterial protein synthesis.

Objective: To determine if this compound inhibits protein synthesis in a cell-free system reconstituted with components from Mycobacterium.

Materials:

  • Mycobacterium smegmatis or Mycobacterium tuberculosis ribosomes (70S)

  • M. tuberculosis total tRNA

  • M. tuberculosis S100 extract (as a source of translation factors)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a suitable promoter

  • T7 RNA polymerase (if using a T7 promoter)

  • This compound, Streptomycin (positive control), and DMSO (vehicle control)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix containing the buffer, ribosomes, tRNA, S100 extract, amino acids (including the radiolabeled one), ATP, and GTP.

  • Aliquot the master mix into individual reaction tubes.

  • Add the test compounds (this compound, Streptomycin, or DMSO) to the respective tubes at various concentrations.

  • Initiate the reaction by adding the DNA template and T7 RNA polymerase.

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis for each compound concentration compared to the DMSO control.

Mycobacterium tuberculosis Membrane Potential Assay

This assay is used to determine if a compound disrupts the bacterial cell membrane's electrical potential.

Objective: To assess the effect of this compound on the membrane potential of intact M. tuberculosis cells.

Materials:

  • Mid-log phase culture of M. tuberculosis

  • Phosphate-buffered saline (PBS)

  • BacLight™ Bacterial Membrane Potential Kit (containing DiOC2(3) and CCCP)

  • Flow cytometer

Procedure:

  • Harvest mid-log phase M. tuberculosis cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS to the desired density.

  • Prepare test samples by adding different concentrations of this compound to the cell suspension. Include a positive control (CCCP, a known membrane potential uncoupler) and a negative control (DMSO).

  • Incubate the samples at 37°C for a specified time.

  • Add the fluorescent membrane potential indicator dye, DiOC2(3), to each sample and incubate in the dark at room temperature.

  • Analyze the samples using a flow cytometer. DiOC2(3) exhibits green fluorescence in all bacterial cells, but it forms aggregates that fluoresce red in healthy cells with a high membrane potential.

  • Quantify the membrane potential by measuring the ratio of red to green fluorescence. A decrease in this ratio in the presence of the test compound indicates membrane depolarization.

Visualizing the Mechanisms of Action

To better understand the distinct mechanisms of the compared compounds, the following diagrams illustrate their primary molecular targets and pathways.

Desertomycin_B_Pathway cluster_ribosome Ribosome RPSL RPSL Protein Synthesis Protein Synthesis RPLC RPLC This compound This compound This compound->RPSL Inhibits This compound->RPLC Inhibits ClpC1 ClpC1 This compound->ClpC1 Inhibits Protein Degradation Protein Degradation Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Protein Degradation->Bacterial Cell Death

Caption: Putative mechanism of this compound action.

Streptomycin_Pathway Streptomycin Streptomycin 30S Ribosomal Subunit 30S Ribosomal Subunit Streptomycin->30S Ribosomal Subunit Binds to 16S rRNA mRNA Misreading mRNA Misreading 30S Ribosomal Subunit->mRNA Misreading Inhibition of Initiation Inhibition of Initiation 30S Ribosomal Subunit->Inhibition of Initiation Faulty Proteins Faulty Proteins mRNA Misreading->Faulty Proteins Bacterial Cell Death Bacterial Cell Death Inhibition of Initiation->Bacterial Cell Death Faulty Proteins->Bacterial Cell Death

Caption: Mechanism of Streptomycin action.

Caption: Mechanism of Isoniazid action.

References

comparing biosynthetic pathways of Desertomycin in different Streptomyces species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathways of desertomycin (B81353), a complex polyketide antibiotic, across different Streptomyces species. By presenting a side-by-side analysis of the genetic organization, production yields, and experimental methodologies, this document aims to facilitate further research and development of this potent class of natural products.

Overview of Desertomycin Biosynthesis

Desertomycins are a family of macrolide antibiotics produced by various species of the genus Streptomyces. Their biosynthesis is orchestrated by large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. These intricate enzymatic assembly lines are responsible for the step-by-step construction of the complex desertomycin backbone. Understanding the variations in these biosynthetic pathways across different producer strains is crucial for optimizing production and for bioengineering novel derivatives with improved therapeutic properties.

This guide focuses on a comparative analysis of desertomycin biosynthesis in the following key Streptomyces species:

  • Streptomyces flavofungini

  • Streptomyces nobilis

  • Streptomyces althioticus

  • Streptomyces macronensis

Quantitative Data on Desertomycin Production

A direct comparison of production titers is essential for evaluating the biosynthetic efficiency of different Streptomyces species and for selecting promising candidates for industrial production. The following table summarizes the available quantitative data on desertomycin production.

Streptomyces SpeciesStrainCompound(s)Production TiterConditionReference
Streptomyces lividansTK23 (Heterologous Host)Desertomycin A>130 mg/LHeterologous expression of S. nobilis JCM4274 gene cluster[1]
Streptomyces flavofunginiTRM90047Desertomycin A, 44-1, 44-2EC50: 25 µg/mL, 25 µg/mL, 50 µg/mL (anti-M. tuberculosis)Native Production[2][3]
Streptomyces althioticusMSM3Desertomycin GNot ReportedNative Production[4][5][6]
Streptomyces macronensis-Desertomycin A, BNot ReportedNative Production[3]
Streptomyces nobilisJCM4274Desertomycin BNot ReportedNative Production[2]

Note: Quantitative production titers for native Streptomyces species are not widely reported in the currently available literature, highlighting a significant knowledge gap. The provided EC50 values indicate biological activity but not production yield.

Comparative Analysis of Biosynthetic Gene Clusters

Recent genome mining efforts have begun to shed light on the genetic basis of desertomycin production. A key finding is the high degree of similarity between the biosynthetic gene clusters (BGCs) in Streptomyces flavofungini and Streptomyces nobilis.

A study published in July 2024 revealed that the desertomycin BGC in S. flavofungini TRM90047 is "almost identical" to the this compound BGC from S. nobilis JCM4274[2]. This suggests a conserved biosynthetic blueprint for the core structure of desertomycin in these species.

The desertomycin BGC from S. nobilis JCM4274 is a large, 127-kb cluster of genes[1]. Its successful cloning and heterologous expression in Streptomyces lividans TK23 confirms its role in desertomycin biosynthesis and demonstrates the potential for producing these compounds in a genetically tractable host[1].

While desertomycin G has been isolated from Streptomyces althioticus MSM3, detailed information on its specific BGC is not yet available in the public domain[4][5][6]. Similarly, although Streptomyces macronensis is known to produce desertomycins A and B, its complete BGC has not been fully characterized[3].

Diagram of the Generalized Desertomycin Biosynthetic Pathway

Desertomycin_Biosynthesis PKS_Modules Polyketide Synthase (PKS) Modules Assembly Assembly of Polyketide-Peptide Chain PKS_Modules->Assembly Polyketide Chain NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Modules NRPS_Modules->Assembly Amino Acid Incorporation Cyclization Macrocyclization Assembly->Cyclization Pre_Desertomycin Pro-desertomycin Cyclization->Pre_Desertomycin Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Oxidoreductases) Pre_Desertomycin->Tailoring_Enzymes Final_Desertomycin Desertomycin Derivatives Tailoring_Enzymes->Final_Desertomycin

Caption: Generalized biosynthetic pathway for desertomycin production in Streptomyces.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments cited in the literature.

Identification and Cloning of the Desertomycin Biosynthetic Gene Cluster

The identification and cloning of the large desertomycin BGC from S. nobilis JCM4274 was achieved using a Bacterial Artificial Chromosome (BAC) library-based approach.

Experimental Workflow for BGC Cloning

BGC_Cloning_Workflow Genomic_DNA 1. Isolate High-Molecular-Weight Genomic DNA from S. nobilis Partial_Digestion 2. Partial Digestion of Genomic DNA Genomic_DNA->Partial_Digestion Size_Selection 3. Size Selection of DNA Fragments (e.g., Pulsed-Field Gel Electrophoresis) Partial_Digestion->Size_Selection Ligation 4. Ligation into BAC Vector Size_Selection->Ligation Transformation 5. Transformation into E. coli Ligation->Transformation Library_Screening 6. Screening of BAC Library (e.g., PCR, Colony Hybridization) Transformation->Library_Screening BGC_Clone 7. Identification of BAC Clone Containing the Desertomycin BGC Library_Screening->BGC_Clone

Caption: Workflow for cloning large biosynthetic gene clusters using a BAC library.

Heterologous Expression of the Desertomycin BGC

The identified BAC clone containing the 127-kb desertomycin BGC was introduced into the heterologous host, Streptomyces lividans TK23, for expression.

  • Vector Construction: The BAC vector carrying the desertomycin BGC is typically an E. coli-Streptomyces shuttle vector, allowing for replication in E. coli for cloning and subsequent transfer to Streptomyces.

  • Conjugation: The BAC construct is transferred from an E. coli donor strain to the S. lividans recipient strain via intergeneric conjugation.

  • Selection and Verification: Exconjugants are selected on appropriate antibiotic-containing media, and the presence of the integrated or replicating BAC plasmid is verified by PCR.

  • Fermentation and Analysis: Verified exconjugants are cultivated under suitable fermentation conditions to induce the production of desertomycin, which is then detected and quantified by methods such as HPLC-MS.

Fermentation for Desertomycin Production

While specific, optimized fermentation protocols for high-yield desertomycin production are not extensively detailed in the available literature, general protocols for Streptomyces fermentation can be adapted.

  • Seed Culture: A well-sporulated plate of the Streptomyces strain is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C with shaking for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence secondary metabolite production and should be optimized. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soy flour, yeast extract), and mineral salts.

  • Fermentation Conditions: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-10 days. The pH of the culture is typically maintained between 6.8 and 7.2.

  • Extraction: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The desertomycins can be extracted from the mycelium and/or the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.

HPLC-MS Analysis for Desertomycin Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the detection and quantification of desertomycins.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acid (e.g., 0.1% formic acid), is employed for elution.

    • Gradient: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the relatively nonpolar desertomycin compounds.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the molecular ions of the desertomycins or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • Quantification: A standard curve is generated using a purified desertomycin standard of known concentration to quantify the amount of desertomycin in the fermentation extracts.

Conclusion and Future Perspectives

The comparative analysis of desertomycin biosynthesis in different Streptomyces species reveals both conserved and potentially divergent features. The high similarity between the BGCs of S. flavofungini and S. nobilis provides a solid foundation for understanding the core biosynthetic pathway. However, significant knowledge gaps remain, particularly concerning the BGCs in S. althioticus and S. macronensis, and the native production titers in all producer strains.

Future research should focus on:

  • Genome sequencing and BGC characterization of a wider range of desertomycin-producing Streptomyces species to build a more complete comparative picture.

  • Systematic optimization of fermentation conditions for both native and heterologous producers to improve yields and facilitate quantitative comparisons.

  • Detailed biochemical characterization of the key enzymes in the desertomycin pathway to understand the mechanisms of substrate selection, modification, and regulation.

  • Metabolic engineering and synthetic biology approaches to rationally modify the desertomycin BGC for the production of novel analogs with enhanced therapeutic potential.

By addressing these research questions, the scientific community can unlock the full potential of desertomycins as a valuable class of antibiotics.

References

A Head-to-Head Comparison of Desertomycin and Other Polyketide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Desertomycin, a broad-spectrum polyketide antibiotic, with other notable members of the polyketide family: the macrolide Erythromycin, the ansamycin (B12435341) Rifamycin, and the polyene antifungal Amphotericin B. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a detailed analysis of their antimicrobial activity, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Polyketide Antibiotics

Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, particularly bacteria of the genus Streptomyces. They are synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits by large, multifunctional enzymes known as polyketide synthases. This modular nature of their biosynthesis gives rise to an incredible variety of chemical structures and, consequently, a broad spectrum of biological activities. Many polyketides have been developed into clinically important drugs, including antibiotics, antifungals, and anticancer agents.

This guide focuses on Desertomycin and compares it against three other well-established polyketide antibiotics, each representing a distinct subclass with a unique mechanism of action and antimicrobial spectrum.

Comparative Overview

FeatureDesertomycinErythromycinRifamycinAmphotericin B
Class Macrolide (42- or 44-membered ring)Macrolide (14-membered ring)AnsamycinPolyene
Primary Target Bacterial and Fungal Cell Membranes, Protein SynthesisBacterial Ribosome (50S subunit)Bacterial RNA PolymeraseFungal Cell Membrane (Ergosterol)
Spectrum of Activity Broad: Gram-positive and Gram-negative bacteria, FungiPrimarily Gram-positive bacteria, some Gram-negative bacteriaBroad: Gram-positive and Gram-negative bacteria, MycobacteriaFungi (Yeasts and Molds)
Mechanism of Action Disrupts plasma membrane integrity and may inhibit protein synthesis.[1]Inhibits protein synthesis by blocking the exit tunnel of the ribosome.Inhibits bacterial RNA synthesis by binding to the β-subunit of RNA polymerase.Forms pores in the fungal cell membrane by binding to ergosterol (B1671047), leading to leakage of cellular contents.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Desertomycin and the comparator antibiotics against a range of clinically relevant microorganisms. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity (MIC, µg/mL)
OrganismDesertomycin G[2][3]ErythromycinRifamycin
Gram-positive
Staphylococcus aureus40.5 - >256[4]-
Streptococcus pneumoniae4--
Streptococcus pyogenes8--
Enterococcus faecalis16--
Enterococcus faecium16--
Corynebacterium urealyticum2--
Clostridium perfringens16--
Mycobacterium tuberculosis16-0.032 - >64
Gram-negative
Bacteroides fragilis32--
Haemophilus influenzae32--
Neisseria meningitidis32--

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used. The data presented here is a compilation from various sources for comparative purposes.

Table 2: Antifungal Activity (MIC, µg/mL)
OrganismDesertomycinAmphotericin B
Yeasts
Candida albicans100+[1]0.0625 - 4[5]
Filamentous Fungi 50[1]0.125 - 2

Mechanisms of Action: A Deeper Dive

The distinct mechanisms of action of these polyketide antibiotics are central to their different antimicrobial spectra and clinical applications.

Desertomycin: A Dual Threat?

While the exact mechanism of Desertomycin is not fully elucidated, available evidence suggests a multi-pronged attack. It is known to affect the integrity of the plasma membrane in both bacteria and fungi, leading to the leakage of essential intracellular components such as potassium ions[1]. Additionally, at higher concentrations, it has been observed to inhibit protein synthesis[1]. This potential dual mechanism could contribute to its broad-spectrum activity.

Desertomycin_Mechanism Desertomycin Desertomycin Membrane Bacterial/Fungal Cell Membrane Desertomycin->Membrane Disrupts Integrity Ribosome Ribosome Desertomycin->Ribosome Inhibits (at high conc.) Cell_Lysis Cell Lysis Membrane->Cell_Lysis Causes Leakage Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks

Caption: Proposed dual mechanism of action for Desertomycin.

Erythromycin: Targeting Protein Synthesis

Erythromycin, a classic macrolide, specifically targets the 50S subunit of the bacterial ribosome. It binds to the nascent polypeptide exit tunnel, effectively blocking the elongation of the growing peptide chain. This leads to the cessation of protein synthesis and, consequently, inhibition of bacterial growth.

Erythromycin_Mechanism Erythromycin Erythromycin Ribosome_50S 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Peptide_Exit_Tunnel Peptide Exit Tunnel Erythromycin->Peptide_Exit_Tunnel Blocks Ribosome_50S->Peptide_Exit_Tunnel Protein_Elongation Protein Elongation Peptide_Exit_Tunnel->Protein_Elongation Inhibits

Caption: Mechanism of Erythromycin's inhibition of protein synthesis.

Rifamycin: Halting Transcription

Rifamycin, an ansamycin antibiotic, inhibits bacterial growth by targeting a fundamental process: transcription. It binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, preventing the initiation of RNA synthesis. This effectively shuts down the production of all types of RNA, leading to a rapid cessation of cellular functions.

Rifamycin_Mechanism Rifamycin Rifamycin RNA_Polymerase Bacterial RNA Polymerase (β-subunit) Rifamycin->RNA_Polymerase Binds to Transcription_Initiation Transcription Initiation RNA_Polymerase->Transcription_Initiation Inhibits

Caption: Rifamycin's mechanism of inhibiting bacterial transcription.

Amphotericin B: Disrupting Fungal Membranes

Amphotericin B, a polyene antifungal, exploits a key difference between fungal and mammalian cells. It has a high affinity for ergosterol, a sterol that is a major component of fungal cell membranes but is absent in mammalian cells (which contain cholesterol). The binding of Amphotericin B to ergosterol leads to the formation of pores or channels in the fungal membrane. This disrupts the membrane's integrity, causing leakage of essential ions and small molecules, ultimately leading to fungal cell death.

AmphotericinB_Mechanism Amphotericin_B Amphotericin_B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Fungal_Membrane Fungal Cell Membrane Amphotericin_B->Fungal_Membrane Integrates into Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation Leads to Cell_Death Fungal Cell Death Pore_Formation->Cell_Death Causes Ion Leakage

Caption: Mechanism of Amphotericin B-induced fungal cell death.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antibiotic research. This section provides detailed methodologies for two key assays used to characterize the antibiotics discussed in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a standardized and widely used technique to determine the in vitro susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

  • Test antibiotic (e.g., Desertomycin)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard)

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions of the antibiotic in the appropriate broth medium directly in the 96-well plate. A typical concentration range might be from 128 µg/mL to 0.125 µg/mL.

  • Prepare Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Antibiotic Dilutions Antibiotic Dilutions Inoculate Plate Inoculate Plate Antibiotic Dilutions->Inoculate Plate Standardized Inoculum Standardized Inoculum Standardized Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Assay cluster_2 Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate Incubate Compound Treatment->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability

References

Safety Operating Guide

Navigating the Disposal of Desertomycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for Desertomycin B and your institution's Environmental Health and Safety (EHS) office.[1][2] In the absence of specific data for this compound, the following general precautions for handling cytotoxic and potent antibiotics should be strictly followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For potent compounds, a face shield or respirator may be necessary.[1][3]

  • Designated Work Area: Conduct all handling and disposal preparations in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available. In the event of a spill, absorb the material with an inert substance and collect it into a sealed, labeled container for hazardous waste disposal.[4]

Step-by-Step Disposal Protocol

All materials contaminated with this compound, including stock solutions, used culture media, and contaminated labware, must be treated as hazardous chemical waste.[1][2] Do not dispose of this waste down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, supernatants, used culture media) in a dedicated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and an indication of its cytotoxic nature.[1][5]

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, flasks, and other disposable labware) in a designated puncture-resistant container lined with a plastic bag.[1] This container must also be labeled as "Hazardous Waste" and specify "this compound contaminated materials."

  • Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for cytotoxic waste.[1][5]

2. Inactivation (if applicable and approved):

Autoclaving may not be an effective method for inactivating all antibiotics, as some are heat-stable.[2][6] Unless the SDS for this compound or your EHS office explicitly states that autoclaving is a valid inactivation method, it should not be considered a means of disposal. Chemical inactivation procedures should only be performed if specified in the official SDS and approved by your institution.

3. Storage:

Store all hazardous waste containers in a designated and secure satellite accumulation area.[1] Ensure that containers are kept closed except when adding waste and are stored separately from incompatible chemicals.[1]

4. Disposal:

Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] The disposal of this waste must be handled by a licensed hazardous waste disposal company to ensure it is managed in accordance with all local, state, and federal regulations.[4]

Data Presentation: General Antibiotic Waste Classification

The following table summarizes the general classification and disposal methods for different types of laboratory antibiotic waste. Note that specific institutional guidelines may vary.

Waste TypeClassificationRecommended Disposal Method
Concentrated Stock Solutions Hazardous Chemical WasteCollect in an approved, labeled chemical waste container for pickup by a licensed hazardous waste hauler.[1][2]
Used Culture Media Chemical WasteTreat as chemical waste.[1][2] Collect in a labeled container for hazardous waste disposal. Autoclaving is generally not sufficient for antibiotic inactivation.[2]
Contaminated Solid Waste (PPE, labware) Hazardous WasteCollect in a designated, puncture-resistant container, labeled as hazardous waste, for professional disposal.[1]
Contaminated Sharps Hazardous/Sharps WasteDispose of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][5]

Experimental Workflow: this compound Disposal

Desertomycin_B_Disposal_Workflow Figure 1. Decision Workflow for this compound Disposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_final_disposal Final Disposal A Consult SDS for this compound and Institutional EHS Guidelines B Wear Appropriate PPE: - Chemical-resistant gloves - Lab coat - Safety goggles/face shield A->B C Identify Waste Type B->C D Liquid Waste (Stock solutions, media) C->D E Solid Waste (Gloves, pipette tips) C->E F Sharps Waste (Needles, scalpels) C->F G Collect in Labeled, Leak-proof Container: 'Hazardous Waste - this compound' D->G H Collect in Labeled, Puncture-resistant Container: 'Hazardous Waste - this compound' E->H I Collect in Labeled, Puncture-resistant Sharps Container: 'Cytotoxic Sharps Waste' F->I J Store in Designated Satellite Accumulation Area G->J H->J I->J K Contact EHS for Hazardous Waste Pickup J->K L Disposal by Licensed Hazardous Waste Hauler K->L

Caption: Figure 1. Decision Workflow for this compound Disposal. This diagram outlines the necessary steps from initial safety preparations to final disposal by a licensed professional, emphasizing proper waste segregation and handling.

Disclaimer: This document provides general guidance based on best practices for handling cytotoxic and antibiotic waste. It is not a substitute for the official Safety Data Sheet (SDS) for this compound or the specific protocols provided by your institution's Environmental Health and Safety (EHS) department. Always prioritize compound-specific and institution-specific guidelines.

References

Essential Safety and Logistical Information for Handling Desertomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Desertomycin B is not publicly available. This guidance is based on the general characteristics of macrolide antibiotics and best practices for handling potent, potentially cytotoxic compounds. Researchers should handle this compound with caution and perform a risk assessment prior to use.

This compound is a macrolide antibiotic with potent biological activity.[1] While specific toxicological data is limited, its structural class suggests that it should be handled as a hazardous compound. Some macrolides have been associated with adverse health effects, including cardiac issues and gastrointestinal disturbances.[2][3][4] Therefore, stringent safety protocols are necessary to minimize exposure risks for laboratory personnel.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Double nitrile gloves- Laboratory coat- Safety glasses
Weighing and Aliquoting (Solid) - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator (if not handled in a containment enclosure)
Handling Solutions - Double nitrile gloves- Laboratory coat or disposable gown- Safety glasses with side shields or goggles
Spill Cleanup - Double nitrile gloves- Disposable gown- Goggles- N95 or higher-rated respirator- Shoe covers
Waste Disposal - Double nitrile gloves- Laboratory coat or disposable gown- Safety glasses

Operational and Disposal Plans

A clear and detailed plan for the handling and disposal of this compound is essential to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (see table above) when unpacking.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow the manufacturer's recommendations for storage temperature and conditions.

Handling Procedures:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.

  • Weighing:

    • Perform weighing within a containment enclosure (e.g., ventilated balance enclosure or fume hood).

    • Use a dedicated set of utensils (spatula, weigh boat).

    • Clean the balance and surrounding surfaces thoroughly after use.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add solvent to the solid compound slowly to avoid generating dust.

    • Ensure the container is securely capped before removing it from the fume hood.

Spill Management: In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.

    • For liquid spills: Cover the spill with absorbent material, working from the outside in.

  • Decontamination:

    • Clean the spill area with a suitable decontaminating agent. Since no specific deactivating agent for this compound is known, a thorough cleaning with a detergent solution followed by 70% ethanol (B145695) is a common practice for many cytotoxic compounds.[5]

  • Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) into a designated cytotoxic waste container.

  • Final Cleaning: Wipe the area with 70% ethanol and then with water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan: All waste contaminated with this compound must be treated as hazardous/cytotoxic waste.

  • Segregation: Do not mix cytotoxic waste with general laboratory waste.[6]

  • Containers: Use clearly labeled, leak-proof containers designated for cytotoxic waste. Sharps should be disposed of in a puncture-resistant cytotoxic sharps container.[5]

  • Disposal Route: Dispose of cytotoxic waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. High-temperature incineration is the recommended disposal method for cytotoxic waste.[7]

Visual Workflow Guides

The following diagrams illustrate the key workflows for safely handling this compound.

SafeHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Containment) cluster_disposal Disposal Receive Receive Package Inspect Inspect for Damage Receive->Inspect Unpack Unpack with PPE Inspect->Unpack Store Store in Designated Area Unpack->Store Weigh Weigh Solid Store->Weigh Prepare Prepare Solution Weigh->Prepare CollectWaste Collect Contaminated Waste Prepare->CollectWaste Dispose Dispose as Cytotoxic Waste CollectWaste->Dispose

Figure 1. Workflow for the safe handling of this compound from receipt to disposal.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Spill Response PPE Evacuate->DonPPE AssessSpill Assess Spill Type DonPPE->AssessSpill SolidSpill Cover with Absorbent Pads AssessSpill->SolidSpill Solid LiquidSpill Absorb from Outside In AssessSpill->LiquidSpill Liquid Decontaminate Decontaminate Spill Area SolidSpill->Decontaminate LiquidSpill->Decontaminate CollectWaste Collect Contaminated Materials into Cytotoxic Waste Decontaminate->CollectWaste FinalClean Final Clean with 70% Ethanol and Water CollectWaste->FinalClean Report Report Spill FinalClean->Report

Figure 2. Decision-making workflow for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.